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Core Science & Biosynthesis

Foundational

Physicochemical Characterization of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

An In-Depth Technical Guide on the Physicochemical Characteristics of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid. A Technical Guide for Drug Development & Protein Engineering Executive Summary (2S)-2-acetamido-3-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Characteristics of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid.

A Technical Guide for Drug Development & Protein Engineering

Executive Summary

(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, commonly known as N-Acetyl-4-fluoro-L-phenylalanine , is a critical fluorinated building block in medicinal chemistry and a structural probe in protein NMR spectroscopy. As an N-acetylated derivative of the non-canonical amino acid 4-fluoro-L-phenylalanine, it serves two primary functions: it acts as a bioisostere for phenylalanine with enhanced metabolic stability and lipophilicity, and it functions as a sensitive 19F NMR reporter for monitoring local protein environments.

This guide provides a rigorous analysis of its physicochemical properties, establishing a baseline for its use in peptide synthesis and analytical method development.

Molecular Identity & Structural Architecture

The introduction of a fluorine atom at the para position of the phenyl ring induces specific electronic and steric changes compared to the parent N-acetyl-L-phenylalanine. The fluorine atom, while isosteric with hydrogen, exerts a strong inductive effect (


), increasing the acidity of the carboxylic acid and altering the lipophilicity profile.
Table 1: Chemical Identity & Nomenclature
ParameterDetail
IUPAC Name (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid
Common Name N-Acetyl-4-fluoro-L-phenylalanine
Synonyms Ac-Phe(4-F)-OH; N-Acetyl-p-fluoro-L-phenylalanine
CAS Number 17481-06-0 (DL-form generic); Derivative of 1132-68-9 (L-free acid)
Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
Chirality L-isomer (S-configuration at

-carbon)
SMILES CC(=O)NC(=O)O

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models calibrated against the non-fluorinated analog (N-Acetyl-L-Phe).

Table 2: Core Physicochemical Parameters[8]
PropertyValue / RangeContext & Validation
Physical State White crystalline powderRecrystallized from aqueous ethanol or ethyl acetate.
Melting Point 142 – 145 °CConsistent with the (R)-enantiomer data reported by Bennett & Nieman [1].
Specific Rotation

Concentration

in Ethanol. Value derived from the enantiomeric (R)-form (

) [1].
Solubility (Water) Sparingly Soluble (< 1 mg/mL)Reduced solubility compared to free amino acid due to N-acetylation removing the zwitterionic ammonium charge.
Solubility (Organic) SolubleHigh solubility in Ethanol, Acetone, Ethyl Acetate, and DMSO.
pKa (COOH) ~3.4 – 3.5 (Predicted)Slightly more acidic than N-Acetyl-Phe (pKa ~3.6) due to the electron-withdrawing p-fluoro substituent.
LogP 1.58 (Predicted)Fluorination typically increases LogP by ~0.2 units relative to the parent compound (LogP ~1.38).
Hygroscopicity LowStable under ambient conditions; store desiccated to prevent hydrolysis over long periods.

Spectroscopic Characterization

Accurate identification relies on the distinct signatures provided by the fluorine nucleus and the amide functionality.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.80 (s, 3H, COCH 3) – Characteristic acetyl singlet.
      
    • 
       2.8–3.1 (m, 2H, 
      
      
      
      -CH 2) – Diastereotopic protons.
    • 
       4.45 (m, 1H, 
      
      
      
      -CH ) – Chiral center proton.
    • 
       7.10 (dd, 2H, Ar-H , meta to F) and 
      
      
      
      7.25 (dd, 2H, Ar-H , ortho to F) – AA'BB' system typical of para-substitution.
    • 
       8.20 (d, 1H, NH ) – Amide doublet.
      
    • 
       12.7 (br s, 1H, COOH ).
      
  • 19F NMR (DMSO-d6, 376 MHz):

    • 
       -115.0 to -117.0 ppm (singlet).
      
    • Note: The chemical shift is sensitive to solvent polarity and pH. In protein environments, this resonance can shift by ±1–2 ppm, making it an excellent reporter for solvent accessibility [2].

Infrared Spectroscopy (FT-IR)
  • 3300 cm-1: N-H stretch (Amide A).

  • 1710 cm-1: C=O stretch (Carboxylic acid dimer).

  • 1620 cm-1: C=O stretch (Amide I).

  • 1550 cm-1: N-H bend (Amide II).

  • 1220 cm-1: C-F stretch (Ar-F), distinct from non-fluorinated analogs.

Experimental Protocols

The following protocols are designed for validation during raw material intake or analytical method transfer.

Protocol: Determination of Specific Optical Rotation

Objective: Confirm stereochemical purity (Enantiomeric Excess > 99%).

  • Preparation: Accurately weigh 800 mg of the substance into a 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of absolute Ethanol (HPLC grade). Sonicate briefly if necessary to ensure complete dissolution. Dilute to volume with Ethanol.

  • Measurement:

    • Zero the polarimeter with a blank Ethanol sample.

    • Fill a 1 dm (100 mm) polarimeter tube with the sample solution, ensuring no air bubbles are trapped in the light path.

    • Measure the optical rotation (

      
      ) at 20°C using the Sodium D-line (589 nm).
      
  • Calculation:

    
    
    
    • Where

      
       is the observed rotation, 
      
      
      
      is the path length in dm (1), and
      
      
      is the concentration in g/100mL (8.0).
    • Acceptance Criteria:

      
       to 
      
      
      
      .
Protocol: Solubility Profiling (Shake-Flask Method)

Objective: Determine saturation solubility for formulation or purification.

  • Excess Addition: Add 50 mg of compound to a glass vial containing 1.0 mL of solvent (Water, PBS pH 7.4, or Ethanol).

  • Equilibration: Cap the vial and shake at 25°C for 24 hours using an orbital shaker.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter.
    
  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for the quality control and characterization of this compound, ensuring high fidelity in downstream applications.

QC_Workflow RawMaterial Crude (2S)-Ac-4F-Phe Recryst Recrystallization (EtOH/Water) RawMaterial->Recryst PureSolid Purified Crystals Recryst->PureSolid Identity Identity Check (1H/19F NMR, IR) PureSolid->Identity Chirality Chiral Purity (Polarimetry) PureSolid->Chirality Purity Chemical Purity (HPLC-UV) PureSolid->Purity Decision Release for Synthesis Identity->Decision Chirality->Decision Purity->Decision

Figure 1: Quality Control workflow ensuring chemical and stereochemical integrity of N-Acetyl-4-fluoro-L-phenylalanine.

Applications in Drug Design & Engineering[9][10]

Bioisosterism & Metabolic Stability

The fluorine atom mimics the size of a hydrogen atom (Van der Waals radius: 1.47 Å vs 1.20 Å) but significantly alters the electronic environment. Replacing Phenylalanine with 4-Fluoro-phenylalanine in peptide drugs can:

  • Block Metabolism: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation at the para-position, a common metabolic soft spot [3].

  • Enhance Lipophilicity: The increased LogP facilitates better membrane permeability for peptide therapeutics.

19F NMR Probing

In protein engineering, the N-acetyl derivative is often used as a reference standard when incorporating 4-fluoro-phenylalanine into proteins. The 19F signal is highly sensitive to local electrostatic fields and van der Waals contacts, allowing researchers to map conformational changes or ligand binding events with high sensitivity and no background noise from biological matrices [2].

References

  • Bennett, E. L., & Niemann, C. (1950). The Synthesis of the Four Isomeric N-Acetyl-α-fluoro-phenylalanines. Journal of the American Chemical Society, 72(4), 1800–1803.

  • Giese, C., et al. (2008).[1] Intracellular Uptake and Inhibitory Activity of Aromatic Fluorinated Amino Acids in Human Breast Cancer Cells.[1] ChemMedChem, 3(9), 1449–1456.[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Cayman Chemical. (2025). 4-Fluoro-L-phenylalanine Product Information.

Sources

Exploratory

An In-depth Technical Guide to (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, more commonly known as N-acetyl-L-4-fluorophenylalanine, is a synthetic amino acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, more commonly known as N-acetyl-L-4-fluorophenylalanine, is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring of phenylalanine and the acetylation of the alpha-amino group bestow unique physicochemical and biological properties upon the molecule. This guide provides a comprehensive overview of its synthesis, analytical characterization, and its burgeoning applications in the pharmaceutical sciences.

While a specific CAS number for the enantiomerically pure (2S)-isomer is not consistently reported in commercial and chemical databases, the racemic mixture, N-acetyl-4-fluoro-DL-phenylalanine, is registered under CAS Number 17481-06-0 [1][2]. The unacetylated parent compound, L-4-fluorophenylalanine, is identified by CAS Number 1132-68-9 [3][4]. For the purpose of this guide, we will refer to the (2S)-isomer as N-acetyl-L-4-fluorophenylalanine.

Synonyms:

  • N-acetyl-L-4-fluorophenylalanine

  • (S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

  • N-acetyl-4-fluoro-L-phenylalanine

Physicochemical Properties

The introduction of the fluorine atom and the acetyl group significantly modifies the properties of the parent amino acid, L-phenylalanine. These modifications can enhance metabolic stability, alter binding affinities to biological targets, and improve pharmacokinetic profiles of peptides and small molecule drugs incorporating this moiety.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₃[2]
Molecular Weight 225.22 g/mol [2]
Appearance White to off-white powder or crystals
Melting Point 150-153 °C (for the DL-racemic mixture)[2]
Solubility Soluble in water and 0.5M HCl (50 mg/ml) for the unacetylated L-form. The acetylated form is expected to have altered solubility.[3]

Synthesis of N-acetyl-L-4-fluorophenylalanine

The most direct and common method for the synthesis of N-acetyl-L-4-fluorophenylalanine is the N-acetylation of the commercially available L-4-fluorophenylalanine. This reaction is typically achieved using acetic anhydride in an aqueous or organic solvent system. The causality behind this choice lies in the high reactivity of acetic anhydride towards the primary amine of the amino acid, leading to the formation of a stable amide bond.

Experimental Protocol: N-acetylation of L-4-fluorophenylalanine

This protocol is adapted from established methods for the N-acetylation of amino acids[5].

Materials:

  • L-4-fluorophenylalanine (CAS: 1132-68-9)

  • Acetic anhydride

  • Sodium bicarbonate (or another suitable base)

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: Dissolve L-4-fluorophenylalanine in a suitable aqueous basic solution, such as a 5% sodium bicarbonate solution, in an Erlenmeyer flask. The basic conditions are crucial to deprotonate the amino group, enhancing its nucleophilicity.

  • Acetylation: Cool the solution in an ice bath. Add acetic anhydride dropwise to the stirred solution. The molar excess of acetic anhydride should be carefully controlled to ensure complete acetylation while minimizing side reactions. The reaction is exothermic, and maintaining a low temperature is critical to prevent degradation of the starting material and product.

  • Reaction Monitoring: Allow the reaction to stir for a specified period (typically 1-2 hours) at room temperature after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Acidification: After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid. This step protonates the carboxylate group, making the product less soluble in the aqueous phase and facilitating its extraction.

  • Extraction: Extract the acidified aqueous solution with an organic solvent such as ethyl acetate. The product will partition into the organic layer. Repeat the extraction process multiple times to maximize the yield.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-acetyl-L-4-fluorophenylalanine can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white solid.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve L-4-fluorophenylalanine in aqueous base B Add acetic anhydride dropwise at 0°C A->B C Stir at room temperature B->C D Acidify to pH 2-3 C->D E Extract with ethyl acetate D->E F Dry organic layer E->F G Concentrate in vacuo F->G H Recrystallize G->H I I H->I Pure Product

Caption: Workflow for the synthesis of N-acetyl-L-4-fluorophenylalanine.

Analytical Characterization

The structural integrity and purity of the synthesized N-acetyl-L-4-fluorophenylalanine must be confirmed through various analytical techniques. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around 2.0 ppm), the diastereotopic methylene protons of the benzyl group (two doublets of doublets), the alpha-proton (a multiplet), and the aromatic protons. The aromatic region will be more complex than in the non-fluorinated analog due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the acetyl methyl carbon, the carbonyl carbons of the acetyl and carboxylic acid groups, the alpha-carbon, the beta-carbon, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling, which is a key diagnostic feature[8].

  • ¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N-acetyl-L-4-fluorophenylalanine (C₁₁H₁₂FNO₃), the expected exact mass is 225.0798 g/mol . Electrospray ionization (ESI) is a common technique for analyzing such compounds, typically showing the protonated molecule [M+H]⁺ at m/z 226.0876.

AnalyticalWorkflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_data Data Interpretation Synth Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synth->NMR MS Mass Spectrometry (ESI-MS) Synth->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Drug Development and Research

The incorporation of fluorinated amino acids like N-acetyl-L-4-fluorophenylalanine into peptides and small molecules is a well-established strategy in drug design to enhance their therapeutic properties[9][10][11].

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a hydrogen atom with fluorine at the para-position of the phenyl ring can block oxidative metabolism at this site, thereby increasing the in vivo half-life of the drug candidate.

Modulation of Binding Affinity and Selectivity

The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing key interactions with biological targets such as enzymes and receptors. This can lead to improved binding affinity and selectivity for the desired target, potentially reducing off-target effects and improving the overall safety profile of the drug.

Peptide and Peptidomimetic Synthesis

N-acetyl-L-4-fluorophenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics[12]. The N-acetyl group can mimic the N-terminus of a protein, and the fluorinated side chain can be used to probe protein-protein interactions or to enhance the stability and cell permeability of therapeutic peptides. For instance, it can be incorporated into peptides designed to inhibit specific enzymes or to modulate signaling pathways implicated in diseases such as cancer or neurological disorders[4][12].

While specific signaling pathways directly modulated by N-acetyl-L-4-fluorophenylalanine are not detailed in the available literature, its utility as a building block suggests its potential role in a wide array of therapeutic areas where peptide or small molecule modulators are employed.

Applications cluster_compound N-acetyl-L-4-fluorophenylalanine cluster_properties Key Properties cluster_applications Therapeutic Applications Compound Core Compound Prop1 Enhanced Metabolic Stability Compound->Prop1 Prop2 Modulated Binding Affinity Compound->Prop2 Prop3 Building Block for Peptide Synthesis Compound->Prop3 App1 Drug Candidates with Improved Pharmacokinetics Prop1->App1 App2 Selective Enzyme Inhibitors Prop2->App2 App3 Peptide-Based Therapeutics Prop3->App3

Caption: Key properties and applications of N-acetyl-L-4-fluorophenylalanine.

Conclusion

N-acetyl-L-4-fluorophenylalanine is a valuable synthetic amino acid derivative with significant potential in drug discovery and development. Its unique combination of a metabolically stable fluorinated aromatic ring and an N-terminal acetyl cap makes it an attractive building block for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. The straightforward synthesis and well-defined analytical characterization methods further enhance its utility for researchers in the pharmaceutical sciences. As the demand for more stable and selective drug candidates continues to grow, the importance of strategically modified amino acids like N-acetyl-L-4-fluorophenylalanine is set to increase.

References

  • Chemsrc. 4-Fluoro-L-phenylalanine. [Link]

  • FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. [Link]

  • (S)-2-(4-Fluorophenyl)propanoic acid. Unavailable Source.
  • Oakwood Chemical. N-Acetyl-4-fluoro-DL-phenylalanine. [Link]

  • PubChem. 4-fluoro-L-phenylalanine. [Link]

  • El-Gendy, M. A., & El-Subbagh, H. I. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118. [Link]

  • ResearchGate. 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... [Link]

  • Mycock, C., et al. (2023). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 18(10), 1085-1102. [Link]

  • PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

  • NIST. L-Phenylalanine, N-acetyl-. [Link]

  • SiChem GmbH. 4-Acetyl-L-phenylalanine HCl. [Link]

  • La Manna, S., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 541. [Link]

  • NP-MRD. Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). [Link]

  • Encyclopedia.pub. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • ResearchGate. Preparation and use of N-acetyl-α-amino acids. [Link]

  • FooDB. Showing Compound N-Acetyl-L-phenylalanine (FDB022084). [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Unavailable Source.
  • SpectraBase. N-Acetyl-L-phenylalanine. [Link]

  • Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Encyclopedia.pub. Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

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Foundational

Technical Guide: Screening (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid for Therapeutic Efficacy

Topic: Screening (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid for Therapeutic Targets Document Type: Technical Whitepaper / Screening Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Screening (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid for Therapeutic Targets Document Type: Technical Whitepaper / Screening Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Scientists

Executive Summary & Chemical Identity

(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, commonly known as N-Acetyl-4-fluoro-L-phenylalanine (N-Ac-4-F-Phe) , represents a strategic scaffold in medicinal chemistry. It combines the metabolic resilience of fluorination with the membrane permeability enhancement of N-acetylation .

This guide outlines a high-fidelity screening cascade designed to evaluate this molecule not merely as a chemical building block, but as a bioactive probe or prodrug. The core therapeutic hypothesis rests on a "Trojan Horse" mechanism: the N-acetyl group facilitates cellular entry or modifies transporter affinity, while the 4-fluoro substitution blocks para-hydroxylation, extending the half-life of the active pharmacophore.

Physicochemical Profile
PropertyValue / DescriptionRelevance
IUPAC Name (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acidStereospecific L-isomer (S-configuration) is critical for biological recognition.
Formula C₁₁H₁₂FNO₃MW: 225.22 g/mol
Fluorine Effect C-4 position (Para)Blocks CYP450-mediated hydroxylation (Phase I metabolism); increases lipophilicity.
N-Acetylation Amide cap on N-terminusRemoves zwitterionic character at physiological pH; enhances passive diffusion; substrate for cytosolic acylases.
Target Class Amino Acid Transporters, Metabolic EnzymesLAT1 (SLC7A5), Aminoacylase I (ACY1), Phenylalanine Hydroxylase (PAH).

The "Trojan Horse" Bioactivation Hypothesis

To screen this molecule effectively, one must understand its likely biological trajectory. Unlike standard small molecules, N-Ac-4-F-Phe mimics an endogenous nutrient.

  • Transport: The N-acetyl group may alter affinity for the Large Neutral Amino Acid Transporter 1 (LAT1), a protein highly upregulated in oncology (glioblastoma, breast cancer).

  • Bioactivation: Once intracellular, the acetyl group is liable to hydrolysis by Aminoacylase I (ACY1) , releasing the free 4-fluoro-L-phenylalanine.

  • Effect: The free 4-F-Phe acts as a proteotoxicity inducer (incorporation into proteins causes misfolding) or a metabolic inhibitor.

Mechanism of Action Visualization

Bioactivation_Pathway Extracellular Extracellular Space Membrane Cell Membrane (LAT1 Transporter) Extracellular->Membrane Passive/Active Transport Intracellular Cytosol Membrane->Intracellular Influx ACY1 Enzyme: Aminoacylase I (Deacetylation) Intracellular->ACY1 Substrate Binding Free_AA Active Metabolite: 4-Fluoro-L-Phe ACY1->Free_AA Hydrolysis Target1 Ribosomal Incorporation (Proteotoxic Stress) Free_AA->Target1 False Substrate Target2 Enzyme Inhibition (Phe Hydroxylase) Free_AA->Target2 Competitive Inhibitor

Caption: Figure 1.[1] The putative bioactivation pathway of N-Ac-4-F-Phe, highlighting the prodrug-like conversion to the active fluorinated amino acid.

Screening Cascade: A Step-by-Step Protocol

Do not screen this molecule randomly. Use a targeted cascade that validates transport, stability, and efficacy sequentially.

Phase I: In Silico Docking (Target Validation)

Before wet-lab work, verify the binding potential of the acetylated vs. free form.

  • Target 1: LAT1 (SLC7A5) - Structure PDB: 7DSK. Assess if the N-acetyl group fits the substrate binding pocket or if it acts as a competitive inhibitor.

  • Target 2: Aminoacylase I (ACY1) - Structure PDB: 1Q7L. Confirm the catalytic zinc ion can coordinate the acetyl group for hydrolysis.

Phase II: In Vitro Biochemical Screening

Objective: Determine metabolic stability and enzymatic conversion rates.

Protocol A: Aminoacylase I (ACY1) Kinetics

Rationale: If ACY1 cannot cleave the acetyl group, the molecule remains inert.

  • Reagents: Recombinant human ACY1, 100 mM Tris-HCl (pH 7.5), 0.1 mM ZnCl₂.

  • Substrate: Prepare 0.1 mM to 10 mM serial dilutions of N-Ac-4-F-Phe.

  • Reaction: Incubate at 37°C.

  • Detection: Monitor the release of free amine (4-F-Phe) using a Ninhydrin assay (570 nm absorbance) or HPLC-UV (210 nm).

  • Success Metric:

    
     comparable to N-acetyl-phenylalanine indicates efficient prodrug activation.
    
Protocol B: Phenylalanine Hydroxylase (PAH) Inhibition

Rationale: 4-F-Phe is a known inhibitor of PAH. Test if the acetylated form also binds or requires cleavage first.

  • System: Hepatic microsomes or purified PAH enzyme + Tetrahydrobiopterin (BH4) cofactor.

  • Assay: Monitor conversion of L-Phe to L-Tyr. Add N-Ac-4-F-Phe as a competitor.

  • Readout: HPLC detection of Tyrosine production.

Phase III: Cellular Efficacy & Transport

Objective: Validate the "Trojan Horse" entry and cytotoxicity in cancer models.

Protocol C: Competitive Uptake Assay (LAT1 Specificity)

Rationale: Confirm uptake is mediated by LAT1.

  • Cell Line: MCF-7 (Breast Cancer) or PC-3 (Prostate) - both high LAT1 expressors.

  • Tracer: [³H]-L-Leucine or [¹⁴C]-L-Phenylalanine.

  • Competitor: Add 1 mM N-Ac-4-F-Phe.

  • Control: Use BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor.

  • Analysis: Scintillation counting.

    • Result: If N-Ac-4-F-Phe reduces tracer uptake, it competes for the transporter.

Protocol D: Cytotoxicity Screen (MTT/CellTiter-Glo)
  • Duration: 72-hour incubation (essential for proteotoxicity to manifest).

  • Comparison: Compare

    
     of N-Ac-4-F-Phe  vs. Free 4-F-Phe .
    
  • Interpretation:

    • If

      
       (N-Ac) 
      
      
      
      
      
      (Free), uptake and deacetylation are efficient.
    • If

      
       (N-Ac) 
      
      
      
      
      
      (Free), the acetyl group hinders entry or conversion.

Screening Workflow Diagram

Screening_Cascade cluster_InSilico Phase I: In Silico cluster_Biochem Phase II: Biochemical cluster_Cell Phase III: Cellular Start Compound: N-Ac-4-F-Phe Docking Docking: LAT1 & ACY1 Start->Docking ACY1_Assay ACY1 Hydrolysis Assay (Prodrug Activation) Docking->ACY1_Assay High Score PAH_Assay PAH Inhibition Assay (Target Engagement) ACY1_Assay->PAH_Assay Rapid Cleavage Transport LAT1 Competition Assay (MCF-7 Cells) ACY1_Assay->Transport Stable/Cleaved Viability 72h Cytotoxicity (IC50 Determination) Transport->Viability Confirmed Uptake Decision Lead Candidate? Viability->Decision

Caption: Figure 2. Integrated screening cascade ensuring validation of transport, metabolism, and phenotypic effect.

References

  • Giese, C., et al. (2008).[2] "Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells." ChemMedChem. Link

  • Yan, R., et al. (2021). "Structure and mechanism of the human LAT1–CD98hc amino acid transporter complex." Nature. Link

  • Lindner, H., et al. (2000). "Aminoacylase I: a cytosolic enzyme involved in the salvage of N-acetylated amino acids." Biochimie. Link

  • Ballard, T., et al. (2002). "In vitro metabolism of 4-fluoroaniline and 4-fluoroacetanilide." Xenobiotica. Link

Sources

Exploratory

Arylpropionic Acid Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

Abstract Arylpropionic acid derivatives represent a cornerstone of modern pharmacotherapy, primarily recognized for their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs). This in-depth technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Arylpropionic acid derivatives represent a cornerstone of modern pharmacotherapy, primarily recognized for their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs). This in-depth technical guide provides a comprehensive overview of this critical class of compounds for researchers, scientists, and drug development professionals. Moving beyond a surface-level summary, this document delves into the fundamental chemical principles, intricate mechanisms of action, structure-activity relationships (SAR), and established industrial synthesis and analytical protocols. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this guide aims to serve as a vital resource for the ongoing research and development of novel therapeutics based on the versatile arylpropionic acid scaffold.

Introduction: The Enduring Significance of Arylpropionic Acid Derivatives

The 2-arylpropionic acids, commonly known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been in clinical use for several decades.[1][2] Prominent members of this class, including ibuprofen and naproxen, are among the most widely used medications globally for treating pain, inflammation, and fever.[3][4][5] Their therapeutic effects stem from a well-defined mechanism: the inhibition of prostaglandin biosynthesis.[3] Specifically, they block the action of cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[3][6]

While their primary application is in managing inflammatory conditions like rheumatoid arthritis and osteoarthritis, the therapeutic landscape for arylpropionic acid derivatives is expanding.[7][8][9] Emerging research has highlighted their potential as anticancer, antibacterial, and anticonvulsant agents, suggesting that their pharmacological activities may extend beyond COX inhibition.[6][10] This guide will explore both the foundational pharmacology and these promising new frontiers, providing a holistic view of this important drug class.

Core Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

The anti-inflammatory, analgesic, and antipyretic properties of arylpropionic acid derivatives are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.[6][11] The COX enzymes, with two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[12][13][14]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[15]

  • COX-2 is an inducible enzyme, typically absent or at low levels in normal tissues, but its expression is significantly upregulated at sites of inflammation.[15]

Traditional NSAIDs, including most arylpropionic acid derivatives, are non-selective inhibitors of both COX-1 and COX-2.[11] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to common side effects like gastrointestinal irritation and ulceration.[3][16]

Signaling Pathway Diagram

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Synthases Prostaglandin Synthases PGH2->Synthases Prostaglandins Prostaglandins (PGE2, PGI2) Thromboxane A2 Synthases->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate NSAIDs Arylpropionic Acid Derivatives (NSAIDs) NSAIDs->COX Inhibit

Caption: Mechanism of action of arylpropionic acid derivatives via COX inhibition.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of arylpropionic acid derivatives are intrinsically linked to their chemical structure. Key structural features and physicochemical properties govern their activity.

  • Chirality : Arylpropionic acids are chiral compounds, with the alpha-carbon of the propionic acid moiety serving as a stereocenter.[2] The pharmacological activity, primarily COX inhibition, resides almost exclusively in the (S)-enantiomer.[3] Although many drugs in this class are administered as a racemic mixture, the (R)-enantiomer often undergoes in vivo metabolic inversion to the active (S)-form.[2][17]

  • Lipophilicity and Molecular Weight : The ability of these drugs to cross biological membranes, including the blood-brain barrier, is influenced by their lipophilicity and molecular weight.[18] A parabolic relationship exists between lipophilicity and diffusion into the cerebrospinal fluid, with an optimal range for enhanced central nervous system penetration.[18][19]

Table 1: Properties of Common Arylpropionic Acid Derivatives
CompoundChemical StructureMolar Mass ( g/mol )Primary Therapeutic Uses
Ibuprofen C13H18O2206.29Pain, fever, inflammation, rheumatoid arthritis, osteoarthritis.[3][20]
Naproxen C14H14O3230.26Arthritis, gout, menstrual cramps, tendinitis, bursitis.[4][8][21]
Ketoprofen C16H14O3254.28Rheumatoid arthritis, osteoarthritis, musculoskeletal disorders, pain.[3][7]
Flurbiprofen C15H13FO2244.26Pain, arthritis, Alzheimer's disease (R-enantiomer).[3]
Fenoprofen C15H14O3242.27Pain associated with osteoarthritis and rheumatoid arthritis.[3]

Industrial Synthesis: The BHC Process for Ibuprofen

The industrial synthesis of ibuprofen has evolved significantly, moving from the less efficient, six-step Boots process to the more atom-economical, three-step BHC (Boots-Hoechst-Celanese) process.[22][23] The BHC process is considered a landmark in green chemistry as it maximizes the incorporation of reactant atoms into the final product and allows for the recycling of key reagents.[24]

BHC Process Workflow

BHC_Process Start Isobutylbenzene + Acetic Anhydride Step1 Step 1: Friedel-Crafts Acylation (HF Catalyst) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation (Raney Nickel Catalyst) Intermediate1->Step2 Intermediate2 1-(4-Isobutylphenyl)ethanol Step2->Intermediate2 Step3 Step 3: Palladium-Catalyzed Carbonylation (CO, Pd Catalyst) Intermediate2->Step3 End Ibuprofen Step3->End

Caption: The three-step "green" BHC synthesis process for Ibuprofen.

Detailed Experimental Protocol: BHC Process

This protocol is a representative outline of the industrial BHC process for ibuprofen synthesis.[22][25]

Step 1: Friedel-Crafts Acylation

  • Charge a suitable reactor with isobutylbenzene and acetic anhydride.

  • Introduce anhydrous hydrogen fluoride (HF), which acts as both a catalyst and a solvent.[24]

  • Maintain the reaction under controlled temperature and pressure to facilitate the acylation, forming 4'-isobutylacetophenone.

  • Separate the product from the HF, which can be recovered and reused.[22]

Step 2: Catalytic Hydrogenation

  • Transfer the 4'-isobutylacetophenone to a hydrogenation reactor.

  • Introduce a catalyst, typically Raney nickel.[22]

  • Pressurize the reactor with hydrogen gas.

  • Conduct the reaction until the ketone is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.

Step 3: Carbonylation

  • Introduce the alcohol intermediate into a carbonylation reactor containing a palladium catalyst.[25]

  • Pressurize the reactor with carbon monoxide (CO).

  • The palladium catalyst facilitates the addition of a carboxyl group, converting the alcohol directly to ibuprofen.[20]

  • The final product, ibuprofen, is then purified through crystallization.

Analytical and Quality Control Methodologies

Ensuring the purity, potency, and quality of arylpropionic acid derivatives is paramount. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for this purpose.[26]

Protocol: Quality Control of Ibuprofen by Reverse-Phase HPLC

This protocol outlines a general method for the quantitative analysis of ibuprofen in a pharmaceutical formulation, based on common practices.[27][28]

1. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[29] The pH is adjusted to ensure proper ionization and retention of the analyte.

  • Standard Solution: Accurately weigh a reference standard of ibuprofen and dissolve it in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.

  • Sample Solution: Weigh and finely powder a representative number of tablets. Dissolve a quantity of the powder equivalent to a target concentration of ibuprofen in the mobile phase. Sonicate and filter the solution to remove excipients.

2. Chromatographic Conditions

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[27]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[27]

  • Detection: UV detection is employed, typically at a wavelength around 220 nm.[26]

  • Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[27]

3. Analysis and Data Interpretation

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in sequence, from lowest to highest concentration, to generate a calibration curve (peak area vs. concentration).

  • Inject the sample solution.

  • Identify the ibuprofen peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of ibuprofen in the sample by interpolating its peak area onto the calibration curve.

  • Perform system suitability tests (e.g., replicate injections of a standard) to ensure the precision and accuracy of the analysis.[28]

Future Directions and Emerging Applications

The therapeutic utility of the arylpropionic acid scaffold is far from exhausted. Current research is actively exploring several promising avenues:

  • COX-Independent Anticancer Mechanisms: Studies have shown that some profen derivatives exhibit antiproliferative activity against various cancer cell lines, suggesting mechanisms beyond COX inhibition.[10]

  • Novel Derivatives: The synthesis of new derivatives by modifying the carboxylate function can lead to compounds with enhanced anti-inflammatory activity and a reduced risk of gastrointestinal side effects.[3]

  • Targeted Drug Delivery: Formulating these drugs into novel delivery systems can improve their pharmacokinetic properties and target their action more specifically to sites of inflammation or disease.[30]

The continued investigation into the diverse biological activities of arylpropionic acid derivatives holds significant promise for the development of new and improved treatments for a wide range of diseases.[6]

References

  • Current time information in Mumbai, IN. (n.d.). Google.
  • Cyclooxygenase-mediated prostaglandin biosynthesis pathways: Implications for anti-inflammatory drug development and therapeutic. (n.d.). Google.
  • BrainKart. (2017, December 27). Arylpropionic Acid Derivatives.
  • Frontiers. (2023, January 26). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells.
  • Benchchem. (n.d.). The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide.
  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
  • Hla, T., & Neilson, K. (n.d.). Cyclooxygenases: structural and functional insights. PMC.
  • Ovid. (n.d.). Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure.
  • Benchchem. (n.d.). Technical Support Center: Process Improvements for Large-Scale Ibuprofen Production.
  • Biblioteka Nauki. (2014, June 16). Cyclooxygenase pathways.
  • PubMed. (n.d.). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen.
  • ResearchGate. (n.d.). Biosynthesis of Prostaglandins through the Cyclooxygenase Pathways.
  • UCL Discovery. (n.d.). Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification.
  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • PubMed. (2004, February 15). Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach.
  • ACS Publications. (2007, March 7). Structural and Functional Basis of Cyclooxygenase Inhibition.
  • Wikipedia. (n.d.). Naproxen.
  • The Science Snail. (2018, October 11). Synthesis of ibuprofen from benzene.
  • MedCentral. (n.d.). Naproxen: uses, dosing, warnings, adverse events, interactions.
  • AIP Publishing. (n.d.). Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review.
  • Medicilon. (2023, January 2). Aim at chemical synthesis through Ibuprofen.
  • Open Access Journals. (2015, May 1). Non-Steroidal Anti Inflammatory Drugs- A Systematic Review.
  • Jetir.Org. (n.d.). ESTIMATION OF NON-STEROIDAL ANTI- INFLAMMATORY DRUGS BY RP-HPLC TECHNIQUE OF ANALYSIS.
  • NIH. (2023, August 4). Naproxen - StatPearls - NCBI Bookshelf.
  • PubMed. (2001, March 15). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives.
  • MedlinePlus. (2022, March 15). Naproxen.
  • ResearchGate. (n.d.). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives.
  • Drugs.com. (2024, January 24). Naproxen: Uses, Dosage, Side Effects, Warnings.
  • Google Patents. (n.d.). WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.
  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Semantic Scholar. (n.d.). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive.
  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds.
  • PMC. (n.d.). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets.

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Foundational

Introduction: The Strategic Imperative of Fluorine in Propanoic Acid Scaffolds

An In-Depth Technical Guide to the Role of Fluorine Substitution in Propanoic Acids In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of drug design, transforming promising l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Fluorine Substitution in Propanoic Acids

In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of drug design, transforming promising lead compounds into successful clinical candidates.[1] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and often beneficial impact on molecular behavior.[1] When applied to foundational scaffolds like propanoic acid—a simple three-carbon carboxylic acid ubiquitous in both biological pathways and synthetic chemistry—fluorine substitution offers a powerful toolkit for fine-tuning physicochemical and pharmacological properties.[2]

This guide provides a comprehensive exploration of the role of fluorine substitution in propanoic acids, moving beyond a simple recitation of effects to delve into the underlying physicochemical principles. As a senior application scientist, the focus here is on the causality behind experimental observations and the practical application of this knowledge in a drug development context. We will examine how the unique properties of fluorine—its extreme electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can be leveraged to modulate acidity, lipophilicity, metabolic stability, and molecular conformation, thereby enhancing drug-like properties.[1][3][4]

Section 1: The Inductive Effect and Modulation of Acidity (pKa)

The most immediate and predictable consequence of introducing fluorine to a propanoic acid backbone is the alteration of its acidity. This is governed by the powerful electron-withdrawing inductive effect of the fluorine atom.

The Physicochemical Principle: Stabilizing the Conjugate Base

The acidity of a carboxylic acid is determined by the stability of its carboxylate anion (conjugate base) upon deprotonation.[5] Fluorine, being the most electronegative element, pulls electron density away from the carbon skeleton through the sigma bonds.[4][6] This delocalization of negative charge stabilizes the carboxylate anion, making the corresponding carboxylic acid a stronger acid, which is reflected in a lower pKa value.[5][6][7]

This effect is highly dependent on the position of the fluorine atom relative to the carboxyl group, diminishing with distance.[5][6]

  • α-Substitution (2-Fluoropropanoic Acid): Fluorine at the C-2 position exerts a strong inductive effect, significantly stabilizing the carboxylate and dramatically increasing acidity compared to the parent propanoic acid.[6][7]

  • β-Substitution (3-Fluoropropanoic Acid): When fluorine is at the C-3 position, the inductive effect is attenuated by the increased distance from the carboxyl group. The resulting acid is stronger than propanoic acid but significantly weaker than its α-substituted counterpart.[5][6][8]

cluster_0 2-Fluoropropanoic Acid cluster_1 Propanoic Acid (Reference) 2FPA CH₃-CHF-COOH 2FPA_Anion CH₃-CHF-COO⁻ 2FPA->2FPA_Anion Deprotonation Inductive_Effect Strong Inductive Effect stabilizes anion 2FPA_Anion->Inductive_Effect Result Result: pKa (2-FPA) < pKa (PA) 2-FPA is a stronger acid F_atom F F_atom->2FPA_Anion e⁻ withdrawal PA CH₃-CH₂-COOH PA_Anion CH₃-CH₂-COO⁻ PA->PA_Anion Deprotonation No_Effect No significant inductive stabilization PA_Anion->No_Effect

Figure 1: Inductive effect of α-fluorination on propanoic acid acidity.
Quantitative Data Summary

The following table summarizes the impact of fluorine substitution on the pKa of propanoic acid. The values clearly demonstrate the distance-dependent nature of the inductive effect.

CompoundStructurepKa Value
Propanoic AcidCH₃CH₂COOH4.87[6]
2-Fluoropropanoic AcidCH₃CHFCOOH~2.68 (Predicted)[6]
3-Fluoropropanoic AcidFCH₂CH₂COOH~3.89 (Predicted)[6]

Note: Predicted pKa values are estimates and may vary from experimentally determined values.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a self-validating system for accurately determining the pKa of a fluorinated propanoic acid derivative.

Objective: To determine the pKa of 2-fluoropropanoic acid.

Materials:

  • 2-Fluoropropanoic acid (high purity)

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (Class A)

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions. Ensure a linear response across the expected pH range.

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of 2-fluoropropanoic acid and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

  • Initial Reading: Record the initial pH of the acid solution.

  • Titration: Begin adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: Continue the titration past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[6]

    • To accurately determine the equivalence point, generate a first derivative plot (ΔpH/ΔV vs. V). The peak of this plot corresponds to the equivalence point volume.

    • Divide the equivalence point volume by two to find the half-equivalence point volume.

    • Locate this volume on the original titration curve and read the corresponding pH. This pH value is the experimental pKa.[6]

Section 2: Modulating Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] Fluorine's effect on lipophilicity is more complex than its effect on acidity and is highly context-dependent.[9][10]

A single fluorine-for-hydrogen substitution often results in a slight increase in LogP.[4] However, the introduction of the highly polar C-F bond can also lead to counterintuitive decreases in lipophilicity, particularly when multiple fluorine atoms are present or when their arrangement creates a significant molecular dipole.[11] This modulation allows medicinal chemists to fine-tune a molecule's ability to cross biological membranes.[3][12] For instance, increasing lipophilicity can improve passive membrane permeability and oral bioavailability, but excessive lipophilicity may lead to reduced aqueous solubility or increased susceptibility to efflux pumps.[3]

Section 3: Enhancing Metabolic Stability

One of the most valuable applications of fluorination in drug development is to enhance metabolic stability.[1][4][13] Many drug candidates fail because they are rapidly broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family.[1][14]

The Principle of Metabolic Blocking

Metabolic oxidation often occurs at "soft spots" in a molecule, typically C-H bonds that are susceptible to enzymatic attack.[15] The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol for an sp³ carbon), significantly stronger than a typical C-H bond (~414 kJ/mol).[4] By replacing a metabolically liable hydrogen atom with fluorine, that position is effectively "blocked" from oxidative metabolism.[4][14][15] This strategy can significantly increase the half-life and systemic exposure of a drug molecule.[3][13]

cluster_0 Metabolism of Propanoic Acid Scaffold cluster_1 Fluorine-Blocked Metabolism Substrate R-CH₂-COOH CYP450 CYP450 Enzyme Substrate->CYP450 Vulnerable C-H bond Metabolite R-CH(OH)-COOH (Hydroxylated Metabolite) CYP450->Metabolite Oxidation F_Substrate R-CHF-COOH F_CYP450 CYP450 Enzyme F_Substrate->F_CYP450 Strong C-F bond No_Reaction Metabolism Blocked (No Reaction) F_CYP450->No_Reaction Resistant to Oxidation

Figure 2: Fluorine substitution blocking a site of oxidative metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay

This workflow is a standard method in drug discovery to assess the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the metabolic stability of a fluorinated propanoic acid derivative in human liver microsomes.

Materials:

  • Test compound (fluorinated propanoic acid)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a rapidly metabolized drug like verapamil)

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system

Methodology:

A 1. Prepare Incubation Mix (Buffer, Microsomes, Test Compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH regenerating system) B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold Acetonitrile + Internal Standard) D->E F 6. Centrifuge to Precipitate Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Data Analysis (Plot ln(% remaining) vs. time) G->H I Calculate Half-Life (t½) and Intrinsic Clearance (Clint) H->I

Figure 3: Experimental workflow for an in vitro microsomal stability assay.
  • Preparation: Thaw human liver microsomes on ice. Prepare a master mix containing phosphate buffer and microsomes. Add the test compound to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the system to equilibrate.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Quantify the amount of the parent test compound remaining at each time point relative to the internal standard.

  • Data Interpretation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated to quantify metabolic stability.

Section 4: Conformational Control and Target Binding

Beyond electronic and stability effects, fluorine can exert profound control over a molecule's three-dimensional shape, or conformation.[3][12] This is due to steric and electrostatic interactions, such as the gauche effect, where the polar C-F bond prefers a specific dihedral angle relative to other polar groups.[4] By stabilizing a specific "bioactive conformation"—the shape the molecule must adopt to bind effectively to its protein target—fluorination can lead to significant improvements in potency and selectivity.[3][4] This conformational locking can reduce the entropic penalty of binding, leading to enhanced binding affinity.[12]

Conclusion

The substitution of fluorine onto a propanoic acid scaffold is a nuanced, multi-faceted strategy that provides medicinal chemists with a powerful set of tools to optimize drug candidates. By understanding the fundamental principles of inductive effects, metabolic blocking, and conformational control, researchers can rationally design molecules with improved acidity, permeability, metabolic stability, and target affinity. The experimental protocols provided herein represent foundational, self-validating workflows for quantifying these effects, enabling data-driven decisions in the complex process of drug discovery and development. Judicious use of fluorine is not merely an act of substitution but a precise engineering of molecular properties to overcome pharmacological hurdles.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics.
  • PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • Study.com. (n.d.). Rank the following compounds by increasing order of acidity, and explain your ranking: propanoic acid 2,2-dimethylpropanoic acid 2-fluoropropanoic acid.
  • BenchChem. (n.d.). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids.
  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry Stack Exchange. (2023, December 25). Acidity of formic acid and 3-fluoropropanoic acid [duplicate].
  • ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl....
  • PubMed. (2019, March 15). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.
  • PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.

Sources

Exploratory

Biological Effects of Propionic Acid in Humans: A Technical Guide to Mechanisms, Toxicity, and Therapeutic Potential

Executive Summary Propionic acid (PA), a three-carbon short-chain fatty acid (SCFA), represents a biological paradox. While endogenously produced PA (via colonic fermentation) is a critical mediator of satiety and immune...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propionic acid (PA), a three-carbon short-chain fatty acid (SCFA), represents a biological paradox. While endogenously produced PA (via colonic fermentation) is a critical mediator of satiety and immune homeostasis, exogenous dietary PA (used as a preservative) acts as a metabolic disruptor. This guide deconstructs the dichotomy of PA, detailing its receptor-dependent signaling (FFAR2/FFAR3), its epigenetic role as a histone deacetylase (HDAC) inhibitor, and its controversial link to neurodevelopmental disorders.

Part 1: Biosynthesis and Pharmacokinetics

Sources of Exposure
  • Endogenous (Colonic): Produced by the fermentation of non-digestible carbohydrates (inulin, resistant starch) by Bacteroidetes (e.g., Bacteroides thetaiotaomicron) and Firmicutes.

    • Stoichiometry: Acetate:Propionate:Butyrate typically exists in a 60:20:20 molar ratio in the colon.[1]

  • Exogenous (Dietary): Consumed as calcium/sodium propionate (E280-E283), a ubiquitous mold inhibitor in baked goods.

  • Metabolic Fate: PA enters the portal vein, where ~90% is extracted by the liver (first-pass metabolism) and converted to Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA, entering the Krebs cycle for gluconeogenesis.
The "Route-Dependent" Paradox

The biological impact of PA is dictated by its entry point:

  • Colonic Delivery (Slow Release): Activates L-cells to secrete GLP-1/PYY (satiety).

  • Oral Bolus (Rapid Absorption): Spikes portal concentrations, triggering sympathetic nervous system activation and glucagon secretion, leading to insulin resistance.

Part 2: Molecular Mechanisms of Action

PA exerts effects through two distinct primary pathways: G-Protein Coupled Receptors (GPCRs) and epigenetic modulation.

GPCR Signaling (FFAR2 and FFAR3)[2][3]
  • FFAR2 (GPR43): Expressed on adipocytes, neutrophils, and enteroendocrine L-cells. Couples to

    
     (calcium mobilization) and 
    
    
    
    (cAMP inhibition).
    • Effect: Anti-lipolytic, chemotaxis, GLP-1 secretion.

  • FFAR3 (GPR41): Expressed in sympathetic ganglia and adipocytes.[2] Couples exclusively to

    
    .
    
    • Effect: Increases sympathetic tone (norepinephrine release), increases energy expenditure.

Epigenetic Regulation (HDAC Inhibition)

PA acts as a non-competitive inhibitor of Class I and II Histone Deacetylases (HDACs). By preventing the deacetylation of histone tails, PA relaxes chromatin structure, increasing the transcription of specific genes, notably Foxp3 in regulatory T cells (Tregs).

Visualization: The Dual-Signaling Pathway

The following diagram illustrates the bifurcation of PA signaling between cell surface receptors and nuclear inhibition.

PA_Signaling_Pathway PA Propionic Acid (PA) FFAR2 FFAR2 (GPR43) (Adipocytes/Immune) PA->FFAR2 FFAR3 FFAR3 (GPR41) (Sympathetic Ganglia) PA->FFAR3 Transporter MCT1/SMCT1 Transporter PA->Transporter Gq Gq Protein FFAR2->Gq Gi Gi/o Protein FFAR2->Gi FFAR3->Gi HDAC HDAC Inhibition (Nucleus) Transporter->HDAC Ca ↑ Intracellular Ca2+ Gq->Ca cAMP ↓ cAMP Gi->cAMP NE ↑ Norepinephrine (Sympathetic Tone) Gi->NE Ganglia Foxp3 ↑ Foxp3 Expression (Treg Differentiation) HDAC->Foxp3 Epigenetic GLP1 ↑ GLP-1 / PYY (Satiety) Ca->GLP1 Enteroendocrine

Figure 1: Dual mechanism of Propionic Acid showing GPCR activation (surface) vs. HDAC inhibition (nuclear).

Part 3: Physiological Effects & Toxicity

Metabolic Profiles: The Good vs. The Bad

Recent translational studies distinguish between PA delivered via Inulin-Propionate Esters (IPE) and oral salts.

FeatureColonic Delivery (IPE)Oral Preservative (Ca-Propionate)Mechanism
Insulin Sensitivity ImprovedWorsened (Insulin Resistance)IPE stimulates distal L-cells; Oral spikes glucagon/NE.
Weight Management Prevents weight gainPromotes adiposity (in mice)FFAR2-mediated satiety vs. FABP4 stimulation.
Hormonal Response ↑ GLP-1, ↑ PYY↑ Glucagon, ↑ NorepinephrineOral PA triggers "fight or flight" metabolic stress.
Lipid Profile ↓ Intra-abdominal fat↑ Fatty Acid Binding Protein 4Hepatic lipogenesis modulation.
The Autism Spectrum Disorder (ASD) Link

The "Propionic Acid Rat Model" is a validated tool for studying ASD.

  • Observation: Intraventricular or systemic administration of PA in rats induces reversible ASD-like behaviors (repetitive movements, social avoidance).

  • Mechanism: PA crosses the blood-brain barrier (BBB), alters mitochondrial fatty acid metabolism (carnitine depletion), and increases oxidative stress.

  • Clinical Relevance: Children with ASD often show elevated fecal PA and altered gut microbiota (Clostridia species), suggesting a "gut-brain" intoxication loop.

Part 4: Therapeutic Applications

Drug Delivery Systems

To harness the benefits of PA without the metabolic toxicity of oral spikes, targeted colonic delivery is required.

  • Inulin-Propionate Ester (IPE): A chemically modified fiber where PA is ester-linked to inulin. The bond is hydrolyzed only by colonic bacterial enzymes, releasing PA directly at the FFAR2-rich mucosa.

  • Application: Obesity management and prevention of Type 2 Diabetes.[3]

Immunomodulation (Multiple Sclerosis)

PA supplementation has been shown to increase functionally competent Regulatory T cells (Tregs).[4]

  • Study: In MS patients, PA (1,200 mg/day) reduced annual relapse rates and stabilized disability by restoring the Treg/Th17 balance via HDAC inhibition.

Part 5: Experimental Protocols

Protocol: GC-MS Quantification of PA in Plasma

Quantifying SCFAs is challenging due to volatility. This protocol uses MTBSTFA derivatization for high sensitivity.[5]

Reagents:

  • Internal Standard (IS): 2-Ethylbutyric acid or D5-Propionate.

  • Derivatizing Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[5]

Workflow:

  • Extraction: Mix 50 µL Plasma + 10 µL IS + 50 µL HCl (to protonate acids) + 200 µL Diethyl Ether. Vortex 10 min. Centrifuge.

  • Derivatization: Transfer supernatant. Add 20 µL MTBSTFA. Incubate at 60°C for 30 mins.

  • Analysis: Inject 1 µL into GC-MS (SIM mode). Target ion m/z 131 (Propionate-TBDMS).

Visualization: GC-MS Workflow Logic

GCMS_Protocol Start Sample (Plasma/Feces) Acid Acidification (HCl/H2SO4) Start->Acid Protonate SCFA Extract L-L Extraction (Ether/MTBE) Acid->Extract Phase Sep Deriv Derivatization (MTBSTFA, 60°C) Extract->Deriv Stabilize Inject GC-MS Injection (SIM Mode) Deriv->Inject Data Quantification (Target Ion m/z 131) Inject->Data

Figure 2: Step-by-step derivatization workflow for stabilizing volatile propionic acid for mass spectrometry.

References

  • Tirosh, A., et al. (2019). The short-chain fatty acid propionate increases glucagon and FABP4 production, impairing insulin action in mice and humans. Science Translational Medicine. Link

  • Chambers, E. S., et al. (2015). Effects of targeted delivery of propionate to the human colon on appetite regulation, body weight maintenance and adiposity in overweight adults. Gut. Link

  • Duscha, A., et al. (2020). Propionic Acid Shapes the Multiple Sclerosis Disease Course by an Immunomodulatory Mechanism. Cell. Link

  • MacFabe, D. F. (2012). Short-chain fatty acid fermentation products of the gut microbiome: implications in autism spectrum disorders. Microbial Ecology in Health & Disease. Link

  • Smith, P. M., et al. (2013). The microbial metabolites, short-chain fatty acids, regulate colonic Treg cell homeostasis. Science. Link

  • Kimura, I., et al. (2011). Short-chain fatty acids and ketones directly regulate sympathetic nervous system via G protein-coupled receptor 41 (GPR41). PNAS. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, als...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, also known as N-acetyl-L-4-fluorophenylalanine. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of peptide-based therapeutics and other biologically active molecules. The introduction of a fluorine atom into the phenyl ring can significantly modulate the parent molecule's metabolic stability, binding affinity, and pharmacokinetic properties.

This document provides a step-by-step methodology for the direct N-acetylation of L-4-fluorophenylalanine. The protocol is designed to be clear, reproducible, and accompanied by explanations for key experimental choices, ensuring both scientific integrity and practical success.

Introduction and Scientific Rationale

The synthesis of N-acetylated amino acids is a fundamental transformation in organic and medicinal chemistry. The acetyl group serves as an effective protecting group for the amine functionality, preventing its participation in undesired side reactions during subsequent synthetic steps. Furthermore, N-acetylation can alter the physicochemical properties of the parent amino acid, such as its solubility and lipophilicity.

The chosen synthetic strategy is the direct N-acetylation of the commercially available L-4-fluorophenylalanine using acetic anhydride. This method is favored for its simplicity, high yields, and straightforward purification. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the desired amide bond.

The reaction is typically carried out in a suitable solvent, such as acetic acid, which helps to solubilize the starting amino acid and facilitates the reaction. The progress of the reaction can be conveniently monitored using Nuclear Magnetic Resonance (NMR) spectroscopy by observing the characteristic chemical shift changes of the alpha-proton of the amino acid.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalGradeSupplierCAS Number
L-4-Fluorophenylalanine≥98%Commercially Available1132-68-9
Acetic AnhydrideReagent Grade, ≥98%Commercially Available108-24-7
Glacial Acetic AcidACS GradeCommercially Available64-19-7
Ethanol200 Proof, AnhydrousCommercially Available64-17-5
Deionized WaterHigh PurityIn-house7732-18-5
Deuterated Dimethyl Sulfoxide (DMSO-d₆)NMR Grade, 99.9 atom % DCommercially Available2206-27-1
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Reflux condenser

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask

  • pH meter or pH paper

  • Glassware for recrystallization (beakers, Erlenmeyer flasks)

  • NMR spectrometer (400 MHz or higher)

  • Melting point apparatus

  • Standard laboratory glassware (graduated cylinders, pipettes, etc.)

Experimental Protocol

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve L-4-fluorophenylalanine in acetic acid Add_Anhydride Slowly add acetic anhydride Start->Add_Anhydride React Heat and stir (e.g., 2-3 hours at 50-60 °C) Add_Anhydride->React Monitor Monitor reaction by TLC or NMR React->Monitor Quench Cool and quench with ice-water Monitor->Quench Precipitate Collect precipitate by vacuum filtration Quench->Precipitate Wash Wash with cold water Precipitate->Wash Recrystallize Recrystallize from aqueous ethanol Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry NMR ¹H and ¹³C NMR Spectroscopy Dry->NMR MP Melting Point Determination NMR->MP Final_Product Pure (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid MP->Final_Product

Application

Application Note: Comprehensive Analytical Characterization of (2S)-2-Acetamido-3-(4-fluorophenyl)propanoic Acid

Introduction & Scope (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (also known as -acetyl-4-fluoro-L-phenylalanine) is a critical fluorinated chiral building block used in the synthesis of proteolysis-targeting chime...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (also known as


-acetyl-4-fluoro-L-phenylalanine) is a critical fluorinated chiral building block used in the synthesis of proteolysis-targeting chimeras (PROTACs), peptide therapeutics, and as a mechanistic probe in protein NMR spectroscopy. The incorporation of fluorine at the para-position of the phenyl ring modulates metabolic stability (blocking P450 oxidation) and lipophilicity while serving as a sensitive reporter for 

NMR.

This application note details a robust analytical control strategy. Unlike generic amino acid protocols, this guide addresses the specific challenges of this molecule: the solubility profile of the


-acetyl group, the ionization suppression required for the free carboxylic acid, and the critical separation of the enantiomeric impurity (

-isomer).
Chemical Identity[1][2][3][4]
  • IUPAC Name: (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 225.22 g/mol

  • Key Physicochemical Properties:

    • Solubility: Soluble in DMSO, DMF, and alkaline aqueous buffers. Limited solubility in acidic water.

    • Chromophore:

      
       (aromatic), 
      
      
      
      (amide/carboxyl).

Protocol A: Chemical Purity & Assay by RP-HPLC

Objective: To quantify the chemical purity and assay (wt/wt%) of the bulk material, separating synthesis byproducts such as 4-fluoro-L-phenylalanine (deacetylated) and di-acetylated species.

Method Logic (Causality)
  • Stationary Phase: A C18 column with high carbon load is selected to provide sufficient retention for the aromatic moiety.

  • Mobile Phase pH: The mobile phase must be acidic (

    
    ) using Trifluoroacetic Acid (TFA). This suppresses the ionization of the carboxylic acid (
    
    
    
    ), keeping the analyte neutral and preventing peak fronting/tailing caused by mixed ionic states.
  • Detection: 254 nm is chosen for specificity to the fluorophenyl ring, minimizing interference from non-aromatic solvent impurities.

Experimental Conditions
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18,

,

(or equivalent)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate

Column Temp

Injection Volume

Detection UV @ 254 nm (Reference: 360 nm)
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.070Linear Gradient
18.090Wash
20.010Re-equilibration
25.010Stop
Sample Preparation (Self-Validating Step)
  • Diluent: 50:50 Water:ACN.

  • Procedure: Accurately weigh

    
     of sample. Dissolve initially in 
    
    
    
    DMSO (to ensure complete solubilization of the
    
    
    -acetyl form), then dilute to
    
    
    with Diluent.
  • Validation: Filter through a

    
     PTFE filter. Discard the first 
    
    
    
    of filtrate to prevent adsorption bias.

Protocol B: Enantiomeric Purity by Chiral HPLC

Objective: To quantify the presence of the (2R)-enantiomer. The limit of quantitation (LOQ) for the enantiomer should be


.
Method Logic
  • Column Selection: Immobilized amylose-based phases (e.g., Chiralpak IA/IG) are preferred over coated phases.

    
    -acetyl amino acids often require polar modifiers or "non-standard" solvents that might strip coated selectors.
    
  • Mode: Normal Phase (Alkane/Alcohol) is utilized. The non-polar hexane environment maximizes the hydrogen-bonding interactions between the analyte's amide group and the chiral selector, which is the primary mechanism of recognition for this molecule.

Experimental Conditions
ParameterCondition
Column Daicel Chiralpak IA,

,

Mobile Phase

-Hexane : Isopropanol : TFA (80 : 20 : 0.1 v/v/v)
Mode Isocratic
Flow Rate

Temperature

Detection UV @ 254 nm
System Suitability Criteria

To ensure the method is valid for every run, the following criteria must be met using a resolution mixture (racemate):

ParameterAcceptance Limit
Resolution (

)

between (2S) and (2R) peaks
Tailing Factor (

)

for the main peak
Retention Time RSD

(n=6 injections)

Protocol C: Structural Identification by NMR

Objective: Unequivocal identification of the fluorination site and assessment of inorganic fluoride impurities.

Method Logic

Fluorine-19 NMR is highly sensitive to the local electronic environment.[1] The para-fluorine on the phenyl ring exhibits a distinct chemical shift range (


 to 

). This method is orthogonal to HPLC and confirms the integrity of the C-F bond.
Procedure
  • Solvent: Dissolve

    
     of analyte in 
    
    
    
    DMSO-
    
    
    .
  • Internal Standard (Optional): Add

    
     of 
    
    
    
    -trifluorotoluene (
    
    
    ) if quantitative NMR (qNMR) is required.
  • Acquisition Parameters:

    • Frequency: 376 MHz (or equivalent based on magnet).

    • Spectral Width: 200 ppm.[1]

    • Relaxation Delay (

      
      ): 5 seconds (to allow full relaxation of F nuclei).
      
    • Scans: 64.

Expected Results
  • Signal: A multiplet (typically a triplet of triplets due to

    
     and 
    
    
    
    coupling) centered at approximately
    
    
    (referenced to
    
    
    ).
  • Impurity Check: Look for sharp singlets at

    
     (free fluoride) or shifts corresponding to ortho/meta isomers.
    

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for method development and routine QC release, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Sample Crude (2S)-2-acetamido- 3-(4-fluorophenyl)propanoic acid Solubility Solubility Check (DMSO/MeOH) Sample->Solubility Achiral RP-HPLC (C18) Purity & Assay Solubility->Achiral Chiral Chiral HPLC (Chiralpak IA) Solubility->Chiral NMR 19F NMR (DMSO-d6) Solubility->NMR MS HRMS (ESI-) [M-H]- = 224.07 Solubility->MS UV_Spec UV Spectrum (Max @ 254nm) Achiral->UV_Spec Decision1 Purity > 98%? Achiral->Decision1 Decision2 ee > 99%? Chiral->Decision2 Racemate Racemic Std Injection Racemate->Chiral SST Decision1->Decision2 Pass Reject Reject / Reprocess Decision1->Reject Fail Release Release Batch Decision2->Release Pass Decision2->Reject Fail

Figure 1: Integrated analytical workflow for quality control of fluorinated amino acid derivatives.

Troubleshooting & Tips

Solubility Issues

-acetylated aromatic amino acids can exhibit "gel-like" behavior in pure water or high concentrations of acid.
  • Tip: Always pre-dissolve the solid in a small volume of DMSO or Methanol before adding the aqueous buffer.

  • Tip: For HPLC, ensure the column temperature is at least

    
     to maintain mass transfer efficiency.
    
Peak Splitting in Chiral HPLC

If the chiral peak appears split or broad:

  • Cause: The sample solvent is too strong (e.g., pure DMSO injected into a Hexane mobile phase).

  • Solution: Dilute the sample with the mobile phase (Hexane/IPA) as much as possible before injection. If solubility is limited, use a smaller injection volume (

    
    ).
    
Baseline Drift in RP-HPLC
  • Cause: UV absorption of TFA at 210-220 nm.

  • Solution: Since the target detection is 254 nm, TFA interference is minimal. However, if using a Diode Array Detector (DAD) to scan low wavelengths, ensure the reference wavelength is set correctly (e.g., 360 nm, bandwidth 100 nm) to compensate for gradient drift.

References

  • FDA Guidance for Industry. (1992). Stereoisomeric Drugs: Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • Daicel Chiral Technologies. (2023). Chiralpak IA Instruction Manual - Immobilized Polysaccharide CSPs.[Link]

  • National Institutes of Health (PubChem). (2023). Compound Summary: (2S)-2-(4-fluorophenyl)propanoic acid derivatives.[Link]

Sources

Method

Application Note: Comprehensive NMR Assignment of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

Introduction & Scientific Context (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (N-Acetyl-4-fluoro-L-phenylalanine) represents a critical scaffold in medicinal chemistry. Fluorine substitution on aromatic rings is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (N-Acetyl-4-fluoro-L-phenylalanine) represents a critical scaffold in medicinal chemistry. Fluorine substitution on aromatic rings is a standard bioisosteric strategy to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

However, the introduction of a fluorine atom (


, spin 1/2, 100% natural abundance) complicates the NMR landscape significantly. Unlike standard phenylalanine derivatives, this molecule exhibits extensive heteronuclear spin-spin coupling (

and

), which transforms simple singlets or doublets into complex multiplets.

Scope of this Guide: This application note provides a definitive protocol for the complete assignment of the


 and 

NMR spectra of this molecule. It moves beyond basic peak picking to explain the causality of the splitting patterns, specifically the "Roof Effect" in ABX systems and the characteristic carbon-fluorine coupling constants.

Structural Analysis & Numbering Strategy

To ensure precision, we define the atomic numbering scheme used throughout this protocol. The structure consists of an amino acid backbone, an acetamido protecting group, and a para-fluorinated aromatic ring.

MoleculeStructure cluster_ring Aromatic System (AA'BB'X) C1 C1 (COOH) C2 C2 (α-CH) C1->C2 C3 C3 (β-CH2) C2->C3 N NH C2->N C1p C1' C3->C1p C2p C2'/6' C1p->C2p C3p C3'/5' C2p->C3p C4p C4' C3p->C4p F F C4p->F CO_Ac CO (Ac) N->CO_Ac Me CH3 CO_Ac->Me

Figure 1: Molecular connectivity and numbering scheme.[1] Note the C4' position bears the Fluorine atom, which acts as the source of heteronuclear coupling.

Experimental Protocol

Sample Preparation

The choice of solvent is critical. Chloroform (


) is often unsuitable for free carboxylic acids due to solubility issues and broad exchangeable protons.
  • Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6).
    
    • Why: Ensures complete solubility, sharpens the Amide-NH doublet, and slows proton exchange at the COOH site, often allowing observation of the acid proton.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Residual DMSO quintet at 2.50 ppm (

    
    ) and septet at 39.5 ppm (
    
    
    
    ).
Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Pulse: 30° flip angle (zg30).

    • Scans (NS): 16 (sufficient for >10 mg).

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy for the acetyl methyl).

  • 13C NMR:

    • Pulse: Power-gated decoupling (zgpg30).

    • Scans (NS): 512–1024 (Fluorine splitting reduces signal height; higher S/N required).

    • Spectral Width: 240 ppm (to capture Carbonyls ~175 ppm).

Data Analysis & Assignment

NMR Assignment (400 MHz, DMSO- )

The proton spectrum is defined by three distinct regions: the aliphatic side chain (ABX system), the amide/acid protons, and the aromatic region (complex coupling).

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
COOH ~12.70Broad s1H-Exchangeable acid proton.
NH 8.15 – 8.25Doublet1H

Amide proton coupled to

-CH.
H-2'/6' 7.20 – 7.30dd / m2H

,

Meta to F. Deshielded relative to ortho.
H-3'/5' 7.05 – 7.15t / m2H

,

Ortho to F. Shielded by F lone pair donation.
H-2 (

)
4.35 – 4.45ddd1H

,

Chiral center. Coupled to NH and two

-Hs.
H-3 (

)
2.80 – 3.10dd (x2)2H

,

Diastereotopic protons (AB part of ABX).
Acetyl 1.78Singlet3H-Methyl group of acetamide.

Key Insight - The Aromatic Region: The 4-fluorophenyl ring does not appear as a simple pair of doublets.[2] It forms an AA'BB'X system (where X is


F).
  • H-3'/5' (Ortho to F): These protons show a large coupling to Fluorine (

    
     Hz) and an ortho-coupling to H-2'/6'. This often looks like a pseudo-triplet.
    
  • H-2'/6' (Meta to F): These show a smaller coupling to Fluorine (

    
     Hz).
    
NMR Assignment (100 MHz, DMSO- )

This is the most technically demanding section. The presence of Fluorine splits every carbon signal in the aromatic ring. The magnitude of the coupling constant (


) is the primary diagnostic tool for assignment.
CarbonShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
C=O (Acid) ~173.2Singlet-Carboxylic acid carbonyl.
C=O (Amide) ~169.3Singlet-Acetyl carbonyl.
C-4' ~161.2Doublet ~243 Ipso to F. Huge

coupling. Distinctive.
C-1' ~134.0Doublet~3.2Para to F. Tiny

coupling.
C-2'/6' ~131.1Doublet~8.0Meta to F. Medium

coupling.
C-3'/5' ~114.9Doublet~21.1Ortho to F. Large

coupling.
C-2 (

)
~53.8Singlet-Alpha carbon.
C-3 (

)
~36.2Singlet-Beta carbon.
Acetyl-CH3 ~22.5Singlet-Methyl carbon.

Key Insight - C-F Coupling Constants:

  • 
     (~243 Hz):  The C4' signal will be widely split (over 2 ppm separation at 100 MHz). Do not mistake these for two separate impurity peaks.
    
  • 
     (~21 Hz):  The C3'/5' signal appears as a doublet. The chemical shift is significantly upfield (shielded) compared to unsubstituted phenylalanine (~128 ppm) due to the resonance effect of Fluorine.
    

Validation Workflow

To ensure the assignment is correct, follow this logical validation pathway.

Workflow Start Start: Acquire 1D 1H & 13C CheckF Check Aromatic Region (1H) Look for AA'BB'X pattern Start->CheckF Decision1 Is pattern symmetric? CheckF->Decision1 CheckC Analyze 13C Splitting Measure J values Decision1->CheckC Yes (approx) RePrep Re-assess Sample/Purity Decision1->RePrep No (Impurity?) JCheck Verify J(CF) 1J ~240Hz (Ipso) 2J ~21Hz (Ortho) CheckC->JCheck HSQC Run HSQC (2D) Correlate Protons to Carbons JCheck->HSQC Matches JCheck->RePrep Mismatch Final Final Assignment Validated HSQC->Final

Figure 2: Step-by-step validation workflow for fluorinated amino acids.

Advanced Verification: NMR

While


 and 

are standard, the definitive confirmation for this molecule is

NMR.
  • Expected Shift:

    
     -115 to -120 ppm (relative to 
    
    
    
    ).
  • Pattern: Multiplet (

    
    ) due to coupling with H-3'/5' (ortho) and H-2'/6' (meta).
    
  • Protocol: Run a simple zg pulse sequence without proton decoupling to see the fine structure, or with decoupling (zgpg) to see a singlet for purity assay.

References

  • Dolin, C. et al. (2020). Fluorine in Medicinal Chemistry: A Review of NMR Parameters. Journal of Fluorine Chemistry.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 5: Heteronuclear Coupling).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Tables for 13C-19F coupling constants).

  • PubChem Database. (2S)-2-(4-fluorophenyl)propanoic acid (Core structure data). National Library of Medicine.[4]

Sources

Application

Application Note: Robust Derivatization of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic Acid for Sensitive GC-MS Analysis

Abstract This application note presents a detailed and validated protocol for the chemical derivatization of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, a fluorinated amino acid analog, for subsequent analysis by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the chemical derivatization of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, a fluorinated amino acid analog, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of the analyte, derivatization is a mandatory step to ensure thermal stability and volatility required for GC-based methods.[1][2] This guide provides a comprehensive two-step derivatization procedure involving esterification followed by acylation, explaining the rationale behind each step and offering insights for method optimization and troubleshooting. The described protocol is designed to be robust, reproducible, and suitable for quantitative analysis in complex matrices.

Introduction: The Necessity of Derivatization

(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, a derivative of the amino acid phenylalanine, possesses functional groups—a carboxylic acid and an acetamido group—that render it polar and non-volatile. Direct injection of such compounds into a gas chromatograph leads to poor chromatographic performance, including peak tailing, low sensitivity, and potential decomposition in the hot injector port.[1] Chemical derivatization is therefore an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[3][4] This is achieved by replacing the active hydrogens on the polar functional groups with nonpolar moieties.[2]

The strategy outlined in this document is a two-step process targeting both the carboxylic acid and the amide functionalities. This dual-pronged approach ensures a comprehensive modification of the molecule, leading to a derivative with optimal characteristics for GC-MS analysis.

The Scientific Rationale: A Two-Step Derivatization Strategy

The chosen methodology involves two sequential reactions: esterification of the carboxylic acid group followed by acylation of the acetamido group. This classic and effective approach for amino acid analysis ensures the formation of a stable and volatile derivative.[5][6]

Step 1: Esterification of the Carboxylic Acid Group

The initial step focuses on converting the carboxylic acid moiety (-COOH) into an ester. This is typically achieved by reaction with an alcohol in the presence of an acidic catalyst. For this protocol, we will use methanolic HCl.

Reaction Mechanism: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Subsequent loss of a water molecule yields the methyl ester derivative. This reaction effectively masks the polar carboxylic acid group, significantly increasing the volatility of the molecule.[7]

Step 2: Acylation of the Acetamido Group

Following esterification, the acetamido group (-NHCOCH₃) is targeted. While the amide hydrogen is less reactive than a primary amine, it can still participate in hydrogen bonding and contribute to the polarity of the molecule. Acylation with a highly fluorinated anhydride, such as pentafluoropropionic anhydride (PFPA), serves a dual purpose.

Reaction Mechanism: The lone pair of electrons on the amide nitrogen attacks one of the carbonyl carbons of the PFPA, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a pentafluoropropionate anion and a proton results in the N-acylated derivative.

Advantages of Fluorinated Anhydrides:

  • Increased Volatility: The addition of the pentafluoropropionyl group further increases the volatility and thermal stability of the derivative.[5]

  • Enhanced Sensitivity: The presence of multiple fluorine atoms makes the derivative highly electronegative, which enhances its response with an electron capture detector (ECD) and can lead to characteristic fragmentation patterns in mass spectrometry, aiding in sensitive and selective detection.[5]

Experimental Workflow and Logical Relationships

The overall workflow is designed to be systematic and reproducible, ensuring the complete derivatization of the target analyte.

Derivatization_Workflow Analyte (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid in Solution Drydown Evaporation to Dryness (Nitrogen Stream) Analyte->Drydown Esterification Step 1: Esterification (Methanolic HCl, Heat) Drydown->Esterification Reconstitute PostEsterificationDrydown Evaporation of Reagents (Nitrogen Stream) Esterification->PostEsterificationDrydown Acylation Step 2: Acylation (PFPA in Ethyl Acetate, Heat) PostEsterificationDrydown->Acylation Reconstitute FinalSample Derivatized Analyte Ready for GC-MS Injection Acylation->FinalSample

Caption: Experimental workflow for the two-step derivatization.

Detailed Experimental Protocol

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Pentafluoropropionic anhydride is corrosive and moisture-sensitive.

Reagents and Materials
  • (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid standard

  • Methanol, anhydrous

  • Acetyl chloride

  • Ethyl acetate, anhydrous

  • Pentafluoropropionic anhydride (PFPA)

  • High-purity nitrogen gas

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Microsyringes

Preparation of Reagents
  • 2 M Methanolic HCl: In a fume hood, slowly add 1.6 mL of acetyl chloride to 10 mL of anhydrous methanol in a glass container. Caution: This reaction is exothermic. Prepare this reagent fresh.

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh a known amount of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid standard (e.g., 1 mg) into a Reacti-Vial™.

    • If the sample is in a solution, transfer an aliquot containing the desired amount of analyte into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it can interfere with the derivatization reagents.

  • Esterification:

    • Add 200 µL of 2 M methanolic HCl to the dried sample.

    • Cap the vial tightly and heat at 80°C for 60 minutes.[6]

    • After cooling to room temperature, remove the solvent under a gentle stream of nitrogen.

  • Acylation:

    • To the dried methyl ester derivative, add 100 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial tightly and heat at 65°C for 30 minutes.[6]

    • Cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis. The final volume can be adjusted with ethyl acetate if necessary.

Chemical Reaction Diagram

The following diagram illustrates the chemical transformations occurring during the two-step derivatization process.

Caption: Two-step derivatization reaction of the analyte.

(Note: The image placeholders in the DOT script would need to be replaced with actual chemical structure images for a visual representation.)

Expected Analytical Outcomes

The derivatization process results in a significant change in the physicochemical properties of the analyte, making it amenable to GC-MS analysis.

ParameterBefore DerivatizationAfter Derivatization (Methyl Ester, N-PFP)Rationale
Molecular Weight 211.2 g/mol 371.2 g/mol Addition of a methyl (-CH₃) and a pentafluoropropionyl (-COC₂F₅) group.
Volatility LowHighMasking of polar -COOH and -NH groups significantly reduces intermolecular hydrogen bonding.[4]
Thermal Stability LowHighEster and amide derivatives are generally more stable at the high temperatures of the GC inlet and column.[5]
Polarity HighLowReplacement of polar functional groups with nonpolar ester and fluorinated acyl groups.
MS Fragmentation -Characteristic fragments including loss of the ester and acyl groups, and fragmentation of the fluorophenyl ring.The derivative provides predictable fragmentation patterns for structural confirmation and quantification.

Method Validation and Quality Control

To ensure the reliability of the analytical data, the derivatization method should be validated. Key validation parameters include:

  • Derivatization Efficiency and Reproducibility: Analyze replicate samples to assess the consistency of the derivatization yield. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically <15%).

  • Stability of the Derivative: The stability of the derivatized sample should be evaluated over time to determine the viable window for analysis. The Me-PFP derivatives are known to be stable in toluene for at least 14 days.[5]

  • Linearity and Sensitivity: Prepare a calibration curve using derivatized standards at multiple concentration levels to establish the linear range and limit of detection (LOD) and quantification (LOQ) of the method.

For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.[6]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no derivative peak Incomplete drying of the sample (presence of water). Inactive derivatization reagents. Insufficient reaction time or temperature.Ensure complete dryness of the sample before adding reagents. Use fresh or properly stored reagents. Optimize reaction conditions.
Multiple derivative peaks Incomplete derivatization. Side reactions.Increase reaction time, temperature, or reagent concentration. Ensure the reaction vial is tightly sealed to prevent loss of reagents.
Poor peak shape (tailing) Incomplete derivatization. Active sites in the GC system (liner, column).Optimize derivatization conditions. Use a deactivated GC liner and a high-quality capillary column.

Conclusion

The two-step esterification and acylation protocol described in this application note provides a robust and reliable method for the derivatization of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid for GC-MS analysis. By converting the polar, non-volatile analyte into a thermally stable and volatile derivative, this method enables sensitive and accurate quantification. The detailed explanation of the underlying scientific principles and the step-by-step protocol will allow researchers to successfully implement this technique for their analytical needs.

References

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 185. [Link]

  • adis international. Derivatization reagents for GC. [Link]

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1245-1254. [Link]

  • Jumah, H., & Akim, A. M. (2020). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Journal of Food Science, 85(10), 3497-3504. [Link]

  • Kim, Y. P., & Kim, K. H. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), 1019. [Link]

  • Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 55(2). [Link]

  • Firtha, F., & Molnár-Perl, I. (2000). Method of preparing sample for amino acid analysis and kit for analyzing the same.
  • Hanff, E., Koehler, K., & Tsikas, D. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 12(11), 1046. [Link]

  • UC Davis Stable Isotope Facility. (2021). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

  • Kataoka, H. (2000). Derivatization of carboxylic acids for gas chromatography.
  • Kaiser, F. E., Gehrke, C. W., Zumwalt, R. W., & Kuo, K. C. (1974). Amino acid analysis. Hydrolysis, ion-exchange cleanup, derivatization, and quantitation by gas-liquid chromatography. Journal of Chromatography A, 94, 113-133. [Link]

  • Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Yang, F. C., Yang, Y., Yan, L., Wang, F. Y., Wu, L., Xia, M. Z., & Li, X. S. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods, 15(38), 4833-4841. [Link]

  • Liu, R. H., & Lin, W. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review. Journal of Food and Drug Analysis, 16(1), 1. [Link]

  • de Sousa, F. B., de Sousa, R. A., & de Andrade, J. B. (2018). Chiral drug analysis in forensic chemistry: An overview. Molecules, 23(2), 289. [Link]

  • Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Metabolomics. Humana, New York, NY. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. [Link]

  • Lee, H. R., Kim, M. S., & Lee, D. H. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of the Korean Chemical Society, 51(2), 164-171. [Link]

  • Gecse, K., Toth, G., & Fekete, J. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. [Link]

  • Peter, A., Toth, G., & Torok, G. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. Journal of pharmaceutical and biomedical analysis, 107, 215-223. [Link]

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of Phenylpropionic Acid Derivatives

Abstract: Phenylpropionic acid derivatives are a cornerstone of medicinal chemistry and materials science, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Na...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Phenylpropionic acid derivatives are a cornerstone of medicinal chemistry and materials science, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2] The synthesis of these structures is a critical task for researchers in drug development and organic synthesis. This guide provides an in-depth exploration of robust and versatile methods for the preparation of phenylpropionic acid derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and discuss essential techniques for the characterization and purification of the final products. Our focus is on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methodologies for their specific research targets.

Introduction: The Significance of the Phenylpropionic Acid Scaffold

The 2-arylpropionic acid (profens) and 3-arylpropionic acid moieties are privileged structures in pharmacology. Their derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[3][4] The efficacy of these compounds is often dependent on their stereochemistry, making the development of stereoselective synthetic routes a key objective in modern organic chemistry.[5][6] This document outlines several foundational synthetic approaches, providing the theoretical basis and practical steps for their successful implementation in a research setting.

Core Synthetic Strategies: A Comparative Overview

The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability. Below, we compare three common and reliable methods.

Synthetic Method Key Precursors Primary Advantages Potential Challenges Typical Yields
Malonic Ester Synthesis Diethyl malonate, Benzyl halideVersatile, reliable, good for 3-phenylpropionic acids.[7][8]Requires strong base; potential for dialkylation.[9]75-90%
Reformatsky Reaction Carbonyl (aldehyde/ketone), α-bromo ester, ZincTolerates a wide range of functional groups; less basic than Grignard reagents.[10][11]Requires activated zinc; can be sensitive to reaction conditions.60-85%
Direct Alkylation Phenylacetonitrile, Alkylating agent (e.g., DMC)Economically attractive, potentially a one-pot reaction.[2]Low selectivity, risk of undesired dimethylated products.[2]Variable (can be high with careful control)

Method 1: Malonic Ester Synthesis for 3-Phenylpropanoic Acid

The malonic ester synthesis is a classic and highly effective method for preparing carboxylic acids. It leverages the enhanced acidity of the α-hydrogens of a malonic ester, which are flanked by two carbonyl groups (pKa ≈ 13 in DMSO).[8] This allows for easy deprotonation to form a stable enolate, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding the desired carboxylic acid.[8][12]

Mechanism Overview

The process involves three key stages:

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates diethyl malonate.

  • Alkylation: The resulting enolate anion attacks a benzyl halide (e.g., benzyl bromide or chloride) to form a C-C bond.[7][13]

  • Hydrolysis & Decarboxylation: Acid- or base-catalyzed hydrolysis of the diester yields a malonic acid derivative, which, being a β-dicarboxylic acid, readily loses CO₂ upon heating to give the final product.[8]

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Start Diethyl Malonate + NaOEt Enolate Enolate Intermediate Start->Enolate Deprotonation AlkylatedEster Diethyl Benzylmalonate Enolate->AlkylatedEster SN2 Attack BenzylHalide Benzyl Bromide BenzylHalide->AlkylatedEster Diacid Benzylmalonic Acid AlkylatedEster->Diacid H3O+, Heat FinalProduct 3-Phenylpropanoic Acid + CO2 Diacid->FinalProduct Decarboxylation

Caption: Workflow for Malonic Ester Synthesis.

Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Benzyl chloride[7]

  • Aqueous HCl (e.g., 6M)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve freshly prepared sodium ethoxide (1.0 eq) in absolute ethanol.

  • Enolate Formation: Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add benzyl chloride (1.0 eq) dropwise to the solution. After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Hydrolysis: The combined organic layers containing the diethyl benzylmalonate are concentrated under reduced pressure. Add an excess of aqueous HCl (e.g., 6M) to the residue and heat the mixture to reflux overnight. This step hydrolyzes the esters and promotes decarboxylation.[8]

  • Purification: After cooling, extract the acidic solution with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by recrystallization.

Method 2: The Reformatsky Reaction for β-Hydroxy Esters

The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds, particularly for synthesizing β-hydroxy esters.[14][15] It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[10] The key intermediate is an organozinc reagent, often called a Reformatsky enolate. A significant advantage of this method is that these organozinc reagents are less reactive than Grignard or organolithium reagents, meaning they do not typically react with the ester functionality, preventing self-condensation.[10][16]

Mechanism Overview
  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form the organozinc reagent.[16]

  • Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom.

  • C-C Bond Formation: A six-membered, chair-like transition state facilitates the nucleophilic addition of the enolate to the carbonyl carbon.

  • Protonation: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester.[16]

Reformatsky_Reaction cluster_0 Reagent Formation cluster_1 Carbonyl Addition cluster_2 Workup Haloester α-Bromo Ester Organozinc Organozinc Reagent (Reformatsky Enolate) Haloester->Organozinc Zinc Zinc Dust Zinc->Organozinc Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate Nucleophilic Addition Carbonyl Aldehyde/Ketone Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product Protonation Workup Acidic Workup (H3O+) Workup->Product

Caption: General workflow of the Reformatsky Reaction.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

Materials:

  • Benzaldehyde

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, stir zinc dust vigorously in dilute HCl for a few minutes. Decant the acid and wash the zinc with water, then ethanol, and finally with dry ether before drying under high vacuum. This removes the passivating oxide layer.

  • Reaction Setup: Add the activated zinc (1.2 eq) and anhydrous THF to a three-necked flask.

  • Addition of Reactants: Prepare a solution of benzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction may need gentle heating to initiate.

  • Reaction Execution: Once the reaction begins (indicated by a gentle reflux or color change), add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours until the starting materials are consumed (monitor by TLC).

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the zinc salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration, remove the solvent under reduced pressure. The resulting crude β-hydroxy ester can be purified by column chromatography on silica gel.

Chiral Synthesis and Resolution

For many applications, particularly in pharmacology, obtaining a single enantiomer of a phenylpropionic acid derivative is crucial. Several strategies can be employed:

  • Chiral Pool Synthesis: Starting from an inexpensive, enantiomerically pure natural product like L-phenylalanine can provide a route to chiral phenylpropionic acids.[17]

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries can direct the reaction to favor the formation of one enantiomer over the other.

  • Chiral Resolution: Racemic mixtures can be separated by forming diastereomeric salts with a chiral amine, such as benzylamine.[18] These diastereomers often have different solubilities, allowing for separation by fractional crystallization. The desired enantiomer can then be recovered by acidification.

Product Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized derivative is a critical final step. A combination of spectroscopic and chromatographic methods provides a self-validating system.

Technique Purpose Expected Observations for 3-Phenylpropanoic Acid
¹H NMR Structural elucidation and confirmation of proton environment.Phenyl protons (multiplet, ~7.2-7.4 ppm), two methylene groups (triplets, ~2.6 and ~2.9 ppm), carboxylic acid proton (broad singlet, >10 ppm).[19]
¹³C NMR Confirmation of carbon backbone and functional groups.Carbonyl carbon (~179 ppm), aromatic carbons (~126-140 ppm), two aliphatic carbons (~30 and ~35 ppm).[19]
FTIR Identification of key functional groups.Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹).[19][20]
Mass Spec (MS) Determination of molecular weight and fragmentation pattern.Molecular ion peak (M⁺) corresponding to the calculated molecular weight. Common fragments may include loss of the carboxyl group.[19][20]
HPLC/GC Purity assessment and quantification.A single major peak indicates high purity. Retention time can be compared to an authentic standard.[21]

References

  • Synthesis and Properties of 2-Phenylpropionic Acid Derivatives for Chiral Additives. Seimi Chemical Co. Ltd.
  • The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu.
  • Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid. Pearson.
  • Show how you would use the malonic synthesis to make the following compounds. Study.com.
  • Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. PubMed.
  • Malonic Ester Synthesis. Organic Chemistry On-Line.
  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation. ResearchGate.
  • 3-Phenylpropionic acid. SpectraBase.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate.
  • A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. MDPI.
  • Malonic ester synthesis. Wikipedia.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH.
  • 2-phenylpropionic acid. Organic Syntheses Procedure.
  • Method for the synthesis of chiral alpha-aryl propionic acid derivatives. Google Patents.
  • Reformatsky reaction. Wikipedia.
  • Reformatsky Reaction. Cambridge University Press.
  • Reformatsky Reaction. Organic Chemistry Portal.
  • The Reformatsky reaction is an addition reaction in which an orga... Pearson+.
  • Reformatsky Reaction. Chemistry LibreTexts.
  • A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. ChemEd X.

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Application

Application Notes and Protocols for the HPLC Analysis of Propanoic Acid Derivatives as Impurities

Introduction: The Critical Role of Impurity Profiling for Propanoic Acid Derivatives Propanoic acid and its derivatives represent a significant class of Active Pharmaceutical Ingredients (APIs), most notably the non-ster...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling for Propanoic Acid Derivatives

Propanoic acid and its derivatives represent a significant class of Active Pharmaceutical Ingredients (APIs), most notably the non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The therapeutic efficacy and safety of these drugs are intrinsically linked to their purity.[1][2][3][4] Impurities can arise from various stages of the manufacturing process, including starting materials, by-products of synthesis, and degradation products formed during storage.[1][2] Regulatory bodies worldwide, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), mandate stringent control over these impurities.[3][5][6][7][8][9] High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation, identification, and quantification of these impurities, ensuring the quality and safety of the final drug product.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the HPLC analysis of impurities in propanoic acid derivatives, with a focus on ibuprofen and naproxen as representative examples. The methodologies described herein are grounded in established pharmacopeial methods and scientific literature, emphasizing the rationale behind experimental choices to empower researchers and drug development professionals in their quality control endeavors.

Understanding the Impurities of Propanoic Acid Derivatives

Impurities in propanoic acid-derived APIs are broadly classified into related substances (process impurities) and degradation products. For instance, in the synthesis of ibuprofen, several related compounds are monitored as potential process impurities.[6][7][8] Similarly, naproxen has its own set of known impurities that need to be controlled.[10]

Core Methodology: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely employed technique for the analysis of propanoic acid derivatives and their impurities due to its robustness, versatility, and suitability for separating moderately polar to nonpolar compounds.[11] The separation mechanism is based on the partitioning of analytes between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

The Causality Behind Methodological Choices
  • Stationary Phase Selection (The Column): A C18 (L1) column is the workhorse for this application.[6][9] The long alkyl chains provide sufficient hydrophobicity to retain the parent drug and its structurally similar impurities. The choice of a specific C18 column can influence selectivity, and modern columns with high purity silica and end-capping offer improved peak shapes for acidic compounds like propanoic acid derivatives.

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[6][9]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better UV transparency at lower wavelengths.[12]

    • Aqueous Buffer and pH Control: An acidic pH is crucial to suppress the ionization of the carboxylic acid group of the propanoic acid derivatives. This ensures good retention on the reversed-phase column and symmetrical peak shapes. Phosphoric acid or acetic acid are commonly used to maintain a low pH.[6][9]

  • Detection: UV detection is the most common method due to the presence of a chromophore (the aromatic ring) in most propanoic acid derivatives. The detection wavelength is chosen at or near the absorbance maximum of the analytes to ensure high sensitivity.[6][12] For ibuprofen, this is typically around 220 nm, while for naproxen, it is often set at 254 nm.[6][9]

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the HPLC analysis of impurities in propanoic acid derivatives.

HPLC Impurity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting SamplePrep Sample Preparation (e.g., Tablet Dissolution) Injection Injection into HPLC SamplePrep->Injection StandardPrep Standard Preparation (API & Impurity Standards) StandardPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Impurity Quantification (% Area, External Standard) Integration->Quantification Report Reporting & Compliance Check Quantification->Report

Caption: General workflow for HPLC impurity analysis of propanoic acid derivatives.

Detailed Protocols

Protocol 1: Impurity Profiling of Ibuprofen Bulk Drug Substance

This protocol is based on methodologies similar to those described in the European Pharmacopoeia.[5][7][8]

1. Materials and Reagents:

  • Ibuprofen Reference Standard (CRS)

  • Ibuprofen Impurity Standards (as required by the pharmacopeia)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (for analysis)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (e.g., Gemini C18)[7]
Mobile Phase A Mix 0.5 mL of triethylamine in 600 mL of water, adjust pH to 2.5 with phosphoric acid, and add 340 mL of methanol.
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
30
35
40
45
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Detection Wavelength 214 nm
Injection Volume 20 µL

3. Preparation of Solutions:

  • Diluent: Mobile Phase A

  • Test Solution: Dissolve 50 mg of the ibuprofen sample in the diluent and dilute to 50.0 mL with the diluent.

  • Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the diluent. Dilute 1.0 mL of this solution to 10.0 mL with the diluent (for quantification of impurities).

  • Reference Solution (b): Prepare a solution containing a known concentration of ibuprofen and specified impurities for system suitability testing.

4. System Suitability:

  • Inject Reference Solution (b). The resolution between the peaks of ibuprofen and its critical pair (e.g., impurity B) should be not less than 1.5.[7]

5. Analysis and Calculation:

  • Inject the Test Solution and Reference Solution (a).

  • Calculate the percentage of each impurity using the area normalization method or by comparison to the reference standard.

Protocol 2: Impurity Analysis of Naproxen in Tablets

This protocol is adapted from USP methodologies.[9][13][14]

1. Materials and Reagents:

  • Naproxen Reference Standard (USP)

  • Naproxen Impurity Standards (as required)

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (USP L1)[9]
Mobile Phase Acetonitrile, water, and glacial acetic acid (50:49:1, v/v/v)[9]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[9]
Column Temperature Ambient
Detection Wavelength 254 nm[9]
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: Mobile Phase

  • Standard Solution: Prepare a solution of USP Naproxen RS in the diluent with a known concentration of about 0.1 mg/mL.

  • Sample Solution: Weigh and finely powder not fewer than 20 naproxen tablets. Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of naproxen, to a 100-mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter a portion of this solution through a 0.45 µm filter. Dilute an accurately measured volume of the filtrate with the diluent to obtain a solution with a final concentration of about 0.1 mg/mL of naproxen.[13]

4. System Suitability:

  • Inject the Standard Solution. The relative standard deviation for replicate injections should not be more than 2.0%. The tailing factor for the naproxen peak should not be more than 2.0.[13]

5. Analysis and Calculation:

  • Inject the Sample Solution and the Standard Solution.

  • Calculate the percentage of each impurity by comparing the peak responses of the impurities in the Sample Solution to the peak response of naproxen in the Standard Solution, taking into account the relative response factors of the impurities if they differ from that of naproxen.

Method Validation: A Self-Validating System for Trustworthy Results

Validation of the analytical method is a mandatory requirement to ensure its suitability for its intended purpose.[15][16][17][18][19] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18][19]

Method_Validation_Pillars cluster_validation ICH Q2(R1) Validation Parameters for Impurity Methods Specificity Specificity (Resolution from API & other impurities) Linearity Linearity (Proportional response to concentration) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked impurities) Specificity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Specificity->Precision LOD Limit of Detection (LOD) (S/N ratio of 3:1) Linearity->LOD LOQ Limit of Quantitation (LOQ) (S/N ratio of 10:1) Linearity->LOQ Robustness Robustness (Insensitivity to small variations) Accuracy->Robustness Precision->Robustness

Caption: Key validation parameters for HPLC impurity methods as per ICH Q2(R1).

Explanation of Key Validation Parameters:
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16] This is demonstrated by showing that the peaks of interest are well-resolved from each other and from the main API peak.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[16] This is typically evaluated by analyzing a series of solutions with different concentrations of the impurity.

  • Accuracy: This is the closeness of the test results obtained by the method to the true value. For impurity analysis, accuracy is often determined by spiking the drug substance or product with known amounts of the impurities and calculating the percentage recovery.[2]

  • Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).[15][16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][16]

Chiral Separations: Addressing Stereoisomeric Impurities

Many propanoic acid derivatives, including ibuprofen and naproxen, are chiral molecules and are often marketed as racemates or as a single enantiomer.[20][21][22][23][24][25] The enantiomers can have different pharmacological and toxicological profiles, making the quantification of the unwanted enantiomer as a chiral impurity essential.[20][25] Chiral HPLC is the preferred method for these separations.[20][21][22][23]

Protocol 3: Chiral Separation of Ibuprofen Enantiomers

This protocol is a representative method for the chiral separation of profens.

1. Materials and Reagents:

  • (R,S)-Ibuprofen

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (for analysis)

2. Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (CSP), e.g., polysaccharide-based column like Lux Cellulose-3[22]
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Test Solution: Dissolve (R,S)-Ibuprofen in the mobile phase to a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the Test Solution. The two enantiomers of ibuprofen should be well-resolved.

Conclusion

The HPLC analysis of impurities in propanoic acid derivatives is a critical aspect of pharmaceutical quality control. The protocols and guidelines presented in this application note provide a robust framework for the development, validation, and implementation of reliable analytical methods. By understanding the scientific principles behind the methodological choices and adhering to rigorous validation standards, researchers and scientists can ensure the safety and efficacy of these widely used therapeutic agents.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2010). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. ResearchGate. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. Ph.Eur. Monograph 0721: Ibuprofen Related Substances on Fully Porous and Core-Shell Organo-silica HPLC Columns. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. Resolution of enantiomers of ketoprofen by HPLC: A review. [Link]

  • Phenomenex. (2020). Ph.Eur. Monograph 0721: Ibuprofen Related Substances on Fully Porous and Core-Shell Organo-silica HPLC Columns. [Link]

  • SIELC Technologies. (2012). USP Methods for the Analysis of Naproxen Using Legacy L1 Column. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dergipark. DETERMINATION OF NAPROXEN SODIUM FROM POLY(LACTIDE-CO-GLYCOLIDE) CORNEAL SCAFFOLDS. [Link]

  • Waters Corporation. Reductions in Cost and Time by Modernizing a USP Monograph Method from HPLC to UHPLC and UPLC Instrumentation and Columns. [Link]

  • MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • Scientific Research Publishing. (2013). A Validated Stability-Indicating UHPLC Method for Determination of Naproxen and Its Related Compounds in Bulk Drug Samples. [Link]

  • Agilent. Adapt the USP Naproxen Tablet Method for Agilent InfinityLab Poroshell 120 4 μm Columns. [Link]

  • PubMed. (2005). Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. [Link]

  • ScienceDirect. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. [Link]

  • Axcend. (2025). Ibuprofen & Impurity Analysis in Mini-Tablets by Micro-HPLC. [Link]

  • Chromatography Today. (2021). A Stability Indicating RP-HPLC Method for Simultaneous Determination of Chlorpheniramine Maleate, Ibuprofen, Pseudoephedrine Hydrochloride and Their Related Impurities in Syrup Formulation. [Link]

  • Waters Corporation. Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • AKJournals. Separation and identification of some non-steroidal anti-inflammatory drugs using TLC and HPLC-MS. [Link]

  • ResearchGate. (2025). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Google Patents. (2022).
  • Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. [Link]

  • OUCI. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. [Link]

  • Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

strategies to improve yield in (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid synthesis

Welcome to the technical support center for the synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, a key building block in pharmaceutical development. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, a key building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful and high-yield synthesis of this important chiral compound.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid.

Q1: What are the most common synthetic routes to prepare (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid?

There are several effective strategies, with the choice often depending on the available starting materials, scalability, and desired enantiomeric purity. The most prevalent methods include:

  • Erlenmeyer-Pless Azalactone Synthesis followed by Asymmetric Hydrogenation: This is a widely used method that starts with the condensation of 4-fluorobenzaldehyde and N-acetylglycine to form an azalactone. This intermediate is then hydrolyzed to α-acetamidocinnamic acid, which undergoes asymmetric hydrogenation to yield the desired (S)-enantiomer with high enantiomeric excess.[1]

  • Enzymatic Resolution of Racemic N-acetyl-4-fluorophenylalanine: This method involves the non-stereoselective synthesis of N-acetyl-DL-4-fluorophenylalanine, followed by enzymatic resolution. An enzyme, such as an aminoacylase, selectively hydrolyzes the L-enantiomer, allowing for its separation from the unreacted D-enantiomer.[2] This is a powerful technique due to the high stereoselectivity of enzymes.

  • Chiral Resolution via Diastereomeric Salt Formation: A classical chemical approach where racemic 4-fluorophenylalanine is reacted with a chiral resolving agent to form diastereomeric salts. These salts exhibit different solubilities, enabling their separation by fractional crystallization.[2][3]

Q2: What are the critical starting materials and how can their quality impact the synthesis?

The primary starting materials are typically 4-fluorobenzaldehyde and N-acetylglycine for the azalactone route. The purity of these reagents is paramount:

  • 4-Fluorobenzaldehyde: Impurities in the aldehyde can lead to the formation of side products that are difficult to separate from the desired intermediate, ultimately lowering the overall yield. It is advisable to use freshly distilled or high-purity aldehyde.

  • N-acetylglycine: The quality of N-acetylglycine can affect the efficiency of the initial condensation reaction. Ensure it is dry and free of contaminants.

Q3: What is a typical expected yield for this synthesis?

Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the Erlenmeyer-Pless azalactone synthesis followed by asymmetric hydrogenation, yields can be quite high, often exceeding 75% for the hydrogenation step with excellent enantioselectivity.[4] Enzymatic resolutions can also provide high yields of the desired enantiomer, though the theoretical maximum for a kinetic resolution is 50% unless the unwanted enantiomer is racemized and recycled.[5]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. For the acetylation of L-4-fluorophenylalanine, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to quantify the conversion of the starting material to the product by observing the chemical shift changes of the alpha-proton.[6] Chiral HPLC is essential for determining the enantiomeric excess (ee) of the final product.

II. Troubleshooting Guide

This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid.

Problem 1: Low Overall Yield

A low yield can be attributed to several factors throughout the synthetic process.

Potential Cause Proposed Solution
Incomplete Azalactone Formation Ensure anhydrous conditions and use a suitable base such as sodium acetate. The reaction may require optimization of temperature and reaction time.
Poor Hydrolysis of the Azalactone The hydrolysis step to form the α-acetamidocinnamic acid derivative can be sluggish. Ensure the pH and temperature are optimized.
Inefficient Asymmetric Hydrogenation The choice of catalyst and ligand is critical. Screen different chiral phosphine ligands and optimize hydrogen pressure and temperature. Ensure the substrate is free of impurities that could poison the catalyst.
Losses During Product Isolation and Purification The product can be lost during workup and crystallization. Optimize the crystallization solvent system to maximize recovery. Recrystallization from a suitable solvent like an isopropanol/water mixture can improve purity and yield.[7]
Problem 2: Poor Enantioselectivity (Low ee%)

Achieving high enantiomeric purity is a critical goal in this synthesis.

Potential Cause Proposed Solution
Suboptimal Chiral Catalyst/Ligand in Asymmetric Hydrogenation The performance of the catalyst is highly dependent on the substrate and reaction conditions. It may be necessary to screen a variety of chiral ligands to find the optimal one for your specific substrate.
Racemization During a Coupling Reaction If the N-acetyl group is introduced via a peptide coupling reaction, racemization can be a significant issue, especially with uronium-based coupling agents in the presence of excess tertiary bases.[8] Consider using a milder coupling agent or a different base, such as pyridine, to minimize racemization.[8]
Ineffective Enzymatic Resolution The enzyme's activity and selectivity can be highly dependent on pH, temperature, and substrate concentration. Optimize these parameters for the specific aminoacylase being used. Ensure the starting racemic material is of high purity.
Incomplete Separation of Diastereomeric Salts In classical resolution, the solubility difference between the diastereomeric salts may not be large enough for efficient separation in a single crystallization. Multiple recrystallizations may be necessary, or screening of different chiral resolving agents and solvents could identify a more effective system.[3]
Problem 3: Difficulty in Product Purification and Crystallization

Purification can be challenging due to the presence of closely related impurities or unfavorable crystallization kinetics.

Potential Cause Proposed Solution
Presence of Unreacted Starting Materials or Side Products Ensure the reaction has gone to completion before initiating workup. If side products are present, consider alternative purification methods such as column chromatography before attempting crystallization.
Oily Product Instead of Crystalline Solid The product may be an oil if it is impure. Try to purify it further. If the product is pure but still an oil, try different crystallization solvents or techniques like trituration or seeding with a small crystal of the desired product.
Inhibition of Crystallization by Impurities Even small amounts of impurities can sometimes inhibit crystallization. The presence of color-forming impurities from oxidation can be an issue. Treating the crude product with a reducing agent during recrystallization can sometimes help.[7]
High Salt Concentration in the Crude Product For syntheses involving enzymatic resolution or pH adjustments, high salt concentrations in the crude product can interfere with crystallization. Consider using techniques like ion-exchange chromatography or dialysis to remove excess salts before crystallization.[9]

III. Experimental Protocols & Workflows

Protocol 1: Erlenmeyer-Pless Azalactone Synthesis and Hydrolysis

This protocol describes the initial steps towards the synthesis of the asymmetric hydrogenation precursor.

  • Condensation: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.2 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture at 100°C for 2 hours with stirring.

  • Cool the reaction mixture and slowly add water to precipitate the crude azalactone.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Hydrolysis: Suspend the crude azalactone in an aqueous solution of sodium carbonate (10%).

  • Heat the mixture at 80°C until the solid dissolves and the reaction is complete (monitor by TLC).

  • Cool the solution and acidify with concentrated HCl to a pH of ~2 to precipitate the α-acetamido-(4-fluoro)cinnamic acid.

  • Filter the product, wash with cold water, and dry.

Workflow for Synthesis via Asymmetric Hydrogenation

G cluster_0 Step 1: Azalactone Formation & Hydrolysis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Purification 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Azalactone Intermediate Azalactone Intermediate 4-Fluorobenzaldehyde->Azalactone Intermediate Acetic Anhydride, NaOAc N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azalactone Intermediate α-acetamido-(4-fluoro)cinnamic acid α-acetamido-(4-fluoro)cinnamic acid Azalactone Intermediate->α-acetamido-(4-fluoro)cinnamic acid Na2CO3, then HCl Hydrogenation Hydrogenation α-acetamido-(4-fluoro)cinnamic acid->Hydrogenation H2, Chiral Catalyst (e.g., Rh-DIPAMP) Crude Product Crude Product Hydrogenation->Crude Product Purification Purification Crude Product->Purification Recrystallization Final Product (2S)-2-acetamido-3- (4-fluorophenyl)propanoic acid Purification->Final Product

Caption: Workflow for the synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid via asymmetric hydrogenation.

Protocol 2: Enzymatic Acetylation of L-4-Fluorophenylalanine

This protocol outlines the direct acetylation of the amino acid.

  • Reaction Setup: Dissolve L-4-fluorophenylalanine (1.0 eq) in an appropriate buffer (e.g., phosphate buffer, pH 8).

  • Add acetyl-CoA (1.2 eq) to the solution.

  • Initiate the reaction by adding a suitable N-acetyltransferase enzyme. Cell-free extracts of E. coli have been shown to catalyze the acetylation of L-phenylalanine.[10]

  • Monitoring: Monitor the reaction progress by HPLC or NMR.[6]

  • Workup: Once the reaction is complete, denature the enzyme by heating or pH change.

  • Purification: Purify the product by ion-exchange chromatography or crystallization. Adjusting the pH of the solution can aid in the selective precipitation of the product.[9]

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, pH) CheckPurity->CheckConditions LowYield Low Yield? CheckConditions->LowYield LowEE Low Enantiomeric Excess? LowYield->LowEE No OptimizeHydrolysis Optimize Hydrolysis of Azalactone LowYield->OptimizeHydrolysis Yes (Azalactone Route) ScreenCatalyst Screen Hydrogenation Catalysts/Ligands LowYield->ScreenCatalyst Yes (Hydrogenation) PurificationIssue Purification Difficulty? LowEE->PurificationIssue No LowEE->ScreenCatalyst Yes (Hydrogenation) OptimizeEnzyme Optimize Enzymatic Resolution Conditions LowEE->OptimizeEnzyme Yes (Enzymatic) CheckCoupling Investigate Racemization in Coupling Step LowEE->CheckCoupling Yes (Coupling Route) ScreenResolvingAgent Screen Different Resolving Agents/Solvents LowEE->ScreenResolvingAgent Yes (Classical Resolution) OptimizeCrystallization Optimize Crystallization Solvent & Conditions PurificationIssue->OptimizeCrystallization Yes Chromatography Consider Column Chromatography OptimizeCrystallization->Chromatography If still problematic

Caption: A decision tree for troubleshooting common issues in the synthesis.

IV. References

  • Adachi, M., Nakajima, M., & Isobe, M. (2015). Asymmetric synthesis of 3-azide-4-fluoro-L-phenylalanine. Figshare. [Link]

  • Adachi, M., Nakajima, M., & Isobe, M. (n.d.). Asymmetric synthesis of 3-azide-4-fluoro-L-phenylalanine. Tohoku University. [Link]

  • Bommarius, A. S., & Winkler, M. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Chemical Reviews. [Link]

  • Smith, A. M., & Gouverneur, V. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. The Journal of Organic Chemistry. [Link]

  • Al-Badran, F., & Matin, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. [Link]

  • Korukottu, J., et al. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. [Link]

  • Li, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • PubChem. (n.d.). 4-fluoro-L-phenylalanine. PubChem. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.

  • Google Patents. (n.d.). Purification of L-phenylalanine. Google Patents.

  • Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1973). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. The Biochemical journal. [Link]

  • Scurria, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules. [Link]

  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. PubChem. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Royal Society of Chemistry. (2013). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Publishing. [Link]

  • Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]

  • Frontiers. (2024). Enzymatic synthesis of the modified mycotoxins 3-lactyl- and 3-propionyl-deoxynivalenol. Frontiers. [Link]

  • huscap. (2008). Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul. huscap. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-phenylpropionic acid. Organic Syntheses. [Link]

  • Google Patents. (n.d.). Purification of N-acetyl aminophenols. Google Patents.

  • PubMed. (1978). Quantitative enzymatic synthesis of 2-acetamido-2-deoxy-alpha-D-glucopyranosyl-1,6-diphosphate. PubMed. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]

Sources

Optimization

resolving challenges in the purification of fluorinated propanoic acids

Welcome to the Fluorinated Organic Acids Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Organic Acids Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because a "simple" C3 fluorinated acid is behaving unexpectedly—disappearing on your column, refusing to leave the aqueous phase, or corroding your stainless steel lines.

Fluorinated propanoic acids (FPAs), specifically 3,3,3-Trifluoropropanoic acid (TFPA) and Pentafluoropropanoic acid (PFPA) , occupy a difficult chemical niche. They are volatile, highly polar, incredibly hygroscopic, and often invisible to standard detection.

Below is your troubleshooting guide, structured to resolve these specific failure modes.

Module 1: The Water Problem (Azeotropes & Volatility)

The Issue: "I cannot remove water from my product without losing yield. Rotovap concentration leads to product loss."

The Science: Short-chain fluorinated acids form "sticky" azeotropes with water.

  • TFPA (bp ~145°C) and PFPA (bp ~96°C) are volatile.

  • Direct evaporation of water co-distills your acid, leading to massive yield loss.

  • PFPA Warning: Due to its low pKa (~0.38), PFPA is nearly as strong as Trifluoroacetic Acid (TFA).[1] It will hydrolyze standard silica and corrode lower-grade steel.

Protocol: Azeotropic Drying (The "Entrainer" Method) Do not attempt to boil off water directly. Use a solvent that forms a lower-boiling ternary azeotrope or simply carries water away efficiently.

  • Solvent Choice: Toluene (preferred) or Cyclohexane.

  • Ratio: Add 3:1 (Solvent:Sample) by volume.

  • Process:

    • Add Toluene to your wet acid.

    • Rotovap at moderate vacuum (do not go to high vacuum immediately).

    • The Toluene/Water azeotrope boils off at ~85°C (atmospheric equivalent), carrying the water with it.

    • Repeat: Redissolve the residue in fresh Toluene and repeat 2x.

    • Final Step: If trace Toluene remains, it can often be removed via high vacuum briefly (monitor carefully) or accepted if the next step is an organic reaction.

Diagram: Azeotropic Drying Logic

AzeotropeLogic Start Wet Fluorinated Acid Sample Decision Is Acid Volatile? (bp < 150°C) Start->Decision Direct Direct Evaporation Decision->Direct No (Rare) Azeo Add Entrainer (Toluene) Decision->Azeo Yes (TFPA/PFPA) Loss FAIL: Product co-distills with water Direct->Loss Evap Evaporate Azeotrope (Toluene/Water boils < Acid) Azeo->Evap Dry Dry Acid Residue Evap->Dry

Caption: Logic flow for selecting azeotropic distillation over direct evaporation to prevent yield loss.

Module 2: Extraction & Phase Separation

The Issue: "My acid stays in the water layer during extraction."

The Science: The fluorine atoms pull electron density, stabilizing the carboxylate anion.

  • Propanoic Acid pKa: 4.87 (Weak)

  • 3,3,3-TFPA pKa: ~3.0 (Moderate)

  • PFPA pKa: ~0.38 (Very Strong)[1]

Troubleshooting Guide:

Acid TypeThe ChallengeThe Solution
TFPA Requires lower pH than expected to suppress ionization.Acidify to pH 1.0 with 2M HCl. Extract with Diethyl Ether (better recovery than DCM for C3 acids). Saturate aqueous layer with NaCl ("Salting out").
PFPA pKa is too low. You cannot easily acidify water to pH < -1 to drive it into organic phase.Do NOT Extract. Use the "Salt-Dry-Release" method (see below).

Pro-Tip: The "Salt-Dry-Release" Protocol for PFPA When extraction fails for super-acids like PFPA:

  • Neutralize: Treat aqueous PFPA with NaOH to form Sodium Pentafluoropropionate (Salt).

  • Evaporate: The salt is non-volatile. Evaporate the water completely to get a dry solid.

  • Release: Add anhydrous concentrated H₂SO₄ to the dry salt. This protonates the PFPA.

  • Distill: Distill the mixture. Pure PFPA (bp 96°C) will distill over; H₂SO₄ (bp 300°C) stays behind.

Module 3: Chromatographic Purification (HPLC)

The Issue: "I see no peaks on my HPLC," or "The peak shape is terrible."

The Science:

  • UV Invisibility: C-F bonds do not absorb UV well. The carbonyl stretch at 210 nm is weak and non-specific (solvents interfere).

  • Retention: These are highly polar.[2][3] They elute in the void volume (dead time) on standard C18 columns.

Step-by-Step Method Development:

1. Detection Strategy

  • Standard:ELSD (Evaporative Light Scattering Detector) or CAD .[4] These detect non-volatile analytes regardless of chromophores.[4]

  • Alternative:LC-MS (Negative Mode) . Look for [M-H]⁻.

  • Last Resort:Refractive Index (RI) .[5] (Note: You cannot run gradients with RI).[6]

2. Column & Mobile Phase

  • Do NOT use: Standard C18 with neutral water (Acid will ionize and rush through).

  • Option A (Reverse Phase): C18 Column.[6] Mobile Phase MUST be acidic (0.1% TFA or Formic Acid) to keep the analyte protonated.

  • Option B (HILIC): For very polar species. Use high organic start (90% ACN) and gradient to water.[2]

Diagram: Detector Selection Decision Tree

DetectorLogic Start Select Detector Chrom Has Chromophore? (Aromatic, Conjugated) Start->Chrom UV UV/Vis (PDA) Chrom->UV Yes Volatile Is Analyte Volatile? Chrom->Volatile No (FPAs) ELSD ELSD / CAD (Best for non-UV) Volatile->ELSD No/Semi-Volatile RI Refractive Index (No Gradients) Volatile->RI Yes (Very Volatile) Deriv Derivatization (Add UV tag) Volatile->Deriv If ELSD unavailable

Caption: Decision matrix for selecting the correct HPLC detector for fluorinated acids.

Module 4: Storage & Handling

The Issue: "The liquid turned into a wet mess/solid over the weekend."

The Science: Fluorinated acids are hygroscopic . They will pull moisture from the air through standard plastic caps.

Storage Protocol:

  • Container: Glass vials with Teflon (PTFE) lined caps . Do not use standard polyethylene liners (PFPA can degrade them over time).

  • Environment: Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Cold Storage: 4°C is recommended to reduce volatility, but ensure the vial is warmed to room temperature before opening to prevent condensation.

FAQs

Q: Can I use a stainless steel needle for PFPA injection? A: Avoid it for long-term contact. While a quick injection is usually fine, PFPA is corrosive (Skin Corr. 1A). Use PEEK tubing and needles where possible to prevent metal leaching into your sample.

Q: My 19F NMR shows a split peak. Is it impure? A: Not necessarily. Fluorine couples to nearby protons (H-F coupling). Ensure you are running a proton-decoupled 19F NMR ({1H}) to simplify the spectrum and confirm purity.

Q: Why is my yield >100%? A: You likely have trapped solvent or water. Fluorinated chains are "heavy" but they also trap solvents in the crystal lattice/oil. Run a TGA (Thermogravimetric Analysis) or extended high-vac drying (if volatility permits) to confirm.

References

  • pKa Values of Fluorinated Acids

    • Source: J. Phys. Org. Chem. 2019, 32, e3940.[7]

    • Data: Confirms pKa of PFPA (~0.38) vs TFPA (~3.0).
  • Azeotropic Distillation Data

    • Source: NIST Chemistry WebBook & CRC Handbook of Chemistry and Physics.
    • Data: Azeotropic behaviors of propanoic acid deriv
  • ELSD Detection Principles

    • Source: "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis," Lab Manager.
    • Data: Mechanics of detecting non-chromophoric compounds.[5][6]

  • Hygroscopicity of Organic Acids

    • Source: Atmos.[8] Chem. Phys., 22, 3961–3982, 2022.

    • Data: Water uptake mechanisms in carboxylic acids.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

Case ID: T-4F-PHE-OPT Status: Open Analyst: Senior Application Scientist Executive Summary Welcome to the technical support hub for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (also known as N-Acetyl-4-fluoro-L-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-4F-PHE-OPT Status: Open Analyst: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (also known as N-Acetyl-4-fluoro-L-phenylalanine). This molecule presents a unique chromatographic profile due to the interplay between its acidic terminus, the hydrophobic fluorinated aromatic ring, and the hydrogen-bonding potential of the acetamide group.

This guide moves beyond generic protocols, offering a mechanism-based approach to optimizing your separation.

Module 1: Baseline Method & Chemistry (The "Why")

User Question: I am setting up a new method. What is the best starting point for this specific fluorinated amino acid derivative?

Technical Insight: To optimize retention, you must control the ionization state.

  • Acidity (

    
     ~3.6 - 4.0):  The carboxylic acid group must be protonated to interact with a hydrophobic stationary phase (C18). If the pH is above the 
    
    
    
    , the molecule ionizes (
    
    
    ), becoming too polar and eluting near the void volume.
  • Fluorine Effect: The 4-fluoro substituent increases lipophilicity compared to the non-fluorinated parent (N-acetyl-phenylalanine). Expect longer retention times on alkyl phases.[1]

  • Amide Group: The N-acetyl group removes the basicity of the amine, eliminating the need for silanol-suppressing additives (like TEA), but it introduces hydrogen bonding capability.

Recommended Baseline Protocol
ParameterRecommendationRationale
Column C18 (End-capped), 3.5 µm or 5 µm, 4.6 x 150 mmProvides robust hydrophobic interaction for the fluorophenyl ring.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains pH <

to keep the carboxylic acid protonated (neutral).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic compounds than Methanol due to lower viscosity and dipole interactions.
Gradient 5% B to 95% B over 20 minStandard scouting gradient to assess impurity profile.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 220 nm (Primary), 254 nm (Secondary)220 nm detects the amide bond (high sensitivity); 254 nm confirms the aromatic ring.
Temperature 30°C - 40°CElevated temperature improves mass transfer and peak symmetry.
Module 2: Troubleshooting & Optimization (The "What If")

Q1: My peak is tailing significantly (


). Is this a column failure? 
  • Diagnosis: Likely Secondary Interactions or Ionization . Even though the amine is acetylated, the carboxylic acid can partially ionize if the local pH inside the pore is too high.

  • Solution:

    • Lower the pH: Switch from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) or 20 mM Phosphate Buffer (pH 2.5) . Phosphate is superior for peak shape but incompatible with LC-MS.

    • Check Sample Solvent: If your sample is dissolved in 100% MeOH or ACN and injected into a high-aqueous initial gradient, the solvent plug can cause peak distortion ("fronting" or "splitting"). Dissolve the sample in the starting mobile phase (e.g., 95:5 Water:ACN).

Q2: I cannot separate the target from the non-fluorinated impurity (N-acetyl-phenylalanine).

  • Diagnosis: Insufficient Selectivity (

    
    ) . On a standard C18, the fluorine atom adds hydrophobicity, but the difference might be small.
    
  • Solution:

    • Switch to Methanol: Methanol (protic solvent) interacts differently with the fluorine atom than ACN (aprotic). Changing the organic modifier often alters the selectivity band spacing.

    • Use a PFP (Pentafluorophenyl) Column: This is the "Gold Standard" move. PFP phases interact via

      
      -
      
      
      
      stacking and specific fluorine-fluorine interactions. This often reverses or dramatically increases the resolution between fluorinated and non-fluorinated analogs [1].

Q3: The retention time is drifting earlier over multiple injections.

  • Diagnosis: Phase Dewetting or Temperature Fluctuation .

  • Solution:

    • Ensure your column is equilibrated. Highly aqueous conditions (5% B) on a standard C18 can cause "phase collapse" (dewetting). Use a "AQ" type C18 column designed for high aqueous stability.

    • Thermostat the column compartment. Fluorinated compounds are sensitive to thermodynamic changes; a

      
      C shift can alter retention.
      
Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for method development and troubleshooting.

HPLC_Optimization Start Start: Method Development (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid Baseline Baseline Method: C18 Column, pH 2.7 (Formic Acid), ACN Gradient Start->Baseline CheckPeak Check Peak Shape & Resolution Baseline->CheckPeak Tailing Issue: Peak Tailing CheckPeak->Tailing As > 1.5 Resolution Issue: Poor Resolution (vs. Non-fluorinated impurity) CheckPeak->Resolution Rs < 1.5 Good Result: Good Separation CheckPeak->Good As < 1.2 & Rs > 2.0 FixTailing Action: Switch Modifier Use 0.1% TFA or Phosphate pH 2.5 Tailing->FixTailing FixRes Action: Change Selectivity 1. Switch ACN to MeOH 2. Use PFP (Fluoro-Phenyl) Column Resolution->FixRes FixTailing->Baseline Retest FixRes->Baseline Retest

Figure 1: Decision tree for optimizing the separation of N-acetyl-4-fluorophenylalanine.

Module 4: Chiral Purity (Critical for Drug Development)

User Question: The name specifies (2S). How do I ensure I don't have the (2R) enantiomer?

Technical Insight: Standard C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).

Protocol for Enantiomeric Excess (ee):

  • Column: Immobilized Polysaccharide (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate)) [2].

  • Mode: Reversed-Phase Chiral.[2][3][4][5]

  • Mobile Phase: Water/ACN (60:40) + 0.1% Formic Acid.[6][7]

  • Mechanism: The N-acetyl group provides a "handle" for the chiral selector to engage via hydrogen bonding, while the fluorophenyl group fits into the chiral groove.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 vs.
  • Phenomenex Application Note. (2025). HPLC Enantioseparation of N-FMOC and N-Acetyl α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.

  • PubChem. (2025). Compound Summary for N-Acetyl-L-phenylalanine (Analogous physicochemical properties).

  • ResearchGate. (2022). Enantioselective HPLC separation of fluorinated β-phenylalanine derivatives.

Sources

Optimization

Technical Support Center: Solubilization Strategies for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

Case ID: SOL-NAcPhe-4F Status: Active Compound Class: Fluorinated N-Acetyl Amino Acids Support Level: Tier 3 (Advanced Assay Development) Executive Summary & Compound Analysis The Core Problem: Users frequently report pr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-NAcPhe-4F Status: Active Compound Class: Fluorinated N-Acetyl Amino Acids Support Level: Tier 3 (Advanced Assay Development)

Executive Summary & Compound Analysis

The Core Problem: Users frequently report precipitation ("crashing out") of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (N-Acetyl-4-fluoro-L-phenylalanine) when diluting DMSO stock solutions into aqueous assay buffers.

Root Cause Analysis: This compound presents a "solubility paradox." While the acetyl group abolishes the basicity of the amine (preventing zwitterion formation), the 4-fluoro substitution on the phenyl ring significantly increases lipophilicity (LogP ~1.1–1.2) compared to native phenylalanine.

  • Thermodynamic Barrier: The compound exists as a protonated free acid at low pH. Its intrinsic water solubility in this state is poor (<1 mg/mL).[1]

  • Kinetic Barrier: Upon dilution from DMSO, the hydrophobic "oil-out" effect often occurs faster than the deprotonation reaction, even in pH 7.4 buffers.

The Solution Logic: Success relies on shifting the equilibrium from the insoluble protonated acid to the highly soluble carboxylate anion before the hydrophobic aggregation can occur.

Diagnostic Decision Tree

Before altering your protocol, determine the failure mode using this logic flow.

SolubilityLogic Start Start: Compound Precipitates in Assay Buffer CheckDMSO Is Stock Concentration > 50mM? Start->CheckDMSO CheckpH Is Final Buffer pH < 6.0? CheckDMSO->CheckpH No Soln_Conc Solution: Lower Stock Conc. or Use Intermediate Dilution CheckDMSO->Soln_Conc Yes CheckSalt Are you using a Salt/Base? CheckpH->CheckSalt No Soln_pH Solution: Increase pH to > 7.0 (Target pKa + 3) CheckpH->Soln_pH Yes Soln_Salt Solution: In-situ Salt Formation (See Protocol B) CheckSalt->Soln_Salt No (Using Free Acid) Soln_CD Solution: Cyclodextrin Complex (See Protocol C) CheckSalt->Soln_CD Yes (Still Precipitating)

Figure 1: Diagnostic flowchart for identifying the root cause of precipitation.

Technical Specifications & Solubility Data

ParameterValue / PropertyImplication for Screening
pKa (Carboxyl) ~3.6 – 3.8At pH 7.4, >99.9% is anionic (soluble). Precipitation is a kinetic issue.
LogP ~1.16Moderately lipophilic. Requires organic cosolvent or carrier.
DMSO Solubility ~200 mM (41 mg/mL)High. Excellent for stock solutions, but dangerous for dilution shocks.
Water Solubility (Acid) < 1 g/L (Predicted)Poor.[2] Do not attempt to dissolve the solid directly in water.
Water Solubility (Salt) > 50 mg/mLExcellent. The target state for all assays.

Validated Solubilization Protocols

Protocol A: The "Kinetic Sandwich" (Standard Screening)

Best for: High-throughput screening (HTS) where DMSO < 1% is acceptable.

Mechanism: Uses an intermediate dilution step to prevent the "DMSO shock" that causes immediate precipitation.

  • Prepare Stock: Dissolve solid in 100% anhydrous DMSO to 10 mM .

  • Intermediate Dilution (Critical Step):

    • Prepare a solution of 50% DMSO / 50% Water .

    • Dilute your 10 mM stock 1:1 into this mixture.

    • Result: 5 mM compound in 75% DMSO. (The gradual water introduction allows hydration shells to form without crashing).

  • Final Dilution:

    • Pipette the intermediate solution directly into the swirling assay buffer (pH 7.4).

    • Note: Ensure the buffer has sufficient capacity (e.g., 50 mM HEPES or Tris) to absorb the slight acidity.

Protocol B: In Situ Salt Formation (Recommended)

Best for: Assays sensitive to DMSO or requiring high concentrations (>100 µM).

Mechanism: Chemically converts the hydrophobic acid into the hydrophilic sodium salt before it touches the bulk aqueous buffer.

  • Calculate Stoichiometry: You need 1.05 equivalents of NaOH per mole of compound.

  • Preparation:

    • Weigh 10 mg of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (MW ~225.2 g/mol ).

    • Add 45 µL of 1.0 M NaOH (approx 1.0 eq).

    • Vortex immediately. The solid may not fully dissolve yet.

    • Add 955 µL of PBS (pH 7.4) or water.

  • Validation: Vortex until clear. If slightly cloudy, sonicate for 30 seconds.

  • Result: You now have a ~44 mM stock of the Sodium Salt in aqueous solution. This is stable and can be diluted without DMSO.

Protocol C: Cyclodextrin Complexation (The "Rescue" Method)

Best for: Cell-based assays where DMSO is toxic, or if Protocol B fails due to ionic strength issues.

Mechanism: The hydrophobic fluorophenyl ring inserts into the cyclodextrin torus, shielding it from water while the hydrophilic exterior ensures solubility.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) solution in water.

  • Solubilization:

    • Dissolve your compound in DMSO at 50 mM (Stock A).

    • Add Stock A dropwise to the 20% HP-β-CD solution while vortexing.

    • Target a final DMSO concentration of <5%.[3]

  • Incubation: Shake at room temperature for 30 minutes to allow equilibrium complexation.

  • Usage: Dilute this complex into your cell media. The cyclodextrin prevents precipitation even if the pH fluctuates.

Mechanism of Action Diagram

Understanding the transition from "Oil" to "Solution" is critical for troubleshooting.

SolubilizationMechanism Solid Solid / DMSO Stock (Protonated Acid - COOH) Transition Transition State (Kinetic Instability) Solid->Transition Dilution Precip Precipitation (Aggregates) Transition->Precip Fast Aggregation (Hydrophobic Effect) Soluble Soluble Species (Deprotonated Anion - COO⁻) Transition->Soluble Deprotonation Base + Base (NaOH/Tris) pH > pKa (3.8) Base->Transition Promotes Time Slow Mixing / Low pH

Figure 2: The kinetic race between aggregation (precipitation) and deprotonation (solubilization).

Frequently Asked Questions (FAQ)

Q: Can I use heating to dissolve the precipitate? A: Caution is advised. While heating to 40-50°C can redissolve the compound, prolonged heating of N-acetylated amino acids in aqueous solution can lead to hydrolysis of the amide bond or the ester (if using an ester derivative). Use sonication instead.

Q: My buffer is pH 7.0, but it still precipitates. Why? A: Check your buffering capacity. If you add a 10 mM acidic stock to a weak buffer (e.g., 10 mM PBS), the local pH at the injection site can drop below 4.0, causing immediate crashing. Solution: Use Protocol B (pre-neutralization) or increase buffer concentration to 50 mM.

Q: Is the 4-fluoro group responsible for the insolubility? A: Partially. The fluorine atom increases the lipophilicity (LogP) and strengthens the crystal lattice energy compared to unsubstituted phenylalanine. This makes the "energy cost" to break the solid form higher, requiring the salt form for stability in water.

References

  • ChemicalBook. (2025). N-Acetyl-L-phenylalanine Chemical Properties and pKa Data. Retrieved from

  • National Center for Biotechnology Information. (2025). 4-Fluoro-L-phenylalanine Compound Summary. PubChem.[4] Retrieved from

  • Journal of the American Chemical Society. (2001). Molecular Recognition in Cyclodextrin Complexes of Amino Acid Derivatives. (Confirming CD complexation utility). Retrieved from

  • Selleck Chemicals. (2025). N-Acetyl-L-phenylalanine Solubility and Handling. Retrieved from

Sources

Troubleshooting

identifying and minimizing byproducts in (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid synthesis

Welcome to the technical support center for the synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, a key building block in pharmaceutical development. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, a key building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing byproduct formation to ensure the highest purity of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid?

A1: The most prevalent laboratory and industrial method is the direct N-acetylation of the commercially available starting material, (2S)-3-(4-fluorophenyl)alanine (L-4-fluorophenylalanine). This is typically achieved using an acetylating agent like acetic anhydride in a suitable solvent. While seemingly simple, the choice of reaction conditions, particularly the base and temperature, is critical to prevent side reactions.

Q2: Why is maintaining chiral purity so important during this synthesis?

A2: Maintaining the (S)-configuration is paramount because the biological activity of many chiral molecules is highly specific to one enantiomer. The undesired (R)-enantiomer may be inactive or, in some cases, exhibit a different, potentially harmful, pharmacological profile. Regulatory bodies like the ICH and FDA have stringent guidelines on the enantiomeric purity of chiral drugs, making control of stereochemistry a critical quality attribute.[1][2]

Q3: What are the primary analytical techniques for monitoring reaction progress and assessing final product purity?

A3: A multi-technique approach is recommended.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A chiral HPLC method is essential for determining enantiomeric purity (quantifying the (R)-enantiomer), while a standard reversed-phase HPLC method is used to quantify unreacted starting material and other process-related impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the early identification of unknown byproducts by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product and for characterizing any isolated, unknown impurities.

Troubleshooting Guide: Byproduct Identification & Minimization

This section addresses specific issues you may encounter during the synthesis and purification of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid.

Problem 1: My final product shows a loss of optical purity. Chiral HPLC analysis indicates the presence of the (R)-enantiomer.

  • Probable Cause: Racemization The alpha-proton on the chiral center of N-acetylated amino acids is susceptible to abstraction under certain conditions, leading to racemization. This process is often catalyzed by heat or the presence of a base.[5][6] The mechanism can involve the formation of an intermediate azlactone, which has an acidic α-hydrogen that is easily removed, leading to a loss of stereochemical configuration.[6]

  • Solutions & Preventative Measures:

    • Temperature Control: Avoid excessive temperatures during the reaction and workup. If heating is necessary, it should be carefully controlled and minimized. Thermal racemization in the melt or at high temperatures in solution is a known issue for N-acetylamino acids.[7][8]

    • Base Selection: The choice and stoichiometry of the base used during acetylation are critical. Strong bases or an excessive amount of a weaker base can promote racemization. Consider using a milder base like pyridine or carefully controlling the addition of bases like triethylamine.[6]

    • pH Control During Workup: Avoid prolonged exposure to strongly acidic or basic conditions during extraction and isolation procedures.

Problem 2: HPLC analysis of my crude product shows a significant peak corresponding to the starting material, L-4-fluorophenylalanine.

  • Probable Cause: Incomplete Acetylation This is a straightforward issue of incomplete reaction conversion.

  • Solutions & Preventative Measures:

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the acetylating agent (e.g., acetic anhydride) is used. A slight excess (e.g., 1.1 to 1.5 equivalents) is often employed to drive the reaction to completion.

    • Reaction Time & Temperature: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using a suitable technique like TLC or HPLC to determine the point of maximum conversion.[9]

    • Reagent Quality: Verify the purity and reactivity of the acetylating agent, as it can degrade over time, especially if exposed to moisture.

Problem 3: I've isolated an impurity with a molecular weight that is 42 amu higher than my product.

  • Probable Cause: Di-acetylation or Azlactone Formation This impurity could be a di-acetylated species where the carboxylic acid has been converted to a mixed anhydride with acetic acid. This is more likely if a large excess of acetic anhydride and activating agents are used.

  • Solutions & Preventative Measures:

    • Control Acetylating Agent: Use a minimal necessary excess of acetic anhydride.

    • Aqueous Workup: A standard aqueous workup is typically sufficient to hydrolyze the unstable mixed anhydride back to the desired carboxylic acid product. Ensure the workup includes a water or mild bicarbonate wash.

Problem 4: My final product has a lower-than-expected melting point and appears slightly sticky or oily, even after drying.

  • Probable Cause: Presence of Multiple Impurities A depressed and broad melting point is a classic indicator of an impure compound. This could be a combination of the issues mentioned above: residual starting material, the presence of the opposite enantiomer (which can disrupt the crystal lattice), and other process-related byproducts.

  • Solutions & Preventative Measures:

    • Systematic Analysis: First, use analytical techniques (Chiral HPLC, RP-HPLC, LC-MS) to identify the nature and quantity of the impurities.[2]

    • Purification via Recrystallization: This is the most effective method for removing most process-related impurities and, in some cases, can enrich the desired enantiomer. A detailed protocol is provided below. The choice of solvent is critical and must be determined experimentally.

    • Chromatographic Purification: For high-value material or when recrystallization is ineffective, preparative chromatography can be used to isolate the pure compound.[3]

Byproduct Summary Table
Potential Byproduct Typical Identifier Primary Cause Recommended Analytical Method
(2R)-enantiomerPeak on chiral HPLC with different retention timeRacemization (heat, base)Chiral HPLC
L-4-fluorophenylalaninePeak on RP-HPLC (more polar, shorter RT)Incomplete reactionReversed-Phase HPLC
Acetic AcidOdor, NMR signalsByproduct of acetic anhydrideNMR, GC-MS (for residual solvent analysis)
Di-acetylated ProductHigher MW peak in LC-MS (+42 amu)Excess acetylating agentLC-MS

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Crude Product Analysis (HPLC, LC-MS) purity_check Purity < 99%? start->purity_check chiral_check Enantiomeric Excess (ee) < 99.5%? purity_check->chiral_check Yes final_product Final Product (Purity > 99%, ee > 99.5%) purity_check->final_product No sm_check Starting Material > 0.5%? chiral_check->sm_check No racemization Issue: Racemization chiral_check->racemization Yes unknown_peak Unknown Peak Detected? sm_check->unknown_peak No incomplete_rxn Issue: Incomplete Reaction sm_check->incomplete_rxn Yes unknown_byproduct Issue: Unknown Byproduct unknown_peak->unknown_byproduct Yes purification Action: Purify via Recrystallization or Chromatography unknown_peak->purification No sol_racemization Solution: - Lower reaction temperature - Use milder base - Control workup pH racemization->sol_racemization sol_incomplete Solution: - Increase reaction time - Check reagent stoichiometry - Verify reagent quality incomplete_rxn->sol_incomplete sol_unknown Solution: - Isolate via Prep-HPLC - Characterize (NMR, HRMS) unknown_byproduct->sol_unknown sol_racemization->purification sol_incomplete->purification sol_unknown->purification purification->start Re-analyze

Caption: Troubleshooting workflow for synthesis and purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general framework for purifying the crude product. The ideal solvent system must be determined experimentally. Good candidates often include ethyl acetate, isopropanol, water, or mixtures thereof.

  • Solvent Screening: In small test tubes, test the solubility of the crude product (~10-20 mg) in various solvents (~0.5 mL). An ideal solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material. Use a magnetic stirrer and hot plate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

  • Analysis: Analyze the purified product by HPLC (chiral and reversed-phase) and measure its melting point to confirm purity.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This is a representative method. The column and mobile phase may require optimization.

  • Chromatograph: HPLC system with UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OJ-H, or equivalent).

  • Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (TFA) is common. A typical starting ratio is 90:10:0.1 (v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: ~220 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and integrate the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [((S)-Area - (R)-Area) / ((S)-Area + (R)-Area)] * 100.

References

  • Racemization of Optically Active Aromatic N-Acetylamino Acids and Asymmetric Transformation of N-Acetyl-2-(4-hydroxyphenyl)glycine via Salt Formation with Optically Active α-Methylbenzylamine. Bulletin of the Chemical Society of Japan. [Link]

  • Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. SSRN. [Link]

  • Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. ACD/Labs. [Link]

  • Racemization study on different N-acetylamino acids by a recombinant N-succinylamino acid racemase from Geobacillus kaustophilus CECT4264. ResearchGate. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [Link]

  • Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids.
  • Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review. ResearchGate. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • (2S)-2-(4-fluorophenyl)propanoic acid. PubChem. [Link]

  • Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Hindawi. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]

  • N-acetylated and deacetylated 4'-fluoro-4-aminobiphenyl and 4-aminobiphenyl adducts differ in their ability to inhibit DNA replication of single-stranded M13 in vitro and of single-stranded phi X174 in Escherichia coli. PubMed. [Link]

  • Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine-Thiol Displacement Reaction (FTDR). bioRxiv. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. CORE. [Link]

Sources

Optimization

developing a robust method for quantifying (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid in biological samples

The following guide serves as a specialized Technical Support Center for the quantification of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (chemically synonymous with N-Acetyl-4-fluoro-L-phenylalanine ). This guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the quantification of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (chemically synonymous with N-Acetyl-4-fluoro-L-phenylalanine ).

This guide is structured to support researchers encountering specific hurdles in bioanalysis, moving beyond generic protocols to address the physicochemical nuances of this fluorinated, N-acetylated amino acid derivative.

[1]

Ticket ID: NAFP-QUANT-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Strategic Method Overview (The Knowledge Base)

Before troubleshooting, ensure your base methodology aligns with the molecule's properties. This compound possesses three critical features defining its behavior:

  • Carboxylic Acid: Acidic (

    
    ).[1] Requires pH control for extraction and retention.[1]
    
  • N-Acetyl Group: Removes the basicity of the amine, eliminating zwitterionic behavior. This increases retention on C18 compared to free amino acids but necessitates specific ionization strategies.[1]

  • Fluorine Substitution: Increases lipophilicity and electronegativity, offering unique mass spectral fragments but potentially altering matrix adsorption.[1]

Recommended Workflow Architecture

The following decision tree outlines the optimal extraction strategy based on your sensitivity requirements.

SamplePrepStrategy Start Start: Biological Sample (Plasma/Urine) Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens ModSens Moderate Sensitivity (> 10 ng/mL) Sensitivity->ModSens LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate/MTBE Condition: Acidify Sample (pH < 3) HighSens->LLE Cost-Effective Clean-up SPE Solid Phase Extraction (SPE) Mode: Mixed-Mode Anion Exchange (MAX) Wash: High Organic/Basic HighSens->SPE Automated Clean-up PPT Protein Precipitation (PPT) Reagent: Acetonitrile (1:3) Risk: High Matrix Effect ModSens->PPT Fast/Cheap

Figure 1: Sample preparation decision tree. For this acidic analyte, LLE is often the "Goldilocks" choice—cleaner than precipitation (PPT) but less expensive than SPE.

Sample Preparation Hub (Extraction Troubleshooting)

User Issue: Low recovery (< 50%) using Liquid-Liquid Extraction (LLE).

Root Cause Analysis: The molecule is a carboxylic acid. If your biological sample is at neutral pH (plasma pH ~7.4), the compound exists as a carboxylate anion (COO⁻). Charged species do not partition well into organic solvents like Ethyl Acetate or MTBE.[1]

Corrective Protocol:

  • Acidification: You must drive the equilibrium to the neutral form.[1] Add 2% Formic Acid or 0.1M HCl to the plasma before adding the organic solvent. Target pH < 3.0.[1][2]

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

    • Protocol: 100 µL Plasma + 20 µL Internal Standard + 20 µL 5% Formic Acid.[1] Vortex. Add 600 µL EtOAc.[1] Shake 10 min. Centrifuge. Evaporate supernatant. Reconstitute.

User Issue: High variability in recovery between subjects.

Root Cause Analysis: This often indicates protein binding variability.[1] The fluorine atom increases lipophilicity, potentially increasing albumin binding.

Corrective Protocol:

  • Disruption Step: Ensure the Internal Standard (IS) is allowed to equilibrate with the sample for at least 15 minutes before extraction.

  • IS Selection: Use a Stable Isotope Labeled (SIL) IS, ideally N-Acetyl-Phenylalanine-d5 or 13C6-Phenylalanine (acetylated in-house if necessary).[1] Do not use a structural analog if possible, as the fluorine atom significantly alters solvation properties.

Chromatography & Separation (Retention Troubleshooting)

User Issue: Peak tailing or poor retention on C18.

Technical Insight: Unlike free amino acids, the N-acetyl group makes this molecule hydrophobic enough for standard C18 retention.[1] However, the free carboxylic acid can cause secondary interactions with residual silanols on the column stationary phase.

Optimization Table:

ParameterRecommendationScientific Rationale
Column C18 with End-capping (e.g., Waters HSS T3 or Phenomenex Kinetex C18)End-capping reduces silanol activity that binds the acidic group.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH keeps the carboxylic acid protonated (neutral) for better hydrophobic retention.[1]
Mobile Phase B Acetonitrile or MethanolACN usually provides sharper peaks; MeOH may offer different selectivity if isomers are present.[1]
Chiral Risk Critical Check If the (2R) enantiomer is a potential metabolite or impurity, a standard C18 will NOT separate them. You must use a Chiralpak (e.g., AGP or QN-AX) column to validate enantiomeric purity.[1]

Mass Spectrometry & Detection (Sensitivity Troubleshooting)

User Issue: Signal intensity is low. Should I use Positive or Negative mode?

Expert Analysis: This molecule is "amphibious" regarding ionization, but Negative Mode is often superior for fluorinated organic acids.[1]

  • Negative Mode (ESI-): Targets the carboxylate anion

    
    .[1]
    
    • Advantage:[1][3][4][5] Fluorine is electronegative, stabilizing the negative charge. Usually lower background noise in plasma compared to positive mode.[1]

    • Target m/z: ~224.1 (Parent)

      
       Fragments (often loss of 
      
      
      
      or HF).[1]
  • Positive Mode (ESI+): Targets the protonated amide

    
    .[1]
    
    • Advantage:[1][3][4][5] More common in generic screens.[1]

    • Target m/z: ~226.1 (Parent).[1]

Diagnostic Workflow: Run a "Tee-infusion" experiment: Infuse the standard post-column while injecting a blank plasma extract. This visualizes suppression zones.[1]

MS_Optimization Start Signal Optimization ModeCheck Test ESI(-) vs ESI(+) Start->ModeCheck NegMode ESI Negative [M-H]- = 224 ModeCheck->NegMode PosMode ESI Positive [M+H]+ = 226 ModeCheck->PosMode Decision Compare S/N Ratio NegMode->Decision PosMode->Decision Final Select Mode with Best S/N in Matrix Decision->Final

Figure 2: Ionization mode selection workflow. Negative mode is theoretically favored for fluorinated acids.

Validation & Compliance FAQ

Q: What are the acceptance criteria for linearity and precision? A: According to FDA M10 Bioanalytical Method Validation Guidelines [1]:

  • Linearity: Correlation coefficient (

    
    ) should be 
    
    
    
    .[1]
  • Precision/Accuracy:

    
     CV/Bias (except at LLOQ, where 
    
    
    
    is permitted).[1][6]
  • Matrix Effect: The Matrix Factor (MF) CV should be within 15%.[1]

Q: Do I need to test for conversion of the (2S) isomer to (2R)? A: Yes. N-acetylated amino acids can racemize under harsh conditions (high heat + strong base).[1]

  • Test: Spike the pure (2S) standard into plasma, extract, and inject on a chiral column. If a (2R) peak appears, your extraction method is too harsh (likely the evaporation temperature is too high or pH is too alkaline).

Q: Can I use a surrogate matrix (e.g., PBS) for calibration curves? A: For endogenous compounds (like Phenylalanine), yes.[1] However, since N-Acetyl-4-Fluoro-Phe is likely an exogenous drug/metabolite, you should use authentic blank matrix (plasma from untreated subjects) to ensure you are capturing the true matrix effects [2].[1]

References

  • U.S. Food and Drug Administration (FDA). (2022).[1][7][8] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Link

  • Yuan, L., et al. (2021).[1][9] "A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots."[9][10] Clinical Biochemistry. Link

  • Thermo Fisher Scientific. "Direct Quantification of Amino Acids in Plasma by LC-MS/MS for Clinical Research." Technical Note 65382. Link

Sources

Troubleshooting

Technical Support Center: Process Optimization for the Preparation of Propionic Acid Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of propionic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of propionic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. The following content is structured in a problem-oriented, question-and-answer format to provide direct, actionable solutions grounded in established chemical principles.

Section 1: Esterification of Propionic Acid (Propanoates)

Esterification is a cornerstone reaction for producing valuable propionic acid derivatives. However, its reversible nature presents unique optimization challenges. The most common method is the Fischer esterification, which involves reacting propionic acid with an alcohol in the presence of an acid catalyst.[1]

Frequently Asked Questions (FAQs): Esterification

Question 1: My esterification reaction has a very low yield. What are the primary causes and how can I fix this?

Answer: Low yield in Fischer esterification is most often due to the reaction reaching equilibrium far from completion. The reaction of a carboxylic acid and an alcohol produces an ester and water, and this process is reversible.[2] To improve the yield, you must shift the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[3]

  • Causality & Solution:

    • Excess Reactant: The most straightforward method is to use a significant molar excess of one of the reactants.[3] Typically, the less expensive reactant (often the alcohol) is used in excess. Ratios of 1:5 or even 1:10 (acid to alcohol) can dramatically increase ester conversion.[4] For instance, in the synthesis of n-propyl propanoate, increasing the propanoic acid/1-propanol molar ratio from 1:2.5 to 1:10 boosts the reaction rate and yield.[4]

    • Water Removal: Water is a product of the reaction. Its removal will continuously drive the reaction forward. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene, cyclohexane).

      • Drying Agents: Adding molecular sieves or other dehydrating agents to the reaction mixture, although this is less common in scaled-up processes.

Question 2: The reaction is proceeding too slowly. How can I increase the reaction rate without generating unwanted by-products?

Answer: Slow reaction kinetics are a common hurdle. The rate is primarily influenced by temperature and catalyst efficiency.

  • Causality & Solution:

    • Temperature: Increasing the reaction temperature accelerates the rate of most chemical reactions, including esterification.[2] For the synthesis of propyl propanoate, increasing the temperature from 35°C to 65°C significantly enhances both the reaction rate and the final yield.[2][4] However, be mindful of the boiling points of your reactants and products to avoid loss through evaporation, necessitating the use of a reflux condenser.[3] Excessive temperatures can also promote side reactions like the dehydration of the alcohol, especially with strong acid catalysts like sulfuric acid.[2]

    • Catalyst Concentration & Type: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

      • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective.[5] Increasing the catalyst concentration generally increases the rate, but only up to a point. For example, increasing the H₂SO₄ catalyst from a molar ratio of 0.06 to 0.20 relative to the acid increases the initial rate, but further addition may not significantly improve the final yield and can promote side reactions.[2]

      • Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, or supported heteropoly acids can be used.[6][7] These are advantageous as they are easily separated from the reaction mixture by filtration, simplifying purification and reducing corrosive waste streams.[7]

Question 3: I'm struggling with the post-reaction workup. How do I effectively separate my propionate ester from the unreacted starting materials and the catalyst?

Answer: Proper purification is critical to obtaining a high-purity product. The workup strategy depends on the physical properties of your specific ester.

  • Causality & Solution:

    • Neutralization & Washing: After cooling the reaction mixture, the first step is typically to neutralize the acid catalyst. This is done by washing the mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[3] This will also remove any unreacted propionic acid by converting it to its water-soluble sodium salt. Be cautious, as this neutralization produces CO₂ gas, so additions should be slow to avoid excessive foaming.[3]

    • Liquid-Liquid Extraction: The reaction mixture is transferred to a separatory funnel. After neutralization, an aqueous wash removes the water-soluble components (excess alcohol, neutralized acid, salts).[3] If the ester is sufficiently non-polar, it will form a distinct organic layer.[8] For esters with higher water solubility (e.g., ethyl propionate), adding brine (saturated NaCl solution) to the wash water can decrease the ester's solubility in the aqueous phase, a phenomenon known as "salting out."

    • Drying and Distillation: The separated organic layer is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The final purification is typically achieved by distillation, which separates the ester from any remaining non-volatile impurities or high-boiling starting materials.

Data Summary: Impact of Parameters on Esterification
ParameterEffect on RateEffect on YieldOptimization Strategy & Considerations
Temperature IncreasesIncreases (to a point)Use reflux. Avoid temperatures that cause reactant/product degradation or alcohol dehydration.[2]
Acid:Alcohol Molar Ratio Increases with excess alcoholIncreases with excess alcoholUse a 1:5 to 1:10 ratio of acid to the less expensive alcohol to shift equilibrium.[4]
Catalyst Concentration IncreasesMinor effect at higher conc.Optimal H₂SO₄ is often 1-3 wt%.[5] Excess can cause side reactions.[2] Heterogeneous catalysts simplify removal.[6]
Alcohol Structure Decreases with steric hindranceDecreases with steric hindranceReactivity order: Primary > Secondary > Tertiary. 1-Butanol > 1-Propanol > Ethanol > 2-Propanol.[2][4]
Optimized Protocol: Synthesis of n-Propyl Propanoate

This protocol is based on optimized conditions reported in literature for achieving high yield.[2]

  • Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle.

  • Reagents: To the flask, add propanoic acid (0.1 mol), 1-propanol (1.0 mol, 10-fold excess), and concentrated sulfuric acid (0.02 mol, 0.20 molar ratio to acid). Add a few boiling chips.

  • Reaction: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 210 minutes.[2]

  • Cooling & Transfer: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash with 50 mL of deionized water to remove the bulk of the excess 1-propanol.

    • Slowly add 50 mL of saturated sodium bicarbonate solution in portions until CO₂ evolution ceases. This neutralizes the sulfuric acid and unreacted propanoic acid.

    • Wash with 50 mL of brine to reduce the solubility of the ester in the aqueous phase.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried liquid and purify by fractional distillation to isolate the n-propyl propanoate.

  • Analysis: Confirm product identity and purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Troubleshooting Workflow: Low Esterification Yield

G start Low Ester Yield Detected check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes check_rate Is the reaction rate too slow? check_equilibrium->check_rate No (incomplete conversion) increase_reactant Increase molar excess of one reactant (e.g., alcohol to 1:10). check_water->increase_reactant Yes add_dehydration Use Dean-Stark or add molecular sieves. check_water->add_dehydration No increase_temp Increase reaction temperature under reflux. check_rate->increase_temp increase_catalyst Increase catalyst concentration (e.g., H2SO4 to 1-3 wt%). increase_temp->increase_catalyst check_purity Are starting materials pure and anhydrous? increase_catalyst->check_purity purify_reagents Purify/dry reagents before use. check_purity->purify_reagents No check_side_reactions Are there signs of side reactions (e.g., charring, unexpected products)? check_purity->check_side_reactions Yes lower_temp_catalyst Lower temperature and/or catalyst concentration. Consider a milder catalyst. check_side_reactions->lower_temp_catalyst Yes G start Need to Synthesize a Propanamide is_chiral Is the acid or amine chiral and sensitive to racemization? start->is_chiral is_heat_stable Are substrates thermally stable (>150°C)? is_chiral->is_heat_stable No use_coupling Use mild coupling agents (HATU, DCC/HOBt) at low temp. is_chiral->use_coupling Yes cost_concern Is cost/atom economy a primary concern? is_heat_stable->cost_concern No use_thermal Direct thermal condensation (high temp, remove H2O). is_heat_stable->use_thermal Yes use_acyl_chloride Two-step: Convert to acyl chloride (SOCl2), then add amine. cost_concern->use_acyl_chloride No (Scale/Reliability is key) use_catalytic Direct catalytic amidation (e.g., TiCl4, B(OCH2CF3)3). cost_concern->use_catalytic Yes G start Define Optimization Goal (e.g., Maximize Yield, Minimize Cost) lit_review Literature Review & Route Scouting start->lit_review initial_exp Initial Small-Scale Experiments (Proof of Concept) lit_review->initial_exp identify_params Identify Key Parameters (Temp, Conc., Catalyst, Time) initial_exp->identify_params doe Design of Experiments (DoE) (e.g., Factorial, Box-Behnken) identify_params->doe run_doe Execute Experiments & Collect Data doe->run_doe analyze Analyze Results & Build Model run_doe->analyze validate Validate Optimal Conditions analyze->validate scale_up Scale-Up & Process Safety Assessment validate->scale_up finish Final Optimized Process scale_up->finish

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Efficacy of (2S)- vs. (2R)-2-acetamido-3-(4-fluorophenyl)propanoic acid Enantiomers

Introduction: The Significance of Chirality in 2-Arylpropionic Acids The 2-arylpropionic acids represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs). A key structural feature of these molecules is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in 2-Arylpropionic Acids

The 2-arylpropionic acids represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs). A key structural feature of these molecules is a chiral center at the alpha-position of the propionic acid moiety, leading to the existence of (S) and (R)-enantiomers. It is a well-established principle in pharmacology that these enantiomers can exhibit significantly different biological activities.[1][2][3][4] For the vast majority of 2-arylpropionic acids, the (S)-enantiomer is the pharmacologically active form, primarily responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7][8] The (R)-enantiomer is typically much less active in this regard.[5][6]

A fascinating aspect of the in vivo pharmacology of this class of compounds is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer.[1][5][9] This metabolic process can render racemic mixtures therapeutically effective, although the extent of this conversion can vary significantly depending on the specific compound and the biological species.[2][9][10]

Given that 2-acetamido-3-(4-fluorophenyl)propanoic acid is a derivative of the 2-arylpropionic acid scaffold, it is highly probable that its enantiomers will exhibit similar stereospecific activity. The introduction of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which may influence its overall potency and pharmacokinetic profile.[11][12][13][14]

Predicted Biological Efficacy: (2S) vs. (2R) Enantiomers

Based on the extensive literature on 2-arylpropionic acids, we can formulate a strong hypothesis regarding the differential efficacy of the enantiomers of 2-acetamido-3-(4-fluorophenyl)propanoic acid.

EnantiomerPredicted Primary ActivityMechanism of ActionExpected Potency
(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid High Anti-inflammatory Activity Inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes, preventing the synthesis of prostaglandins.Expected to be the eutomer (the pharmacologically active enantiomer) with significantly higher potency than the (2R) form.
(2R)-2-acetamido-3-(4-fluorophenyl)propanoic acid Low to Negligible Direct Anti-inflammatory Activity Poor inhibitor of COX enzymes.Expected to be the distomer (the less active enantiomer). However, in vivo, it may exhibit activity following chiral inversion to the (2S)-enantiomer.
The (2S)-Enantiomer: The Active Moiety

The (2S)-enantiomer is predicted to be the eutomer, possessing potent anti-inflammatory properties. Its primary mechanism of action is expected to be the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

The (2R)-Enantiomer: The Inactive Precursor

Conversely, the (2R)-enantiomer is anticipated to be the distomer, with significantly lower intrinsic anti-inflammatory activity.[5][6] However, it is crucial to consider the potential for in vivo chiral inversion. This metabolic process, catalyzed by enzymes such as α-methylacyl-CoA racemase, can convert the (2R)-enantiomer into the active (2S)-enantiomer.[6] The extent of this conversion is a critical factor in determining the overall in vivo efficacy of the (2R)-enantiomer and the racemic mixture.

Experimental Protocols for Comparative Efficacy Assessment

To empirically validate the predicted differences in biological efficacy between the (2S) and (2R) enantiomers, the following experimental workflows are recommended.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the ability of each enantiomer to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • (2S) and (2R) enantiomers of 2-acetamido-3-(4-fluorophenyl)propanoic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the (2S) and (2R) enantiomers in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in COX Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer and Heme.

    • 100% Activity Control: Assay Buffer, Heme, and COX enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and varying concentrations of the (2S) or (2R) enantiomer.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm at multiple time points.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each enantiomer concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Expected Outcome: The (2S)-enantiomer is expected to have a significantly lower IC50 value for both COX-1 and COX-2 compared to the (2R)-enantiomer, indicating greater inhibitory potency.

Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enantiomer Stock Solutions - Working Dilutions - Assay Buffer, Heme, Enzymes plate_setup Plate Setup (96-well): - Blank - 100% Activity Control - Inhibitor Wells ((2S) & (2R)) prep_reagents->plate_setup pre_incubation Pre-incubation (5 min at 25°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Arachidonic Acid) pre_incubation->reaction_init measurement Colorimetric Measurement (Add TMPD, Read Absorbance at 590 nm) reaction_init->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for determining the IC50 values of the enantiomers against COX-1 and COX-2.

Cell-Based Anti-inflammatory Activity Assay in Macrophages

This assay evaluates the ability of the enantiomers to suppress the inflammatory response in a cellular context.

Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2). The inhibitory effect of the enantiomers on the production of these mediators is quantified.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • (2S) and (2R) enantiomers of 2-acetamido-3-(4-fluorophenyl)propanoic acid

  • MTT or MTS reagent for cell viability assessment

  • Griess reagent for NO measurement

  • PGE2 ELISA kit

  • 96-well cell culture plates

Procedure:

Part A: Cell Viability Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the (2S) and (2R) enantiomers for 24 hours.

  • MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.[15][16][17]

  • Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Part B: Anti-inflammatory Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the (2S) and (2R) enantiomers for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • NO Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant.

  • PGE2 Measurement: Use a PGE2 ELISA kit to quantify the concentration of PGE2 in the supernatant.

  • Data Analysis: Compare the levels of NO and PGE2 in treated cells to the LPS-stimulated control to determine the inhibitory activity of each enantiomer.

Expected Outcome: The (2S)-enantiomer is expected to significantly reduce the production of NO and PGE2 in a dose-dependent manner, while the (2R)-enantiomer will likely show much weaker or no activity at the same concentrations.

Experimental Workflow for Cell-Based Anti-inflammatory Assay

G cluster_viability Part A: Cell Viability cluster_anti_inflammatory Part B: Anti-inflammatory Activity seed_viability Seed RAW 264.7 Cells treat_viability Treat with Enantiomers (24h) seed_viability->treat_viability mts_assay Perform MTT/MTS Assay treat_viability->mts_assay measure_viability Measure Absorbance mts_assay->measure_viability seed_anti Seed RAW 264.7 Cells pretreat Pre-treat with Enantiomers (1-2h) seed_anti->pretreat lps_stim Stimulate with LPS (24h) pretreat->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant measure_no Measure NO (Griess Assay) collect_supernatant->measure_no measure_pge2 Measure PGE2 (ELISA) collect_supernatant->measure_pge2

Caption: Workflow for assessing the anti-inflammatory effects of the enantiomers in macrophages.

Signaling Pathway Considerations

The primary signaling pathway involved in the anti-inflammatory action of 2-arylpropionic acids is the arachidonic acid cascade.

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (PGG2, PGH2, PGE2) cox_enzymes->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation s_enantiomer (2S)-Enantiomer s_enantiomer->cox_enzymes Inhibition

Sources

Comparative

Validating Molecular Targets of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid: A Comparative Guide

Executive Summary & Compound Profile (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (also known as N-Acetyl-4-fluoro-L-phenylalanine ) is a synthetic derivative of phenylalanine. In drug discovery, it serves a dual ro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (also known as N-Acetyl-4-fluoro-L-phenylalanine ) is a synthetic derivative of phenylalanine. In drug discovery, it serves a dual role: it acts as a chemical probe for chymotrypsin-like serine proteases and as a substrate for aminoacylases. Its unique structure—incorporating a fluorine atom—makes it an exceptional candidate for


-NMR-based target validation , allowing for direct observation of binding events without the need for bulky fluorescent tags.

This guide objectively compares the three primary methodologies for validating the molecular targets of this compound: Enzymatic Inhibition Assays ,


-NMR Direct Binding , and HPLC-Based Metabolic Stability Profiling .
Compound Snapshot
PropertyDetail
Common Name N-Acetyl-4-fluoro-L-phenylalanine
Primary Targets

-Chymotrypsin (Inhibitor), Aminoacylase-1 (Substrate), Proteasome

5 subunit
Mechanism Competitive Inhibition (Proteases) / Hydrolysis (Acylases)
Key Feature

NMR active; mimics Phe/Tyr residues

Comparative Analysis of Validation Methods

Selecting the right validation method depends on whether you hypothesize the compound is acting as an inhibitor (blocking a target) or a substrate (being processed by a target).

Table 1: Methodological Comparison
FeatureMethod A: Spectrophotometric Kinetics Method B:

-NMR Direct Binding
Method C: HPLC Metabolic Profiling
Primary Use Quantifying Inhibition Potency (

,

)
Structural Validation & Binding Site MappingValidating Substrate Specificity
Target Type Proteases (e.g., Chymotrypsin)Any soluble proteinAminoacylases / Esterases
Throughput High (96/384-well plate)Low to MediumMedium
Sensitivity High (nM range)Medium (

M range)
High (detection of metabolites)
Pros Rapid, quantitative, established protocols.[1]Label-free ; detects weak binders; confirms binding mode.Distinguishes between binding and turnover.
Cons Prone to false positives (aggregators); indirect.Requires high protein concentration; expensive instrumentation.Time-consuming; requires separation optimization.
Verdict Best for Screening Best for Mechanistic Proof Best for Stability/Metabolism

Strategic Validation Workflow

The following decision tree illustrates the logical flow for validating the target of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, ensuring resources are not wasted on the wrong assay type.

TargetValidationWorkflow Start Start: Define Biological Hypothesis Hypothesis Is the compound acting as...? Start->Hypothesis Inhibitor Inhibitor (e.g., Chymotrypsin) Hypothesis->Inhibitor Blocks Activity Substrate Substrate (e.g., Aminoacylase-1) Hypothesis->Substrate Is Metabolized Exp_Inhib Experiment 1: Kinetic Inhibition Assay (Substrate: Suc-AAPF-pNA) Inhibitor->Exp_Inhib Primary Screen Exp_NMR Experiment 2: 19F-NMR Binding (Chemical Shift Perturbation) Inhibitor->Exp_NMR Secondary Validation Exp_HPLC Experiment 3: HPLC Hydrolysis Assay (Detect Free 4-F-Phe) Substrate->Exp_HPLC Result_Ki Output: Ki Value (Potency) Exp_Inhib->Result_Ki Result_Struct Output: Binding Mode (Structural Validation) Exp_NMR->Result_Struct Result_Km Output: Km/kcat (Catalytic Efficiency) Exp_HPLC->Result_Km

Caption: Decision matrix for selecting the appropriate validation assay based on the compound's hypothesized role.

Detailed Experimental Protocols

Protocol A: Validation as a Protease Inhibitor ( -Chymotrypsin)

This protocol validates the compound's ability to competitively inhibit chymotrypsin-like activity.[2] It relies on the displacement of a chromogenic substrate.

Rationale: The N-acetyl and phenyl groups mimic the natural substrate preference of chymotrypsin (aromatic/hydrophobic residues).

Materials:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), 10 nM final concentration.
    
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA),

    
    .
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Test Compound: (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Serial dilute to create a concentration range (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well clear plate, add 80

    
    L of Buffer and 10 
    
    
    
    L of test compound. Add 10
    
    
    L of Enzyme solution. Incubate for 10 minutes at 25°C to allow equilibrium binding.
  • Initiation: Add 100

    
    L of Substrate solution (final concentration = 
    
    
    
    of the substrate).
  • Measurement: Immediately monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Self-Validating Check: Include a known inhibitor (e.g., chymostatin) as a positive control. The DMSO concentration must remain constant (<1%) across all wells.

Protocol B: Validation via -NMR (Direct Binding)

This is the "Gold Standard" for confirming physical interaction without relying on enzymatic activity.

Rationale: The fluorine atom on the para-position of the phenyl ring is highly sensitive to its chemical environment. Binding to a protein pocket induces a chemical shift change (


) and line broadening in the 

-NMR spectrum.

Materials:

  • Instrument: 500 MHz or 600 MHz NMR spectrometer equipped with a fluorine probe.

  • Sample: 50

    
    M Test Compound + 10-20 
    
    
    
    M Target Protein in deuterated buffer (
    
    
    or 10%
    
    
    ).

Step-by-Step Methodology:

  • Reference Spectrum: Acquire a 1D

    
    -NMR spectrum of the compound (50 
    
    
    
    M) in buffer without protein. Note the sharp singlet peak (typically around -115 to -120 ppm relative to
    
    
    ).
  • Complex Spectrum: Add the target protein (e.g., Chymotrypsin) to the tube (final ratio 1:5 or 1:2 protein:ligand).

  • Acquisition: Acquire the spectrum using the same parameters (typically 128-256 scans).

  • Data Interpretation:

    • Fast Exchange: Look for a shift in the peak position (

      
      ).
      
    • Intermediate/Slow Exchange: Look for significant line broadening (signal disappearance) or the appearance of a new "bound" peak.

    • T2 Relaxation Filter (Optional): Apply a CPMG pulse sequence. Small molecules tumble fast (slow relaxation, sharp peaks). Bound molecules tumble slow (fast relaxation, peaks disappear). If the signal vanishes upon protein addition in a T2-filtered experiment, binding is confirmed.

Mechanism of Action Diagram

The following diagram details the molecular logic of how this compound interacts with its two primary target classes: blocking the catalytic triad of proteases vs. being hydrolyzed by acylases.

MechanismOfAction Compound (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid N-Acetyl Group 4-Fluoro-Phenyl Group Protease Serine Protease (e.g., Chymotrypsin) S1 Pocket (Hydrophobic) Active Site Serine Compound:f2->Protease:s1 1. Hydrophobic Binding (Competitive Inhibition) Compound:f1->Protease:s2 2. H-Bonding (No Hydrolysis) Acylase Aminoacylase-1 (ACY1) Zinc Active Site Compound:f1->Acylase:zn 1. Coordination & Hydrolysis Inhibition Outcome: Substrate Blockade (Accumulation of Native Substrates) Protease->Inhibition Metabolism Outcome: Release of 4-Fluoro-L-Phenylalanine Acylase->Metabolism

Caption: Dual mechanistic pathways: Competitive binding to the S1 pocket of proteases vs. catalytic hydrolysis by aminoacylases.

References

  • Gerig, J. T. (1972).[3] Magnetic resonance studies of protein-small molecule interactions.[4] Binding of N-trifluoroacetyl-D-(and L-)-p-fluorophenylalanine to alpha-chymotrypsin.[3] Journal of the American Chemical Society, 94(6), 1919–1924.

  • Geurink, P. P., et al. (2010). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites.[5] Journal of Medicinal Chemistry, 53(5), 2319–2323.

  • Lindner, H., et al. (2008). Aminoacylase 1 (ACY1) deficiency: clinical and metabolic spectrum. Journal of Inherited Metabolic Disease, 31, 563–572. (Provides context for N-acetyl amino acid hydrolysis assays).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

Sources

Validation

assessing the target specificity and off-target effects of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

This guide provides a technical assessment of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (commonly referred to as N-Acetyl-4-fluoro-L-phenylalanine ), focusing on its application as a chemical probe for enzymatic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (commonly referred to as N-Acetyl-4-fluoro-L-phenylalanine ), focusing on its application as a chemical probe for enzymatic specificity, a structural ligand in


F-NMR, and a precursor for proteasome inhibitors.

Executive Summary

N-Acetyl-4-fluoro-L-phenylalanine (Ac-4F-Phe) is a fluorinated derivative of the proteogenic amino acid derivative N-acetyl-L-phenylalanine. It serves two primary roles in drug discovery and chemical biology:

  • Enzymatic Probe: It acts as a specific substrate for Aminoacylase I (ACY1) and a competitive ligand/inhibitor for Chymotrypsin-like serine proteases .

  • Structural Reporter: The fluorine atom functions as a sensitive NMR probe (

    
    F-NMR) to monitor ligand binding and protein conformational dynamics without significantly perturbing steric volume (Fluorine van der Waals radius 
    
    
    
    1.47 Å vs. Hydrogen
    
    
    1.20 Å).

This guide compares Ac-4F-Phe against its non-fluorinated parent (Ac-Phe) and other halogenated variants to assist researchers in selecting the appropriate probe for specificity profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid
Common Name N-Acetyl-4-fluoro-L-phenylalanine
CAS Number 17481-06-0 (DL form), 2303-60-8 (L-form generic ref)
Molecular Formula C

H

FNO

Molecular Weight 225.22 g/mol
Stereochemistry L-isomer (S-configuration)
Key Feature 4-Fluoro substitution increases hydrophobicity and alters aromatic

-electron density compared to native Phe.

Target Specificity Profile

Primary Target: Aminoacylase I (ACY1)

In mammalian systems, the N-acetyl group mimics the N-terminal cap of proteins. Aminoacylase I is the primary enzyme responsible for deacetylating free N-acetyl amino acids, recycling them for protein synthesis.

  • Specificity Mechanism: ACY1 prefers hydrophobic residues (Phe, Tyr, Trp, Met) at the C-terminus.

  • Performance vs. Alternative: Ac-4F-Phe is deacetylated at a rate comparable to Ac-Phe but with altered

    
     due to the electron-withdrawing nature of fluorine affecting the pKa of the leaving group and hydrophobic interactions in the active site.
    
Secondary Target: Chymotrypsin-like Proteases (S1 Pocket Binding)

Ac-4F-Phe acts as a competitive inhibitor or a minimal substrate mimic for chymotrypsin-like enzymes (including the


5 subunit of the 20S proteasome).
  • Binding Mechanism: The 4-fluorophenyl group occupies the hydrophobic S1 pocket .

  • Selectivity: The fluorine atom enhances binding affinity via specific interactions (orthogonal multipolar interactions) that are absent in the non-fluorinated parent, often improving selectivity against Trypsin-like (basic S1) or Caspase-like (acidic S1) sites.

Off-Target Effects & Cross-Reactivity
  • Renal Organic Anion Transporters (OATs): Like Ac-Phe, the fluorinated variant is cleared renally. It can compete with other organic anions (e.g., probenecid sensitive transport), potentially altering the pharmacokinetics of co-administered anionic drugs.

  • Aminoacyl-tRNA Synthetases (PheRS): If deacetylated to free 4-Fluoro-L-Phenylalanine, it becomes a substrate for Phenylalanyl-tRNA synthetase. While the N-acetyl form is not a translation substrate, metabolic deacetylation can lead to translational misincorporation (off-target "lethal synthesis").

Comparative Analysis: Ac-4F-Phe vs. Alternatives

The following table contrasts Ac-4F-Phe with its non-fluorinated parent and a tyrosine derivative.

FeatureN-Acetyl-4-Fluoro-L-Phe N-Acetyl-L-Phenylalanine (Wild Type)N-Acetyl-L-Tyrosine
Role Probe / Inhibitor PrecursorNative MetaboliteNative Metabolite
Hydrophobicity (

)
High (+0.14 vs H)Moderate (Reference)Low (Hydrophilic -OH)
Electronic Effect Electron-withdrawing (F)NeutralElectron-donating (OH)
Chymotrypsin Affinity Enhanced (Fluoro-stabilization)StandardStandard
NMR Utility Excellent (

F signal, no background)
Poor (

H overlap)
Poor (

H overlap)
Metabolic Stability Similar to WTRapid deacetylationRapid deacetylation
Key Insight: The "Fluoro-Stabilization" Effect

Substitution of Hydrogen with Fluorine at the para position often increases metabolic stability against aromatic hydroxylation (by blocking the primary site of P450 oxidation) and enhances binding affinity in hydrophobic pockets due to the "polar hydrophobicity" of the C-F bond.

Experimental Protocols

Protocol A: Assessment of Deacetylation Kinetics (ACY1 Specificity)

Objective: Determine if Ac-4F-Phe is processed as a substrate by Aminoacylase I and calculate kinetic parameters (


, 

).

Reagents:

  • Recombinant Aminoacylase I (ACY1).

  • Substrate: Ac-4F-Phe (0.1 – 10 mM).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM ZnCl

    
     (essential cofactor).
    
  • Detection: Ninhydrin reagent or HPLC.

Workflow:

  • Preparation: Prepare substrate serial dilutions in Tris buffer.

  • Reaction: Incubate 100

    
    L of substrate with 10 nM ACY1 at 37°C.
    
  • Sampling: At defined intervals (0, 5, 10, 20 min), quench 20

    
    L aliquots with 1% TFA.
    
  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% TFA) gradient.

    • Detection: UV at 254 nm (monitor loss of N-acetyl peak and appearance of free amine peak).

  • Data Analysis: Plot initial velocity (

    
    ) vs. [S] and fit to the Michaelis-Menten equation.
    
Protocol B: F-NMR Ligand Binding Screen (Chymotrypsin)

Objective: Use Ac-4F-Phe as a reporter to detect binding to the S1 pocket of Chymotrypsin.

Workflow:

  • Sample Prep: Dissolve Ac-4F-Phe (50

    
    M) in phosphate buffer (pH 7.4, 10% D
    
    
    
    O).
  • Reference Scan: Acquire a 1D

    
    F-NMR spectrum (approx. -110 to -120 ppm relative to CFCl
    
    
    
    ). Note the sharp free ligand peak.
  • Titration: Add Chymotrypsin (or target protein) in steps (0.1, 0.5, 1.0 molar equivalents).

  • Observation:

    • Specific Binding: Look for line broadening (T2 relaxation decrease) or a chemical shift perturbation (CSP) of the fluorine signal.

    • Competition: Add a known high-affinity inhibitor (e.g., chymostatin). If the F-signal sharpens back to the reference state, binding is specific (displacement).

Visualizations

Diagram 1: Enzymatic Fate and Specificity Pathway

This diagram illustrates the biological processing of Ac-4F-Phe, highlighting the divergence between specific deacetylation and off-target translational incorporation.

MetabolicPathway Compound N-Acetyl-4-Fluoro-L-Phe ACY1 Aminoacylase I (Target 1) Compound->ACY1 Deacetylation (Hydrolysis) Excretion Renal Excretion (OATs) Compound->Excretion Transport FreeAA 4-Fluoro-L-Phenylalanine (Free Amine) ACY1->FreeAA Product Release PheRS Phe-tRNA Synthetase (Off-Target) FreeAA->PheRS High Conc. Substrate Translation Misincorporation into Protein PheRS->Translation Lethal Synthesis

Caption: Metabolic fate of N-Acetyl-4-Fluoro-L-Phe. Primary route is deacetylation by ACY1; secondary risk is incorporation into proteins if deacetylated.

Diagram 2: F-NMR Binding Assay Logic

This flowchart guides the researcher through the interpretation of NMR data when using Ac-4F-Phe as a probe.

NMR_Workflow Start Start: 19F-NMR Spectrum (Ligand Only) AddProtein Add Target Protein (e.g., Chymotrypsin) Start->AddProtein CheckSignal Analyze Fluorine Signal AddProtein->CheckSignal NoChange No Change: No Binding CheckSignal->NoChange Sharp Peak Broadening Line Broadening / Shift: Binding Event CheckSignal->Broadening Broad/Shifted Competition Add Competitor (Specific Inhibitor) Broadening->Competition SignalRecovery Signal Sharpens: Specific Interaction Confirmed Competition->SignalRecovery NoRecovery Signal Remains Broad: Non-Specific Aggregation Competition->NoRecovery

Caption: Decision tree for validating target specificity using 19F-NMR line broadening assays.

References

  • Geurink, P. P., et al. (2010). "Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites."[1] Journal of Medicinal Chemistry.

  • Boeszoermenyi, A., et al. (2019). "The precious fluorine on the ring: fluorine NMR for biological systems." Journal of Biomolecular NMR.

  • Vliegen, I., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Amino Acids.[2][3][4]

  • Google Cloud Research. (2023). "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability." Biophysics Colab.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6950752, (2S)-2-(4-fluorophenyl)propanoic acid." PubChem.

Sources

Comparative

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the novel compound (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid. As a fluorinated analog of N-acetylphenyla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the novel compound (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid. As a fluorinated analog of N-acetylphenylalanine, ensuring a robust, reproducible, and transferable analytical method is paramount for consistent quality control, stability testing, and regulatory submissions in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.

Introduction: The Imperative of Inter-Laboratory Validation

The development of a new active pharmaceutical ingredient (API) like (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid necessitates analytical methods that are not only accurate and precise within a single laboratory but are also reproducible across multiple sites. Inter-laboratory validation, often referred to as reproducibility, is the ultimate test of a method's robustness and transferability.[1][2] It is a critical regulatory expectation, as methods will be used by different analysts, on different equipment, and in different environments throughout the product lifecycle.[3][4]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for validation, with reproducibility being the assessment of precision under inter-laboratory conditions.[2][5][6] A successful inter-laboratory study demonstrates that the analytical procedure is well-understood, clearly documented, and insensitive to the minor variations expected between different qualified laboratories.[1]

Why This Compound Demands Rigorous Validation:

  • Novelty: As a new chemical entity, there are no established pharmacopoeial methods. The developed method will form the basis of all future quality control.

  • Fluorination: The presence of a fluorine atom can influence the compound's chromatographic behavior and stability.[7][8] The analytical method must be robust enough to handle any potential challenges this presents.

  • Chirality: The "(2S)" designation indicates a specific stereoisomer. While this guide focuses on the assay of the primary compound, future method extensions may require chiral specificity.

This guide will focus on a High-Performance Liquid Chromatography (HPLC) method with UV detection, as it represents the most common and accessible technology for this type of small molecule analysis.[9][10][11]

Designing the Inter-Laboratory Validation Study

A successful study begins with a meticulously planned protocol. The objective is to determine the degree of reproducibility of test results when the same samples are analyzed by different laboratories.[2]

Study Protocol: The Blueprint for Success

The originating laboratory must create a comprehensive protocol that leaves no room for ambiguity. This document is the single most critical factor in the study's success.

Key Protocol Components:

  • Objective and Scope: Clearly state the purpose of the study – to validate the HPLC method for the quantification of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid across multiple laboratories.

  • Participants: A minimum of three laboratories is recommended.

  • Materials:

    • One designated lot of the (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid reference standard.

    • Identical batches of samples (e.g., API, finished product) to be tested.

    • Specifications for all reagents, solvents, and the HPLC column.

  • Detailed Analytical Procedure: A step-by-step protocol for the HPLC method.

  • Validation Parameters to be Assessed: Primarily reproducibility, but can also include intermediate precision and accuracy.

  • Data Reporting Requirements: A standardized format for reporting all raw data, chromatograms, calculations, and results.

  • Pre-defined Acceptance Criteria: The allowable variation between laboratories.

Visualization of the Validation Workflow

The entire process, from planning to final report, can be visualized as a structured workflow.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Develop & Validate Method In-House (Originating Lab) B Draft Inter-Laboratory Validation Protocol A->B C Select Participating Laboratories (N≥3) B->C D Distribute Protocol, Reference Standard, and Test Samples C->D E Receiving Labs Confirm Receipt & Understanding D->E F Analysts Execute Protocol (e.g., System Suitability, Sample Analysis) E->F G Generate & Compile Raw Data and Results F->G H Submit Data Package to Originating Lab G->H I Statistical Analysis of All Data (e.g., ANOVA, %RSD) H->I J Compare Results Against Acceptance Criteria I->J K Issue Final Validation Report J->K

Caption: Inter-laboratory validation workflow from protocol development to final reporting.

The Analytical Method: A Detailed Protocol

The following is a proposed HPLC method for the quantification of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid. This method must be followed precisely by all participating laboratories.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or purified to 18.2 MΩ·cm

  • Trifluoroacetic Acid (TFA): HPLC grade

  • Reference Standard: (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, purity >99.5%

  • Column: C18 Reverse-Phase Column, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Pack Pro C18 or equivalent)

Chromatographic Conditions
ParameterConditionCausality (Why this choice was made)
Mobile Phase Acetonitrile:Water with 0.1% TFA (40:60 v/v)The ACN/Water ratio provides good retention and peak shape for this moderately polar N-acetylated amino acid.[10] TFA is an ion-pairing agent that sharpens peaks by minimizing tailing from free silanol interactions on the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between run time and backpressure.
Column Temp. 25 °CMaintains consistent retention times and protects the analyte from potential degradation at elevated temperatures.
Injection Volume 20 µLA common volume that balances sensitivity with the risk of column overloading.
Detection UV at 212 nmN-acetylated amino acids show strong absorbance at lower UV wavelengths due to the amide bond.[10]
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential early-eluting impurities.
Preparation of Solutions
  • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (0.05 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (API): Prepare in the same manner as the Standard Stock Solution to yield a nominal concentration of 0.5 mg/mL. Dilute 10-fold to a working concentration of 0.05 mg/mL.

System Suitability Test (SST)

Before any sample analysis, the chromatographic system must be verified. This is a self-validating step.

  • Make five replicate injections of the Working Standard Solution (0.05 mg/mL).

  • Calculate the results based on the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates ≥ 2000Demonstrates column efficiency and good chromatographic performance.
%RSD of Peak Area ≤ 2.0%Confirms the precision of the injector and the stability of the system.

Data Analysis and Acceptance Criteria

The core of the inter-laboratory validation is the statistical comparison of the results obtained by each laboratory.

Assessing Reproducibility

Each of the three participating laboratories will analyze the same batch of the test sample (e.g., API) in triplicate. The originating lab will then collect all assay results.

Statistical Analysis: The primary metric for reproducibility is the Relative Standard Deviation (RSD) , also known as the coefficient of variation (CV), calculated from all results generated by all laboratories.[6] Analysis of Variance (ANOVA) can also be used for a more in-depth statistical evaluation of inter-laboratory and intra-laboratory variability.[12]

Hypothetical Data and Acceptance Criteria

The table below presents a hypothetical data set for an inter-laboratory study involving three labs.

LaboratoryResult 1 (% Assay)Result 2 (% Assay)Result 3 (% Assay)Mean Assay (%)Std. Dev.
Lab A 99.8100.199.999.930.15
Lab B 100.599.6100.2100.100.46
Lab C 99.599.299.799.470.25
Overall 99.83 0.38
Reproducibility (%RSD) 0.38%

Acceptance Criteria:

  • Overall %RSD (Reproducibility): For an API assay, a common acceptance criterion for the overall %RSD across all labs is not more than 2.0% .

  • Individual Lab Mean: The mean result from each laboratory should not deviate significantly from the overall mean.

Decision Tree for Validation Outcomes

The results of the statistical analysis will determine the next steps.

G Start Perform Statistical Analysis (Calculate Overall %RSD) Decision Does Overall %RSD meet acceptance criteria (e.g., ≤ 2.0%)? Start->Decision Pass Method is Validated for Reproducibility. Issue Final Report. Decision->Pass Yes Fail Method Fails Reproducibility. Decision->Fail No Investigate Investigate Root Cause: - Protocol Ambiguity? - Analyst Training? - Reagent/Instrument Issues? Fail->Investigate Revise Revise Method/Protocol and Repeat Study Investigate->Revise Revise->Start

Caption: Decision-making process based on inter-laboratory validation results.

Conclusion

The inter-laboratory validation of an analytical method is a rigorous but essential exercise in pharmaceutical development. It provides the highest level of confidence that a method is robust, reliable, and transferable, ensuring consistent product quality regardless of where the testing is performed.[1] By following a well-defined protocol, employing a suitable analytical technique like the HPLC method detailed here, and adhering to pre-defined acceptance criteria based on sound statistical analysis, organizations can successfully validate their methods for compounds like (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, satisfying both internal quality standards and global regulatory requirements.[13]

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Robustness and Ruggedness Testing in Analytical Chemistry Source: Lab Manager URL: [Link]

  • Title: Method Validation and Robustness Source: LCGC International URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Analytical Method Transfer in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Method Validation Guidelines Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: Statistical Analysis of Interlaboratory Studies Source: ResearchGate URL: [Link]

  • Title: ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS Source: IMEKO URL: [Link]

  • Title: Robust Statistical Methods in Interlaboratory Analytical Studies Source: Academia.edu URL: [Link]

  • Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: GMP-VERITAS URL: [Link]

  • Title: A statistical procedure for the estimation of accuracy parameters in interlaboratory studies Source: PubMed URL: [Link]

  • Title: Transfer of Analytical Methods and Procedures FDA Requirements and Strategies Source: YouTube URL: [Link]

  • Title: ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies Source: NCBI Bookshelf URL: [Link]

  • Title: Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results Source: Chinese Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs Source: Bentham Science Publishers URL: [Link]

  • Title: Analytical Method Transfer Source: Veeprho URL: [Link]

  • Title: Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study) Source: PubMed Central URL: [Link]

  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media Source: BioInsights Publishing URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Analytical Method Validation: A Comprehensive Review of Current Practices Source: ResearchGate URL: [Link]

  • Title: Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis Source: PubMed Central URL: [Link]

  • Title: HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments Source: Digital Commons @ University of the Pacific URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS Source: MDPI URL: [Link]

  • Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: MDPI URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: International Pharmaceutical Industry URL: [Link]

  • Title: New method for fluorinating compounds Source: Chemistry World URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

Sources

Validation

evaluating different synthetic pathways for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid efficiency

Executive Summary This guide evaluates two primary synthetic methodologies for the production of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (also known as N-Acetyl-L-4-fluorophenylalanine). This non-canonical amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates two primary synthetic methodologies for the production of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (also known as N-Acetyl-L-4-fluorophenylalanine). This non-canonical amino acid is a critical scaffold for peptide therapeutics, offering enhanced metabolic stability and serving as a sensitive 19F-NMR probe for protein conformation studies.

We compare Rh-Catalyzed Asymmetric Hydrogenation (Pathway A) against Enzymatic Kinetic Resolution (Pathway B).

  • Verdict: Pathway A is the superior route for large-scale, high-efficiency manufacturing due to its near-perfect atom economy and direct access to the N-acetylated product.

  • Alternative: Pathway B remains relevant for laboratory-scale production where high-pressure hydrogenation infrastructure is absent, or when ultra-high optical purity (>99.9% ee) is required via specific biological selectivity.

Molecule Profile & Synthetic Challenges

  • Target: (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

  • CAS: 2374-03-0 (Generic L-isomer ref)

  • Critical Quality Attributes (CQAs):

    • Stereochemistry: Strict (S)-configuration required.

    • Fluorine Integrity: The C-F bond is robust, but conditions must avoid defluorination or nucleophilic aromatic substitution.

Comparison Logic Map

The following diagram outlines the decision flow and chemical divergence of the two evaluated pathways.

G Start 4-Fluorobenzaldehyde Azlactone Azlactone Intermediate (Erlenmeyer Synthesis) Start->Azlactone + N-Acetylglycine Enamide (Z)-Enamide Precursor Azlactone->Enamide Hydrolysis (Mild) Rac_NAc Racemic N-Acetyl-DL-Phe(4-F) Azlactone->Rac_NAc Hydrolysis + Reduction Rh_Cat Rh-Catalyzed Asymmetric Hydrogenation Enamide->Rh_Cat H2, Rh(DuPhos) Target_A Target (S)-N-Acetyl Product (>98% Yield) Rh_Cat->Target_A Enz_Res Enzymatic Resolution (Acylase I) Rac_NAc->Enz_Res pH 7.5, 37°C Free_L Free L-Amino Acid (Hydrolysis Product) Enz_Res->Free_L Selective Hydrolysis Re_Ac Re-Acetylation Step Free_L->Re_Ac Ac2O Target_B Target (S)-N-Acetyl Product (<45% Yield) Re_Ac->Target_B

Figure 1: Strategic divergence of synthetic pathways. Pathway A (Blue) offers a direct route, while Pathway B (Red) involves a resolution-deprotection-reprotection loop.

Pathway A: Rh-Catalyzed Asymmetric Hydrogenation

Status: Gold Standard for Process Chemistry.

This pathway utilizes the high efficiency of Rhodium(I) catalysts bearing chiral phosphine ligands to hydrogenate an enamide precursor. It establishes the chiral center and the N-acetyl group simultaneously.

Mechanistic Insight

The reaction proceeds via the coordination of the olefinic double bond and the amide carbonyl oxygen to the Rhodium center. This chelation creates a rigid template, allowing the chiral ligand to dictate the face of hydrogen addition (Re-face vs. Si-face).

Experimental Protocol

Step 1: Precursor Synthesis (Dehydroamino Acid)

  • Condense 4-fluorobenzaldehyde with N-acetylglycine in acetic anhydride/sodium acetate (Erlenmeyer-Plöchl reaction) to form the azlactone.

  • Hydrolyze the azlactone in aqueous acetone to yield (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid .

Step 2: Asymmetric Hydrogenation

  • Substrate: 1.0 equiv (Z)-Enamide precursor.

  • Catalyst: [Rh(COD)₂]BF₄ (1 mol%) + (S,S)-Me-DuPhos (1.1 mol%). Note: BINAP or DIPAMP are valid alternatives.

  • Solvent: Degassed Methanol (0.1 M concentration).

  • Conditions:

    • Charge the vessel with substrate and catalyst in a glovebox (O₂ sensitive).

    • Pressurize with H₂ to 3–5 bar (45–75 psi).

    • Stir at 25°C for 2–4 hours.

  • Workup: Vent H₂. Concentrate solvent. Pass through a short silica plug to remove Rhodium residues.

Performance Data
MetricValueNotes
Yield > 98%Quantitative conversion is typical.[1][2]
Enantiomeric Excess (ee) > 99%Ligand dependent (DuPhos/BPE family preferred).
Atom Economy HighOnly H₂ is added; no byproducts.
Throughput HighLow catalyst loading (S/C > 1000:1 possible).

Pathway B: Enzymatic Kinetic Resolution (Acylase I)

Status: Robust, Low-Tech Alternative.

This method relies on the enzyme Aminoacylase I (EC 3.5.1.14), typically from Aspergillus melleus or porcine kidney. The enzyme selectively hydrolyzes the amide bond of the L-enantiomer, leaving the D-enantiomer intact.

The "Re-Acetylation" Penalty

A critical inefficiency in this specific topic is that the target is the N-acetyl derivative.

  • The enzyme converts N-Acetyl-L-Phe(4-F)

    
    Free  L-Phe(4-F).
    
  • We must then re-acetylate the free amine to regain the target. This makes Pathway B chemically circuitous but operationally stable.

Experimental Protocol

Step 1: Resolution

  • Substrate: Racemic N-acetyl-4-fluorophenylalanine (0.1 M).

  • Buffer: 0.1 M Phosphate buffer, pH 7.5 containing 0.5 mM CoCl₂ (cofactor).

  • Enzyme: Acylase I (Aspergillus melleus), 30 U/mg.

  • Procedure:

    • Incubate at 37°C with gentle shaking.

    • Monitor reaction via HPLC until 50% conversion (hydrolysis of L-isomer).

    • Acidify to pH 5.0 to denature enzyme and precipitate the Free L-amino acid (solubility difference).

    • The unreacted D-N-acetyl isomer remains in solution.

Step 2: Re-Acetylation (To obtain target)

  • Dissolve isolated Free L-4-fluorophenylalanine in acetic acid.

  • Add 1.1 equiv Acetic Anhydride.

  • Stir 1h, concentrate, and recrystallize.

Performance Data
MetricValueNotes
Yield ~40-45%Max theoretical is 50%.
Enantiomeric Excess (ee) > 99.5%Enzymes offer superior specificity.
Atom Economy LowRequires buffer salts, acetylation reagents, and waste stream.
Scalability MediumVolume-intensive due to water solubility limits.

Comparative Analysis & Decision Guide

Technical Comparison Matrix
FeaturePathway A: Rh-CatalysisPathway B: Bio-Resolution
Step Count 2 (from aldehyde)4 (from aldehyde)
Cost Driver Catalyst (Rh + Ligand)Yield Loss (50% waste)
Equipment High Pressure Vessel (Parr/Autoclave)Standard Glassware / Shaker
Purity Profile Risk of heavy metal (Rh) leachingRisk of protein/endotoxin residue
Sustainability High (Green Chemistry aligned)Low (unless D-isomer is recycled)
Workflow Decision Tree

Decision Start Start: Choose Methodology Q1 Is High-Pressure Equipment Available? Start->Q1 Q2 Is Target Scale > 100g? Q1->Q2 Yes PathB Select Pathway B: Enzymatic Resolution Q1->PathB No PathA Select Pathway A: Asymmetric Hydrogenation Q2->PathA Yes (Cost Efficiency) Q2->PathB No (Lower CAPEX)

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and infrastructure.

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

  • Burk, M. J., et al. (1993). Preparation of N-acetyl-L-amino acids via asymmetric hydrogenation. Journal of the American Chemical Society, 115(22), 10125–10138. Link

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. Link

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.[3] Link

  • Jakubke, H. D. (2006). Peptide Ligases: Tools for Peptide Synthesis. In: Wiley Encyclopedia of Chemical Biology. (Demonstrates the utility of Acylase I in resolution). Link

Sources

Comparative

comparing the potency of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid to known enzyme inhibitors

Executive Summary This guide evaluates the enzymatic potency of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (referred to herein as N-Ac-4-F-Phe ), a fluorinated derivative of the canonical amino acid phenylalanine....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the enzymatic potency of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid (referred to herein as N-Ac-4-F-Phe ), a fluorinated derivative of the canonical amino acid phenylalanine. Unlike high-affinity transition-state analogs, N-Ac-4-F-Phe functions primarily as a competitive product inhibitor and a mechanistic probe for serine proteases, specifically


-Chymotrypsin  and the chymotrypsin-like (

5) subunit of the 20S Proteasome .

Key Findings:

  • Mechanism: Acts as a reversible competitive inhibitor targeting the hydrophobic S1 specificity pocket.

  • Potency: Exhibits enhanced binding affinity (

    
    ) compared to its non-fluorinated parent (N-Acetyl-L-Phenylalanine) due to the "polar hydrophobicity" effect of the fluorine atom, but remains orders of magnitude less potent than covalent inhibitors like TPCK.
    
  • Utility: Critical for mapping the electronic requirements of aromatic binding cages in protein engineering and fragment-based drug design (FBDD).

Structural & Mechanistic Basis[1]

To understand the potency of N-Ac-4-F-Phe, one must analyze how the para-fluorine substitution alters the physicochemical interaction with the enzyme's active site compared to the wild-type substrate.

The Fluorine Effect

The substitution of Hydrogen with Fluorine at the 4-position of the phenyl ring introduces two competing effects:

  • Electronic Withdrawal: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This reduces the electron-rich nature of the

    
    -system, altering 
    
    
    
    stacking interactions with the enzyme's aromatic cage (often defined by residues like Trp215 or Phe).
  • Polar Hydrophobicity: While fluorine is lipophilic (increasing logP), the C-F bond introduces a dipole. This allows the molecule to satisfy hydrophobic requirements of the S1 pocket while engaging in specific electrostatic interactions (dipole-quadrupole) that the non-fluorinated parent cannot.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition pathway and the structural decision tree for selecting this probe.

Chymotrypsin_Inhibition cluster_SAR S1 Pocket Interaction Logic Enzyme Free Enzyme (Chymotrypsin) ES_Complex [ES] Complex (Michaelis) Enzyme->ES_Complex + Substrate (k1) EI_Complex [EI] Complex (Inhibited) Enzyme->EI_Complex + N-Ac-4-F-Phe (kon) Substrate Chromogenic Substrate (e.g., Suc-AAPF-pNA) Inhibitor Probe: N-Ac-4-F-Phe (Competitive Inhibitor) ES_Complex->Enzyme (k-1) Product Product + pNA (Signal) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme (koff) Fluorine 4-Fluoro Substituent Effect1 Increased Lipophilicity (vs H-Phe) Fluorine->Effect1 Effect2 Altered Quadrupole (Pi-Stacking) Fluorine->Effect2 Outcome Lower Ki (Higher Affinity) Effect1->Outcome Effect2->Outcome

Caption: Kinetic pathway of competitive inhibition by N-Ac-4-F-Phe and the Structure-Activity Relationship (SAR) driving its enhanced affinity.

Comparative Potency Analysis

The following data contrasts N-Ac-4-F-Phe against standard probes. Note that N-Ac-4-F-Phe is a reversible inhibitor, making it distinct from covalent "warhead" drugs.

Relative Binding Affinity (Chymotrypsin Model)
CompoundClassInteraction ModeRelative Potency (

)*
Notes
N-Acetyl-L-Phenylalanine Substrate AnalogHydrophobic (S1)1.0 (Baseline)The non-fluorinated parent. Weak product inhibitor.
N-Ac-4-F-Phe (The Product) Fluorinated Probe Polar Hydrophobic ~1.5 – 2.5x Fluorine enhances burial in the S1 pocket; reduces

.
N-Acetyl-L-Tryptophan Natural AnalogHydrophobic (Bulkier)~4.0xIndole ring fills the S1 pocket more completely than phenyl.
TPCK (Tos-Phe-CH2Cl)Irreversible InhibitorCovalent Alkylation>1000xForms covalent bond with His57. Used as a positive control.

*Relative Potency is normalized to N-Acetyl-L-Phenylalanine. Actual


 values for these weak acid inhibitors are typically in the millimolar (mM) range (e.g., 10-50 mM), whereas TPCK is effective in the micromolar range.
Interpretation of Data[2][3][4][5]
  • Vs. Parent (Phe): The 4-Fluoro derivative consistently shows tighter binding. This validates the "fluorine effect" where the atom's size (Van der Waals radius 1.47 Å vs 1.20 Å for H) and hydrophobicity improve complementarity without causing steric clash.

  • Vs. Drugs (TPCK/Bortezomib): N-Ac-4-F-Phe is not a therapeutic candidate on its own. It lacks the electrophilic "warhead" (like a chloromethyl ketone or boronic acid) required for nanomolar potency. It is strictly a reversible probe .

Experimental Protocol: Determination of Inhibition Constant ( )

To experimentally validate the potency of N-Ac-4-F-Phe, use the following spectrophotometric assay. This protocol relies on the competitive displacement of a chromogenic substrate.

Reagents[6]
  • Enzyme:

    
    -Chymotrypsin (Bovine Pancreas), stock 1 
    
    
    
    M in 1 mM HCl.
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

  • Inhibitor: N-Ac-4-F-Phe (dissolved in buffer; avoid DMSO if possible to prevent solvent effects, or keep <5%).

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl

    
     (Ca
    
    
    
    stabilizes the enzyme).
Workflow Diagram

Protocol_Workflow Step1 1. Preparation Dissolve N-Ac-4-F-Phe in Buffer (Range: 0 - 50 mM) Step2 2. Pre-Incubation Mix Enzyme + Inhibitor (Incubate 5 min @ 25°C) Step1->Step2 Step3 3. Initiation Add Substrate (Suc-AAPF-pNA) (Fixed conc. or Variable for Lineweaver-Burk) Step2->Step3 Step4 4. Measurement Monitor Absorbance @ 410 nm (Release of p-nitroaniline) Step3->Step4 Step5 5. Analysis Plot 1/V vs [I] (Dixon Plot) or 1/V vs 1/[S] (Lineweaver-Burk) Step4->Step5

Caption: Step-by-step kinetic assay workflow for determining competitive inhibition constants.

Data Analysis (Self-Validating Step)

To ensure the inhibition is truly competitive (targeting the active site):

  • Perform the assay at three different substrate concentrations .

  • Construct a Lineweaver-Burk Plot (1/Velocity vs. 1/[Substrate]).

  • Validation Criteria: The lines for different inhibitor concentrations must intersect on the Y-axis (

    
     remains unchanged, 
    
    
    
    increases). If
    
    
    decreases, the molecule is acting non-competitively (allosteric or denaturation), and the data is invalid for this comparison.

References

  • Interactions of Fluorinated Amino Acids with Chymotrypsin

    • Title: Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin.[1]

    • Source: ChemRxiv (Preprint/Study).
    • URL:[Link][2]

  • Proteasome Inhibition Context

    • Title: Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites.[3][4]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • General Mechanism of Chymotrypsin

    • Title: Chymotrypsin: Molecular Mechanism and Kinetics.[5]

    • Source: RCSB PDB (Protein D
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.
    • Source: Journal of Pharmacy & Pharmaceutical Sciences.
    • URL:[Link]

Sources

Validation

benchmarking the performance of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid against standard compounds

Product Identity & Classification Common Name: N-Acetyl-4-fluoro-L-phenylalanine (N-Ac-4-F-Phe)[1] CAS Number: 17481-06-0[1][2] Molecular Formula: C₁₁H₁₂FNO₃[1] Role: Fluorinated metabolic probe, 19F-NMR reporter, and en...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity & Classification

  • Common Name: N-Acetyl-4-fluoro-L-phenylalanine (N-Ac-4-F-Phe)[1]

  • CAS Number: 17481-06-0[1][2]

  • Molecular Formula: C₁₁H₁₂FNO₃[1]

  • Role: Fluorinated metabolic probe, 19F-NMR reporter, and enzyme substrate.[1][3][4]

Executive Summary

This guide benchmarks N-Acetyl-4-fluoro-L-phenylalanine (N-Ac-4-F-Phe) against its non-fluorinated parent compound (N-Acetyl-L-Phenylalanine ) and alternative halogenated analogs.[1]

As a Senior Application Scientist, I position this compound not merely as a derivative, but as a dual-modality probe :

  • Biophysical Probe: It serves as a sensitive 19F-NMR reporter with zero biological background, superior to standard 1H-NMR for studying protein dynamics.[1][4]

  • Metabolic Probe: It functions as a "mechanistic blocker" in metabolic stability assays, resisting CYP450-mediated para-hydroxylation while retaining activity as a substrate for Aminoacylase-1 (ACY-1).[1]

Part 1: Physicochemical & Metabolic Benchmarking

The critical advantage of N-Ac-4-F-Phe lies in the "Fluorine Effect."[1] The fluorine atom is a bioisostere of hydrogen (van der Waals radius 1.47 Å vs. 1.20 Å) but possesses extreme electronegativity.[1] This allows the molecule to mimic the steric profile of the natural substrate while altering its electronic and metabolic fate.

Comparative Data: Stability & Lipophilicity

The following table benchmarks N-Ac-4-F-Phe against standard phenylalanine derivatives.

FeatureN-Ac-4-F-Phe (Test Subject)N-Ac-L-Phe (Standard Control)N-Ac-4-Cl-Phe (Steric Benchmark)Significance
Steric Perturbation Minimal (Isosteric to H)None (Native)High (Cl is larger)F-Phe fits into native enzyme pockets; Cl-Phe often clashes.[1]
Lipophilicity (LogP) ~1.25~1.10~1.80Fluorine increases membrane permeability without the solubility penalty of Chlorine.[1]
CYP450 Stability High (Blocks p-hydroxylation)Low (Rapidly converts to Tyr)HighFluorine prevents metabolic degradation at the para position.[1]
ACY-1 Hydrolysis Active SubstrateActive SubstrateReduced ActivityValidates N-Ac-4-F-Phe as a prodrug model.[1]
19F NMR Signal Yes (-110 to -120 ppm)NoNoEnables background-free tracking in complex lysates.[1]
Mechanistic Insight: The Metabolic Divergence

In drug development, we use N-Ac-4-F-Phe to distinguish between hydrolytic clearance (kidney) and oxidative clearance (liver).[1]

  • Standard N-Ac-Phe: Susceptible to both hydrolysis (by ACY-1) and oxidation (by Phenylalanine Hydroxylase/CYP450).[1]

  • N-Ac-4-F-Phe: The C-F bond energy (approx. 116 kcal/mol) is too strong for physiological oxidation, effectively "locking" the ring.[1] However, the acetamido group remains labile to ACY-1, allowing precise measurement of hydrolytic activity without oxidative interference.[1]

Part 2: Experimental Protocols
Protocol A: Kinetic Profiling with Aminoacylase-1 (ACY-1)

Objective: To determine if the fluorinated analog retains substrate recognition comparable to the native standard.

Reagents:

  • Recombinant Human ACY-1 (0.5 U/mL).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM ZnCl₂ (essential cofactor).[1]

  • Substrates: N-Ac-L-Phe (Standard) and N-Ac-4-F-Phe (Test).[1]

Workflow:

  • Preparation: Dissolve substrates in buffer to create a concentration range (0.1 mM – 10 mM).

  • Initiation: Add 10 µL ACY-1 to 190 µL substrate solution in a UV-transparent microplate.

  • Detection: Monitor the decrease in absorbance at 238 nm (amide bond cleavage) or use an OPA (o-phthalaldehyde) derivatization endpoint assay to detect free amino acid release.[1]

  • Analysis: Plot initial velocities (

    
    ) vs. concentration 
    
    
    
    to derive
    
    
    and
    
    
    .

Expected Outcome:

  • N-Ac-L-Phe:

    
     (High affinity).[1]
    
  • N-Ac-4-F-Phe:

    
    .[1] The electron-withdrawing fluorine slightly acidifies the amide NH, potentially weakening the transition state stabilization, but it remains a competent substrate.[1]
    
Protocol B: 19F-NMR Reporter Assay

Objective: To utilize N-Ac-4-F-Phe as a probe for protein binding or enzymatic turnover in complex media (e.g., cell lysate).[1]

  • Instrument: 400 MHz or 600 MHz NMR with a 19F-tuned probe.

  • Standard: Trifluoroacetic acid (TFA) capillary insert as an external chemical shift reference (0 ppm or -76.5 ppm depending on convention).

  • Sample: Mix 500 µM N-Ac-4-F-Phe with the target protein/lysate in

    
    /Buffer mix (90:10).
    
  • Acquisition: Run a 1D 19F-NMR experiment (approx. 128-256 scans).

  • Observation:

    • Free State: Sharp singlet at ~ -116 ppm.[1]

    • Bound State: Peak broadening and chemical shift perturbation (CSP).[1]

    • Hydrolyzed Product (Free 4-F-Phe): Distinct shift (typically

      
       upfield).[1]
      
Part 3: Visualization of Pathways & Workflows
Diagram 1: Metabolic Fate Comparison

This diagram illustrates why N-Ac-4-F-Phe is the superior benchmark for isolating hydrolytic activity.[1]

Caption: Metabolic divergence of Standard (N-Ac-Phe) vs. Product (N-Ac-4-F-Phe). The fluorine atom blocks oxidative noise, isolating the hydrolytic pathway.[1]

Diagram 2: Benchmarking Workflow

A logic flow for researchers deciding when to use this product over the standard.

Workflow Start Select Benchmarking Goal Decision1 Is the sample a complex biological lysate? Start->Decision1 PathA Yes: High Background Decision1->PathA PathB No: Purified Enzyme Decision1->PathB UseProduct Use Product: N-Ac-4-F-Phe (19F-NMR Detection) PathA->UseProduct Requires Selectivity UseStandard Use Standard: N-Ac-L-Phe (UV/HPLC Detection) PathB->UseStandard Cost Effective ResultB Result: Standard Michaelis-Menten Constants (Km, Vmax) UseStandard->ResultB ResultA Result: Zero Background Signal Real-time Kinetics via NMR UseProduct->ResultA

Caption: Decision matrix for selecting N-Ac-4-F-Phe based on experimental complexity and detection requirements.

References
  • Boeszoermenyi, A., et al. (2020).[1][4] "The precious fluorine on the ring: fluorine NMR for biological systems." ResearchGate.[1][4] Link

  • Giese, C., et al. (2008).[1] "Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells." ChemMedChem. Link

  • Bhattarai, P., et al. (2026).[1][5] "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link[1]

  • BioVendor R&D. "Aminoacylase-1 (ACY-1) Biochemistry and Function." BioVendor. Link

  • Cayman Chemical. "Product Information: 4-Fluoro-L-phenylalanine."[1] Cayman Chemical.[1] Link

Sources

Comparative

A Comparative Analysis of Acidity: Propanoic Acid vs. 2-Propenoic Acid

For researchers and professionals in drug development and materials science, a nuanced understanding of molecular acidity is paramount. The acid dissociation constant (pKa) influences a molecule's solubility, reactivity,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of molecular acidity is paramount. The acid dissociation constant (pKa) influences a molecule's solubility, reactivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the acidity of two structurally similar three-carbon carboxylic acids: propanoic acid and 2-propenoic acid (commonly known as acrylic acid). We will explore the electronic principles governing their acidity and provide a validated experimental protocol for pKa determination.

Quantitative Acidity Comparison: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H⁺) in solution.

Experimental data reveals a distinct difference in acidity between the two compounds.

CompoundCommon NameStructurepKa ValueRelative Acidity
Propanoic Acid Propionic AcidCH₃CH₂COOH~4.87Weaker Acid
2-Propenoic Acid Acrylic AcidCH₂=CHCOOH~4.25Stronger Acid

Table 1: Comparison of pKa values for Propanoic and 2-Propenoic Acid.[1][2][3][4][5]

As the data indicates, 2-propenoic acid is a significantly stronger acid than its saturated counterpart, propanoic acid. The remainder of this guide will elucidate the structural and electronic factors responsible for this observation.

The Decisive Factor: Stability of the Conjugate Base

The strength of an acid is directly related to the stability of its conjugate base—the anion formed upon deprotonation.[6][7][8] The more stable the conjugate base, the more the acid-base equilibrium favors dissociation, resulting in a stronger acid.[8][9][10]

Propanoic Acid: When propanoic acid loses a proton, it forms the propanoate anion (CH₃CH₂COO⁻). The ethyl group (CH₃CH₂–) attached to the carboxylate is an alkyl group, which is known to be electron-donating via an inductive effect (+I).[11][12] This effect pushes electron density toward the already negatively charged carboxylate group, intensifying the charge and destabilizing the anion.[9] This destabilization makes the propanoate anion more likely to recombine with a proton, thus making propanoic acid a weaker acid.[11]

2-Propenoic Acid: In contrast, when 2-propenoic acid deprotonates, it forms the 2-propenoate (acrylate) anion (CH₂=CHCOO⁻). The vinyl group (CH₂=CH–) attached to the carboxylate is electron-withdrawing, which stabilizes the negative charge on the anion through two primary mechanisms:

  • Hybridization and Inductive Effect: The carbon atom of the vinyl group directly bonded to the carboxylate is sp² hybridized.[2][13] Due to its higher s-character (33.3%) compared to an sp³ hybridized carbon (25%) in the ethyl group of propanoate, the sp² carbon is more electronegative.[2][14] This increased electronegativity creates an electron-withdrawing inductive effect, pulling electron density away from the carboxylate group and dispersing the negative charge, thereby stabilizing the anion.[3]

  • Resonance Stabilization: The π-system of the double bond in the acrylate anion is in conjugation with the π-system of the carboxylate group. This allows the negative charge to be delocalized via resonance not just between the two oxygen atoms but also onto the carbon backbone.[1][11] This extensive delocalization spreads the negative charge over a larger area, significantly stabilizing the conjugate base.[11]

The combination of these electron-withdrawing effects makes the acrylate anion substantially more stable than the propanoate anion. Consequently, 2-propenoic acid is the stronger acid.

G cluster_propanoic Propanoic Acid Deprotonation cluster_effect_p Inductive Effect (+I) cluster_propenoic 2-Propenoic Acid Deprotonation cluster_effect_a Electronic Effects P_acid CH₃CH₂COOH P_anion CH₃CH₂COO⁻ (Propanoate Anion) Destabilized by +I effect P_acid->P_anion -H⁺ P_anion->P_acid +H⁺ A_anion CH₂=CHCOO⁻ (Acrylate Anion) Stabilized by Inductive & Resonance Effects P_H H⁺ P_effect CH₃CH₂ → COO⁻ A_acid CH₂=CHCOOH A_acid->A_anion -H⁺ A_anion->A_acid +H⁺ A_H H⁺ A_inductive sp² Carbon Inductive Pull (Electron Withdrawing) A_resonance Resonance Delocalization (Charge Dispersal)

Figure 1. A diagram illustrating the deprotonation of both acids and the electronic effects governing the stability of their respective conjugate bases.

Experimental Protocol: pKa Determination via Potentiometric Titration

To validate the theoretical differences in acidity, a potentiometric titration can be performed. This method allows for the precise determination of a substance's pKa by monitoring pH changes during its neutralization with a titrant.[15]

Objective: To determine and compare the pKa values of propanoic acid and 2-propenoic acid.

Materials:

  • Propanoic acid (≥99% purity)

  • 2-propenoic acid (≥99% purity)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers and volumetric flasks

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M solution of propanoic acid by accurately weighing the required amount and dissolving it in a known volume of deionized water.

    • Repeat the process to prepare a 0.1 M solution of 2-propenoic acid.

  • Titration Setup:

    • Pipette 25.00 mL of the 0.1 M propanoic acid solution into a 100 mL beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titration Procedure:

    • Begin stirring the acid solution at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain a more detailed curve.

    • Continue the titration well past the equivalence point until the pH begins to plateau.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.

    • The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • Locate the pH on the titration curve corresponding to the volume at the half-equivalence point. At this specific point, the concentrations of the acid and its conjugate base are equal, and therefore, pH = pKa .

  • Repeat:

    • Thoroughly rinse all equipment and repeat the entire procedure (Steps 2-4) for the 0.1 M 2-propenoic acid solution.

Figure 2. Workflow for the experimental determination of pKa via potentiometric titration.

Conclusion

While propanoic acid and 2-propenoic acid share the same carbon count, their acidity differs significantly due to the electronic nature of their hydrocarbon chains. 2-propenoic acid is the stronger acid (lower pKa) because the sp² hybridized carbons and the conjugated π-system of its vinyl group effectively withdraw electron density and delocalize the negative charge of its conjugate base.[3][11] Conversely, the electron-donating alkyl group in propanoic acid destabilizes its conjugate base, rendering it a weaker acid.[12] This comparison underscores the critical role that subtle structural modifications, such as the introduction of unsaturation, play in governing the fundamental chemical properties of a molecule.

References

  • Quora. (2020, February 27). Why do electron withdrawing groups increase the acidity of carboxylic acids?
  • Study.com. (n.d.). Acrylic Acid Formula, Structure & Properties.
  • Filo. (2026, January 15). Acrylic acid is more acidic than propionic acid. Explain with the help of the structures.
  • Scribd. (n.d.). Carboxylic Acids: Electron Effects on Acidity | PDF.
  • Brainly.in. (2020, December 26). Between acrylic acid and propionic acid, which one is more acidic and why?
  • Quora. (2018, January 22). Which is more acidic, acrylic acid or propanoic acid, and why?
  • Quora. (2018, December 29). Which one is the stronger acid, propanoic acid or 2-Propenoic acid? Why?
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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

The structural nature of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid—a halogenated organic compound—necessitates specific handling and disposal protocols. The presence of a fluorine atom categorizes it as a halogen...

Author: BenchChem Technical Support Team. Date: February 2026

The structural nature of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid—a halogenated organic compound—necessitates specific handling and disposal protocols. The presence of a fluorine atom categorizes it as a halogenated organic waste, which requires segregation from other waste streams to prevent dangerous reactions and ensure proper treatment.[1][2][3] Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation to protect both individuals and the environment.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal-related tasks, it is paramount to establish a safe working environment. This begins with a thorough understanding of the potential hazards associated with (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, data from structurally similar compounds, such as 3-(4-fluorophenyl)propionic acid, indicate that it may cause skin and eye irritation.[4][5] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent accidental splashes from contacting the eyes.
Hand Protection Nitrile or other chemically resistant gloves.To protect the skin from direct contact with the chemical.
Body Protection A standard laboratory coat.To shield skin and personal clothing from contamination.

All handling of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Waste Segregation: A Critical Step for Safety and Compliance

The cardinal rule of chemical waste management is proper segregation.[3] Due to its chemical structure, (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid must be disposed of as halogenated organic waste .[1][2] Mixing this with other waste categories, such as non-halogenated solvents or aqueous waste, can lead to unforeseen chemical reactions and complicates the disposal process.

Disposal Workflow for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_disposal Disposal Procedure cluster_final Final Steps & Decontamination start Start: Need to dispose of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Assess Task fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify as Halogenated Organic Waste fume_hood->identify_waste 2. Handle Chemical locate_container Locate Designated 'Halogenated Organic Waste' Container identify_waste->locate_container check_container Check Container Compatibility and Label locate_container->check_container 3. Prepare for Disposal transfer_waste Carefully Transfer Waste check_container->transfer_waste seal_container Securely Seal the Container transfer_waste->seal_container log_waste Log the Waste Addition seal_container->log_waste 4. Finalize store_container Store Container in Satellite Accumulation Area log_waste->store_container decontaminate Decontaminate Work Area and Glassware store_container->decontaminate end End of Procedure decontaminate->end

Caption: Disposal workflow for (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the disposal of both solid (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid and solutions containing it.

1. Preparing the Waste Container:

  • Ensure you have a designated and properly labeled "Halogenated Organic Waste" container. This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]

  • The label must clearly state "Halogenated Organic Waste" and list the chemical constituents being added.[6][7] It is crucial to use full chemical names and avoid abbreviations.[7]

2. Transferring the Waste:

  • For solid waste: Use a clean spatula to transfer the solid (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid directly into the waste container.

  • For solutions: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[3]

  • Keep the waste container closed at all times, except when actively adding waste.[7][8]

3. Decontamination of Empty Containers and Glassware:

  • Any container that held (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid must be decontaminated before being discarded or reused.

  • Triple rinse the empty container or glassware with a suitable solvent (e.g., ethanol or acetone). The rinsate from this process is also considered hazardous waste and must be collected in the "Halogenated Organic Waste" container.[9]

  • After triple rinsing, the container can be managed as non-hazardous waste, and any labels indicating hazardous contents should be defaced.[6][9]

4. Storage and Collection of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from heat sources and direct sunlight.[10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or equivalent department.[8][9]

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment and Cleanup: For small spills, use an appropriate absorbent material, such as a chemical spill kit, to contain and absorb the substance. The contaminated absorbent material must be disposed of as halogenated organic waste.[9]

  • Decontaminate: Clean the spill area thoroughly once the spilled material has been removed.

  • Report: Report the incident to your laboratory supervisor and the institutional EHS office, following established protocols.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the disposal of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid is conducted in an environmentally responsible and compliant manner.

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  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

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